6PPD
Description
antiozonant
Properties
IUPAC Name |
4-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMVLMVFYMGSMY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID9025114 | |
| Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |
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Molecular Weight |
268.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Dark violet solid; [HSDB] Brown to violet solid; Turns dark brown on light exposure; [ICSC], BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT. | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |
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| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992), 370 °C (calculated) | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Flash Point |
400 °F (NTP, 1992), 204 °C, 200 °C c.c. | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.01 | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.07, 1.02 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |
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| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Vapor Pressure |
0.000005 [mmHg], Vapor pressure at 25 °C: negligible | |
| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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Color/Form |
Dark, violet solid | |
CAS No. |
793-24-8 | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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| Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |
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| Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |
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| Record name | N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine | |
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| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |
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Melting Point |
113.4 to 113.9 °F (NTP, 1992), 50 °C, 45-48 °C | |
| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a widely used antioxidant and antiozonant, particularly in the rubber industry, to prevent the degradation of polymers. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, including reaction mechanisms, experimental protocols, and quantitative data.
Core Synthesis Pathways
There are two primary industrial pathways for the synthesis of this compound. The most common route involves the reductive amination of 4-aminodiphenylamine (4-ADPA) with methyl isobutyl ketone (MIBK). A secondary, less common method proceeds through the reaction of N-phenyl-p-quinone imine with 1,3-dimethylbutylamine.
Pathway 1: Reductive Amination of 4-Aminodiphenylamine (4-ADPA)
This pathway is the dominant industrial method for this compound production. It is a two-step process that begins with the synthesis of the key intermediate, 4-aminodiphenylamine (4-ADPA), followed by its reductive amination with methyl isobutyl ketone (MIBK).
Step 1: Synthesis of 4-Aminodiphenylamine (4-ADPA)
There are two main industrial methods for synthesizing 4-ADPA:
-
Method 1A: From p-Chloronitrobenzene and Aniline. This classic route involves the condensation of p-chloronitrobenzene with aniline, followed by the reduction of the resulting 4-nitrodiphenylamine.
-
Method 1B: From Nitrobenzene and Aniline. This method is considered a greener alternative as it avoids the use of chlorinated starting materials[1]. The direct nucleophilic aromatic substitution of hydrogen (NASH) reaction between nitrobenzene and aniline produces 4-nitrosodiphenylamine and 4-nitrodiphenylamine, which are then reduced to 4-ADPA[1].
Step 2: Reductive Amination of 4-ADPA with Methyl Isobutyl Ketone (MIBK)
In this step, 4-ADPA is reacted with MIBK under a hydrogen atmosphere in the presence of a metal catalyst, typically platinum on carbon (Pt/C) or palladium on carbon (Pd/C), to yield this compound[2][3].
The reductive amination of 4-ADPA with MIBK proceeds in two key stages:
-
Imine Formation: The primary amine of 4-ADPA undergoes a nucleophilic addition to the carbonyl group of MIBK, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Reduction: The imine is then reduced to the final secondary amine, this compound, via catalytic hydrogenation.
References
An In-depth Technical Guide to the Physicochemical Properties of 6PPD and 6PPD-quinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its hazardous transformation product, this compound-quinone. The information presented is intended to support research, scientific analysis, and drug development efforts related to these compounds.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and this compound-quinone, compiled from various scientific sources. These values are essential for understanding the environmental fate, transport, and biological interactions of these molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₈H₂₄N₂ | [1][2] |
| Molecular Weight | 268.40 g/mol | [1][2] |
| Appearance | Dark purple pastilles or solid | [1][3] |
| Melting Point | 45 - 50 °C | [3][4] |
| Boiling Point | 260 °C at 760 mmHg | [4] |
| Water Solubility | 0.5 - 2 mg/L | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 4.68 (estimated) | [4] |
| pKa | 6.7 at 20°C | [1][2] |
| Vapor Pressure | 3.35 x 10⁻⁶ Pa at 25°C (estimated) | [1][2] |
| Specific Gravity | 0.986 - 1.000 | [3] |
Table 2: Physicochemical Properties of this compound-quinone
| Property | Value | References |
| Molecular Formula | C₁₈H₂₂N₂O₂ | [1] |
| Molecular Weight | 298.39 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 66.0 °C | [1][2] |
| Boiling Point | 341 °C | [1][2] |
| Water Solubility | 38.4 µg/L | [5] |
| log Kow (Octanol-Water Partition Coefficient) | Not available | |
| pKa | 9.14 (estimated) | [1][2] |
| Vapor Pressure | 2.11 x 10⁻⁵ Pa at 25°C (estimated) | [1][2] |
Experimental Protocols
Detailed experimental protocols for determining all physicochemical properties are extensive and beyond the scope of this guide. However, this section outlines the prevalent analytical methodologies used for the detection and quantification of this compound and this compound-quinone in environmental and biological matrices, which are crucial for research in this area. The recently developed EPA Method 1634 provides a standardized approach for the analysis of this compound-quinone in aqueous samples.[6][7]
Sample Preparation for Aqueous Matrices (EPA Method 1634 Overview)
Environmental water samples require careful collection and preparation to ensure accurate analysis of this compound-quinone.
-
Sample Collection: Samples are collected in 1-liter amber glass bottles to prevent photodegradation.[8]
-
Extraction: Solid Phase Extraction (SPE) is a common technique used to extract and concentrate this compound-quinone from water samples.[9][10] The sample is passed through an SPE cartridge, which retains the analyte. The cartridge is then washed, and the analyte is eluted with a small volume of solvent.
-
Internal Standards: Isotope-labeled internal standards are added to the sample before extraction to correct for any losses during sample preparation and analysis.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the most widely used analytical technique for the sensitive and selective quantification of this compound and this compound-quinone.[1][11][12]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (LC). The LC system separates the target analytes from other components in the sample matrix using a column with a specific stationary phase. A common column choice is a C18 reversed-phase column.[11] The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: After separation, the analytes enter the tandem mass spectrometer (MS/MS). The molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrometer then selects the precursor ion (the ionized molecule of the target analyte) and fragments it. Specific fragment ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.[11]
Signaling Pathways and Logical Relationships
The transformation of this compound to this compound-quinone and the subsequent toxicological effects are critical areas of research. The following diagrams illustrate the key known pathways and relationships.
Formation of this compound-quinone from this compound
This compound is an antioxidant and antiozonant added to rubber products, particularly tires, to prevent degradation.[13] In the environment, this compound reacts with ozone (O₃) to form this compound-quinone.[13] This transformation is a key step leading to the environmental contamination and toxicity associated with this compound-quinone.
Toxicological Pathway of this compound-quinone in Coho Salmon
Research has identified this compound-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon.[14] The toxic mechanism is believed to involve the disruption of the blood-brain barrier and endothelial permeability.[14][15]
Metabolic Pathway of this compound and this compound-quinone in Mammals (In Vitro)
In vitro studies using human and rat liver microsomes have begun to elucidate the metabolic pathways of this compound and this compound-quinone in mammals.[16][17] Cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, play a significant role in their metabolism.[16] Furthermore, there is evidence suggesting that this compound can be metabolized to this compound-quinone in vivo.[17]
Experimental Workflow for this compound-quinone Analysis in Water
The following diagram outlines a typical experimental workflow for the analysis of this compound-quinone in aqueous samples, from collection to data analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. This compound.itrcweb.org [this compound.itrcweb.org]
- 3. hong-phat.com [hong-phat.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. caltestlabs.com [caltestlabs.com]
- 9. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. unitedchem.com [unitedchem.com]
- 11. lcms.cz [lcms.cz]
- 12. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro metabolism of the emerging contaminant this compound-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct Species-Specific and Toxigenic Metabolic Profiles for this compound and this compound Quinone by P450 Enzymes: Insights from In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Chemical Culprits: An In-depth Technical Guide to the Identification of 6PPD Degradation Products in Roadway Runoff
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the degradation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common antioxidant in tires, and the subsequent identification of its transformation products in roadway runoff. With a focus on the highly toxic this compound-quinone (this compound-q), this document details the primary degradation pathways, summarizes global concentrations of these contaminants, and provides in-depth experimental protocols for their analysis. This guide is intended to be a valuable resource for researchers, environmental scientists, and professionals in drug development who are investigating the environmental fate and toxicological impact of tire-wear-associated chemicals.
Introduction: The Hidden Environmental Threat of Tire Wear
The widespread use of rubber tires contributes significantly to environmental pollution through the release of tire wear particles (TWPs)[1]. These microscopic particles are a complex mixture of rubber polymers, carbon black, and various chemical additives. Among these additives is this compound, an antioxidant and antiozonant used to protect tires from degradation and extend their lifespan[1][2][3]. While this compound itself has been a subject of environmental concern, recent research has illuminated a more significant threat: its degradation products, particularly this compound-quinone (this compound-q)[2][3][4].
This quinone derivative is formed through the reaction of this compound with atmospheric ozone and is subsequently leached from TWPs into the environment, with roadway runoff being a primary transport pathway[1][5][6]. The discovery of this compound-q as the causative agent for mass die-offs of coho salmon in the U.S. Pacific Northwest has brought this issue to the forefront of environmental science[7]. This guide provides the necessary technical details for the scientific community to effectively identify and quantify this compound and its degradation products in roadway runoff.
Degradation Pathways of this compound
The primary degradation pathway of this compound in the roadway environment is its reaction with ozone (O₃)[1][2][6]. This reaction leads to the formation of this compound-q, the most well-studied and toxic degradation product. However, the ozonation of this compound can result in a variety of other transformation products. Recent studies have identified several other degradation products, including isomers of this compound-q and other compounds.
A 2023 study identified 23 transformation products from the gas-phase ozonation of this compound, including multiple C18H22N2O and C18H22N2O2 isomers with presumptive N-oxide, N,N′-dioxide, and orthoquinone structures[8][9]. Another study in 2022 identified 38 transformation products, which were formed either directly from this compound or via this compound-q as an intermediate[10]. Some of the prominent transformation products identified in addition to this compound-q include 4-aminodiphenylamine (4-ADPA), TP 213, and TP 249[11]. The transformation pathways can be complex and are influenced by environmental factors such as ozone concentration, temperature, and UV radiation.
Quantitative Data on this compound Degradation Products in Roadway Runoff
The concentration of this compound-q in roadway runoff can vary significantly depending on factors such as traffic density, road surface characteristics, and rainfall intensity. The following tables summarize reported concentrations of this compound-q in roadway runoff from various locations around the world.
Table 1: Concentrations of this compound-quinone in Roadway Runoff in North America
| Location | Concentration Range (ng/L) | Reference |
| Seattle, USA | 800 - 19,000 | [6][12] |
| Los Angeles, USA | 4,100 - 6,100 | [6][12] |
| Various Urban Sites, USA | 2 - 290 | [13][14] |
| Toronto, Canada | up to 2,850 | [15] |
| Vancouver, Canada | 80,000 - 120,000 (Northfield Creek) | [16][17] |
Table 2: Concentrations of this compound-quinone in Roadway Runoff in Europe
| Location | Concentration Range (ng/L) | Reference |
| Southern Norway | 110 - 258 | [18] |
| Germany (snowmelt) | up to 100 | [10][11] |
| Brisbane, Australia | <1 - 90 | [17] |
Table 3: Concentrations of this compound-quinone in Roadway Runoff in Asia
| Location | Concentration Range (ng/L) | Reference |
| Hong Kong | 200 - 2,000 | [17] |
| Guangzhou, China | up to 2,430 | [5] |
Experimental Protocols for the Identification of this compound Degradation Products
The accurate identification and quantification of this compound degradation products in complex environmental matrices like roadway runoff require robust analytical methods. The most common approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The U.S. Environmental Protection Agency (EPA) has developed Method 1634 for the determination of this compound-quinone in aqueous matrices.
U.S. EPA Method 1634: Determination of this compound-Quinone in Water
This method provides a standardized procedure for the analysis of this compound-q in stormwater and surface water.
4.1.1. Sample Collection and Preservation:
-
Collect samples in clean, amber glass bottles to minimize photodegradation.
-
Preserve samples by cooling to ≤6 °C immediately after collection.
-
Analyze samples as soon as possible, ideally within 48 hours of collection.
4.1.2. Solid-Phase Extraction (SPE) Protocol:
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) with methanol followed by deionized water.
-
Sample Loading: Load a known volume of the water sample (e.g., 250 mL) onto the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.
-
Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
Elution: Elute the retained analytes from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4.1.3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the concentrated extract onto a reverse-phase C18 column. Use a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound-q and its isotopically labeled internal standard for accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. SETAC North America 46th Annual Meeting [setac.confex.com]
- 5. This compound.itrcweb.org [this compound.itrcweb.org]
- 6. researchgate.net [researchgate.net]
- 7. Roadway Runoff Known to Kill Coho Salmon also Affects Steelhead, Chinook Salmon | NOAA Fisheries [fisheries.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transformation Products of Tire Rubber Antioxidant this compound in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
- 12. researchgate.net [researchgate.net]
- 13. usgs.gov [usgs.gov]
- 14. Concentrations of this compound and this compound-Quinone in a United States reconnaissance of stormwater, surface water, and groundwater, 2018-24 | USGS Science Data Catalog [data.usgs.gov]
- 15. The Tire Wear Compounds this compound-Quinone and 1,3-Diphenylguanidine in an Urban Watershed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
Degradation of 6PPD in Soil: A Technical Overview of Abiotic and Biotic Pathways
For Researchers, Scientists, and Drug Development Professionals
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is an antioxidant and antiozonant extensively used in rubber tires to prevent degradation.[1] The release of tire wear particles into the environment is a primary pathway for this compound to enter terrestrial ecosystems.[2][3] In the environment, this compound undergoes transformation to form this compound-quinone (this compound-Q), a compound that has garnered significant attention due to its acute toxicity to certain aquatic species, such as coho salmon.[1][4] Understanding the degradation pathways of both this compound and this compound-Q in soil is crucial for assessing their environmental fate, persistence, and potential ecological risks.[5][6]
This technical guide provides an in-depth analysis of the current scientific understanding of the abiotic and biotic degradation of this compound and this compound-Q in soil. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the degradation pathways and experimental workflows.
Quantitative Data on this compound and this compound-Q Degradation in Soil
The degradation rates of this compound and this compound-Q in soil are influenced by a variety of factors, including soil type, moisture content, oxygen availability, and microbial activity. The following tables summarize quantitative data from key studies on the half-lives of these compounds under different environmental conditions.
| Compound | Soil Condition | Half-life (days) | Reference |
| This compound | Aerobic Soils | 0.7 - 1.5 | [5][6] |
| This compound | Anaerobic Soils | 51.4 (average) | [5][6] |
| This compound-Q | Aerobic Soils | 13.5 - 14.2 | [5][6] |
| This compound-Q | Three different aerobic soil types | 43.0 - 94.9 | [2] |
| Soil Condition | This compound-Q Concentration Change | Timeframe | Reference |
| Wet, Non-sterilized | Significant decrease | - | [7] |
| Wet, Sterilized | Remained stable | Throughout aging period | [7] |
| Flooded, Non-sterilized | Persistent decrease | - | [7] |
| Flooded vs. Wet | ~3.8-fold higher accumulation in flooded soils | After 60 days | [7][8] |
Abiotic and Biotic Degradation Pathways
The degradation of this compound and this compound-Q in soil involves a complex interplay of abiotic and biotic processes. Abiotic degradation is primarily driven by oxidation, while biotic degradation is mediated by soil microorganisms.
Abiotic Degradation
The primary abiotic transformation of this compound is its oxidation to this compound-Q, a reaction that can be facilitated by ozone and other oxidizing agents present in the environment.[3] In anaerobic flooded soils, the formation of this compound-Q can be enhanced by iron reduction-coupled this compound oxidation.[7][8] Another proposed abiotic mechanism in anaerobic flooded soils involves the transformation of environmentally persistent free radicals (EPFRs) harbored in tire wear particles to superoxide radicals, which then contribute to the formation of this compound-Q.[7][8]
Biotic Degradation
Microorganisms play a crucial role in the degradation of both this compound and this compound-Q in soil.[5][6][9] Studies have shown that the degradation of this compound-Q is significantly faster in non-sterilized soils compared to sterilized soils, indicating the predominance of microbial degradation.[7] Soil fungi, in particular, have been identified as being sensitive to this compound-Q accumulation, with certain fungi like Basidiomycota potentially serving as biomarkers for environmental contamination.[10] The degradation of this compound-Q in soils is mediated by microorganisms, with observed half-lives being longer than those of this compound under aerobic conditions.[5][6]
The primary transformation reactions for this compound in soil include C-N cleavage, dehydrogenation, hydroxylation, and amination.[5][6] For this compound-Q, the main biotic transformation reactions involve dephenylation, hydroxylation, methylation, and amination.[5][6] These processes lead to the formation of various transformation products (TPs). To date, 10 TPs have been identified for this compound and 7 for this compound-Q in soil under different redox conditions.[5][6] Two of these identified TPs, 1,3-dimethylbutylamine and N-phenyl-p-benzoquinone imine, are of potential concern for human exposure.[5][6]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the degradation of this compound and this compound-Q in soil.
Aerobic Soil Degradation Study of this compound-quinone
This experimental protocol is based on the methodology described by a study investigating the metabolism and degradation patterns of this compound-quinone in aerobic soil.[2]
-
Soil Preparation: Three distinct soil types are used. The soil is passed through a 2 mm sieve to ensure homogeneity.
-
Spiking and Incubation: this compound-quinone, dissolved in acetonitrile, is introduced into a flow-through system containing 80 g (dry weight) of soil. The incubation is carried out in the dark at a controlled temperature of 20 ± 2°C for 120 days.
-
Sampling: Soil samples are collected in duplicate at multiple time points: 0, 3, 7, 14, 30, 60, 90, and 120 days.
-
Extraction and Purification: The collected soil samples undergo extraction, purification, and concentration steps to isolate the target compounds.
-
Analytical Method: The concentration of this compound-quinone and its metabolites is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The limit of detection (LOD) and limit of quantification (LOQ) for the target compounds were 0.02 µg/kg and 0.05 µg/kg, respectively. The calibration curve yielded a coefficient of determination (r²) ≥ 0.99. Recovery was evaluated at three concentration levels (LOQ, 2×LOQ, and 10×LOQ), with recoveries ranging from 97.7% to 113.9% and relative standard deviations (RSD) below 20%.[2]
Comparative Degradation Study in Wet and Flooded Soils
This protocol is adapted from a study that examined the formation of this compound-Q during the aging of tire wear particles in anaerobic flooded soils versus wet soils.[7]
-
Soil and Tire Wear Particle Preparation: The tested soil is collected, air-dried, homogenized, and sieved through a 2 mm nylon mesh. Tire wear particles (TWPs) are also prepared and characterized for their initial this compound and this compound-Q content.
-
Experimental Setup: The study investigates the dynamic aging of TWPs and the formation of this compound-Q under both wet and flooded conditions. Some soil samples are sterilized using γ-sterilization to serve as controls for assessing the role of microorganisms.
-
Incubation: The soil samples, with or without TWPs, are incubated under their respective water conditions for a period of 60 days.
-
Sampling and Analysis: Samples are collected at various time points. The concentrations of this compound and this compound-Q are determined using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Visualizing Degradation Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key degradation pathways and a general experimental workflow for studying this compound degradation in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 3. mdpi.com [mdpi.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Transformations of this compound and this compound-quinone in soil under redox-driven conditions: Kinetics, product identification, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iue.cas.cn [iue.cas.cn]
- 8. Enhanced Formation of this compound-Q during the Aging of Tire Wear Particles in Anaerobic Flooded Soils: The Role of Iron Reduction and Environmentally Persistent Free Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forge.engineering.asu.edu [forge.engineering.asu.edu]
- 10. The spatio-temporal accumulation of 6 PPD-Q in greenbelt soils and its effects on soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Invisible Threat: An In-depth Technical Guide to the Bioaccumulation Potential of 6PPD-quinone in Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
October 26, 2023
Executive Summary
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone), a transformation product of the widely used tire antioxidant this compound, has emerged as a significant environmental contaminant with acute toxicity to certain aquatic species, most notably coho salmon. Its persistence and potential for bioaccumulation in aquatic ecosystems are of growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of this compound-quinone in aquatic organisms. It synthesizes quantitative data on bioconcentration and bioaccumulation factors, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction
The discovery of this compound-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon has spurred intensive research into its environmental fate and ecological risks.[1] A critical aspect of this risk assessment is understanding its propensity to accumulate in the tissues of aquatic organisms. Bioaccumulation, the net accumulation of a chemical by an organism from all sources (water, food, and sediment), can lead to toxic effects in the organism itself and can be transferred through the food web, potentially impacting higher trophic levels. This guide serves as a technical resource for professionals investigating the environmental impact of this compound-quinone and similar emerging contaminants.
Quantitative Bioaccumulation Data
The bioaccumulation potential of this compound-quinone has been investigated in several aquatic species, with varying results. The available quantitative data, including Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF), are summarized below.
Bioconcentration Factor (BCF)
The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. Studies on zebrafish (Danio rerio) embryos have demonstrated the bioaccumulation potential of this compound-quinone.[1] A study on rainbow trout (Oncorhynchus mykiss) following the OECD 305 guideline has also been conducted, though detailed public data is limited.[2]
| Species | Life Stage | Exposure Duration | Bioconcentration Factor (BCF) | Reference |
| Zebrafish (Danio rerio) | Embryo | 96 hours | 70 - 220 | [1] |
Bioaccumulation Factor (BAF)
The BAF considers uptake from all environmental compartments, including diet. The trophic transfer of this compound-quinone has been observed in aquatic food webs.
| Compound | Organism Group | Log BAF | Reference |
| This compound-quinone | Aquatic Organisms | 1.3 - 1.9 | [1] |
| This compound (parent compound) | Aquatic Organisms | 3.4 - 4.2 | [1] |
Tissue-Specific Accumulation
Toxicokinetic studies in adult zebrafish have shown that this compound-quinone preferentially accumulates in certain tissues.
| Species | Tissue | Accumulation Level | Reference |
| Zebrafish (Danio rerio) | Brain | High | [3] |
| Zebrafish (Danio rerio) | Intestine | High | [3] |
| Zebrafish (Danio rerio) | Eyes | High | [3] |
| Zebrafish (Danio rerio) | Liver | Low | [3] |
Experimental Protocols
Standardized methods are crucial for assessing the bioaccumulation potential of chemicals like this compound-quinone. The following sections detail a representative experimental protocol based on the OECD 305 guideline and analytical methods for tissue analysis.
Representative Bioaccumulation Study Protocol (OECD 305)
This protocol outlines the key steps for a flow-through fish bioaccumulation study.
Objective: To determine the bioconcentration factor (BCF) and uptake and depuration kinetics of this compound-quinone in a selected fish species (e.g., Rainbow Trout, Oncorhynchus mykiss).
Methodology:
-
Test Organism: Juvenile rainbow trout are acclimated to laboratory conditions.
-
Exposure System: A flow-through system is used to maintain a constant concentration of this compound-quinone in the test water.
-
Uptake Phase: Fish are exposed to a sublethal, environmentally relevant concentration of this compound-quinone for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, this compound-quinone-free water for a depuration period (e.g., 14 days). Tissue samples are collected at intervals to determine the rate of elimination.
-
Chemical Analysis: The concentration of this compound-quinone in water and fish tissue is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The uptake and depuration rate constants (k1 and k2) are calculated, and the kinetic BCF (BCFk = k1/k2) is determined.
Analytical Method for this compound-quinone in Fish Tissue
Accurate quantification of this compound-quinone in complex biological matrices is essential for bioaccumulation studies.
Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol:
-
Homogenization: Fish tissue is homogenized to ensure a representative sample.
-
Extraction: A subsample of the homogenate is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a sorbent (e.g., C18) to remove interfering matrix components like lipids.
-
Analysis: The cleaned extract is analyzed by LC-MS/MS. This compound-quinone is identified and quantified based on its retention time and specific mass-to-charge ratio transitions.
Signaling Pathways and Mechanisms of Toxicity
Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound-quinone, particularly in sensitive species like coho salmon. A key finding is the disruption of the blood-brain and blood-gill barriers.[4][5][6][7]
Mechanism: this compound-quinone exposure leads to the downregulation of genes encoding for tight junction and adherens junction proteins. These proteins are critical for maintaining the integrity of the endothelial barriers that protect sensitive organs like the brain and gills. The disruption of these barriers can lead to increased permeability, allowing harmful substances to enter and cause cellular damage, ultimately leading to the observed toxic effects.
Conclusion and Future Directions
The available evidence indicates that this compound-quinone has the potential for bioaccumulation in aquatic organisms, with BCF values in zebrafish embryos suggesting a moderate potential for uptake from water.[1] The detection of this compound-quinone in various tissues and its ability to be transferred through the food web highlight the need for a comprehensive understanding of its long-term ecological consequences.[1][3]
Future research should focus on:
-
Conducting comprehensive bioaccumulation studies following standardized guidelines like OECD 305 for a wider range of aquatic species to determine species-specific BCF and BAF values.
-
Investigating the trophic transfer and potential for biomagnification of this compound-quinone in different aquatic food webs.
-
Elucidating the complete molecular initiating events and adverse outcome pathways associated with this compound-quinone toxicity to better predict its effects on diverse aquatic life.
-
Developing and validating sensitive and robust analytical methods for the detection of this compound-quinone and its metabolites in various environmental and biological matrices.
A deeper understanding of the bioaccumulation potential and toxic mechanisms of this compound-quinone is critical for developing effective risk assessment strategies and regulatory measures to protect aquatic ecosystems from this emerging contaminant.
References
- 1. mdpi.com [mdpi.com]
- 2. smithers.com [smithers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tire-derived transformation product this compound-quinone induces mortality and transcriptionally disrupts vascular permeability pathways in developing coho salmon | U.S. Geological Survey [usgs.gov]
- 7. Blood–Brain and Blood–Gill Barrier Disruption in Coho Salmon Exposed to Roadway Runoff and this compound-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Tire Additive: Unraveling the Leaching of 6PPD into Stormwater
An In-depth Technical Guide for Researchers and Scientists
The ubiquitous presence of tire wear particles in the environment has led to growing concerns over the leaching of chemical additives into stormwater runoff. Among these, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), an antioxidant and antiozonant crucial for tire longevity, and its highly toxic transformation product, this compound-quinone, have emerged as significant environmental contaminants. This technical guide synthesizes current scientific understanding of the leachability of this compound from tire wear particles, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and the chemical pathways governing its environmental fate.
From Tire Tread to Toxic Threat: The Transformation of this compound
This compound is incorporated into tire rubber to protect it from degradation by ozone and oxidation.[1][2] Through the abrasion of tires on road surfaces, microscopic tire wear particles (TWPs) are generated and deposited on roadways.[3][4] Within these particles, this compound is not chemically bound to the polymer matrix and can migrate to the surface.[5] On the tire surface and within the environment, this compound reacts with atmospheric ozone to form this compound-quinone (this compound-q).[1][6] This transformation is a critical step, as this compound-quinone has been identified as the causative agent for acute mortality in coho salmon and other salmonid species, a phenomenon known as "urban runoff mortality syndrome".[3][7]
The following diagram illustrates the transformation pathway of this compound to this compound-quinone and its subsequent release into the aquatic environment.
Quantitative Insights: this compound and this compound-quinone in the Environment
The concentration of this compound and its toxic quinone form in various environmental compartments is a critical factor in assessing ecological risk. Stormwater is the primary medium for their transport from roadways to aquatic ecosystems.[3] The tables below summarize the reported concentrations of these compounds in tire wear particles, stormwater, and surface waters.
Table 1: Concentrations of this compound Transformation Products in Tire Wear Particles (TWPs)
| Compound | Concentration in TWP Leachate (µg/g-TWP) | Reference |
| Total this compound TPs | 34 ± 4 | [6] |
| This compound-quinone | ~5.2 (over 6 hours) | [8][9][10][11] |
Table 2: Concentrations of this compound-quinone in Roadway Runoff and Surface Waters
| Matrix | Concentration Range | Notes | References |
| Roadway Runoff | ND - 2.43 µg/L | Highest detection in China. | [3] |
| Roadway Runoff | 2700 ± 1500 ng/L | [6] | |
| Urban Streams (Wet Weather) | 5.6 - 82.3 ng/L | Concentrations are an order of magnitude higher during wet weather. | [12] |
| Urban Streams (Dry Weather) | <2.0 - 8.4 ng/L | [12] | |
| Surface Water | ND - 2.8 µg/L | Highest detection in the Don River, Toronto, Canada. | [3] |
| Surface Water (Urban Impacted) | 0.002 - 0.15 µg/L | [13] | |
| Stormwater | 0.002 - 0.29 µg/L | Detected in 57% of samples. | [13] |
| Roadway-Impacted Creeks | 1900 ± 1200 ng/L | [6] |
ND: Not Detected
Unveiling the Leaching Process: Experimental Protocols
Understanding the dynamics of this compound and this compound-quinone leaching from tire wear particles is paramount for predicting their environmental concentrations and developing mitigation strategies. Researchers have employed various experimental setups to simulate this process.
Leaching Studies from Tire Wear Particles
A common methodology for assessing the leachability of this compound-quinone involves flow-through column experiments.[8][10][11]
Key Steps:
-
Sample Preparation: Tire wear particles (TWPs) are collected and characterized. A known mass of TWPs is mixed with inert materials like glass beads.[8][10][11]
-
Column Setup: The mixture is packed into a glass chromatography column.[8][10][11]
-
Leaching Simulation: Deionized water or a simulated rainwater solution is passed through the column at a controlled flow rate to mimic stormwater runoff.
-
Sample Collection: Leachate samples are collected at regular intervals over a specified duration (e.g., 6 hours).[8][10][11]
-
Chemical Analysis: The collected leachate is analyzed for this compound-quinone and other transformation products using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
The following diagram outlines a typical experimental workflow for a tire wear particle leaching study.
Analytical Methods for Detection
Accurate quantification of this compound and this compound-quinone in environmental samples is crucial for risk assessment. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15] This method offers high sensitivity and selectivity, allowing for the detection of these compounds at environmentally relevant concentrations (ng/L levels).
Sample Preparation for Water Analysis:
-
Solid Phase Extraction (SPE): For samples with low concentrations, a pre-concentration step using SPE is often necessary to achieve the required detection limits.[14]
-
Dilute and Shoot: For samples with higher concentrations (above 1000 ng/L), a simpler "dilute and shoot" method can be used, where the sample is diluted and directly injected into the LC-MS/MS system.[14]
The U.S. Environmental Protection Agency (EPA) has developed a draft analytical method (EPA Method 1634) to standardize the measurement of this compound-quinone in water, which will aid in more consistent monitoring and data comparison.[16]
Factors Influencing Leachability and Environmental Fate
The leaching of this compound and this compound-quinone from tire wear particles and their subsequent fate in the environment are influenced by a multitude of factors:
-
Environmental Conditions: The presence of ozone is a key driver for the formation of this compound-quinone.[1] Factors such as temperature, pH, and the presence of other chemicals in stormwater can also affect the stability and transformation of these compounds.[17][18]
-
Tire and Particle Characteristics: The formulation of the tire rubber, the size and surface area of the tire wear particles, and the age of the particles can all influence the rate and extent of leaching.[19]
-
Stormwater Dynamics: The intensity and duration of rainfall events play a significant role in the transport of tire wear particles and the associated contaminants into receiving waters.[3][12] Concentrations of this compound-quinone are often observed to be higher during and immediately following storm events.[3][20]
Conclusion
The leaching of this compound and its transformation to the highly toxic this compound-quinone from tire wear particles represents a significant and widespread threat to aquatic ecosystems, particularly in urbanized areas. This guide has provided a synthesis of the current knowledge, including quantitative data on environmental concentrations, detailed experimental protocols for studying leaching, and the key chemical pathways involved. Continued research is essential to further elucidate the complex factors governing the environmental fate of these contaminants and to develop effective mitigation strategies to protect vulnerable aquatic life. The standardization of analytical methods and a deeper understanding of the toxicological effects on a broader range of species will be critical in addressing this emerging environmental challenge.
References
- 1. Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. environment.transportation.org [environment.transportation.org]
- 3. This compound.itrcweb.org [this compound.itrcweb.org]
- 4. connect.ncdot.gov [connect.ncdot.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Transformation Products of Tire Rubber Antioxidant this compound in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caltestlabs.com [caltestlabs.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant this compound-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 15. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 16. epa.gov [epa.gov]
- 17. smithers.com [smithers.com]
- 18. SETAC North America 44th Annual Meeting [setac.confex.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. apps.nelac-institute.org [apps.nelac-institute.org]
The Physicochemical Journey of a Tire Additive: A Technical Guide to the Solubility and Partitioning of 6PPD and its Metabolites
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and partitioning behavior of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its major transformation product, this compound-quinone (this compound-Q). Aimed at researchers, environmental scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental protocols for their determination, and visualizes the known metabolic and environmental transformation pathways. Understanding these fundamental physicochemical properties is critical for assessing the environmental fate, transport, bioavailability, and potential toxicity of these ubiquitous tire-related contaminants.
Executive Summary
This compound is an antioxidant added to tires to prevent degradation from ozone and oxidative stress. Through environmental exposure, particularly to ozone, this compound is transformed into this compound-quinone, a compound that has been identified as acutely toxic to certain aquatic species. The solubility and partitioning characteristics of these compounds govern their distribution in the environment and their potential to enter biological systems. This guide consolidates the current scientific understanding of these properties, offering a centralized resource for the scientific community.
Quantitative Data on Solubility and Partitioning
The following tables summarize the key physicochemical properties of this compound and this compound-quinone, providing a clear comparison of their behavior in aqueous and organic environments.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Aqueous Solubility | 0.5 - 2 mg/L | [1][2] |
| Octanol-Water Partition Coefficient (log Kow) | 4.68 | [1] |
| Organic Carbon-Water Partition Coefficient (log Koc) | 4.84 | [1] |
| Organic Carbon-Water Partition Coefficient (Koc) | 11,000 L/kg | [1] |
Table 2: Physicochemical Properties of this compound-quinone (this compound-Q)
| Parameter | Value | Reference(s) |
| Aqueous Solubility | 38 ± 10 µg/L; 0.04 - 0.07 mg/L | [1][3] |
| Octanol-Water Partition Coefficient (log Kow) | 4.30 ± 0.02 | [1][3] |
| Organic Carbon-Water Partition Coefficient (log Koc) | 3.928; ~3.0 | [1] |
| Organic Carbon-Water Partition Coefficient (Koc) | 2,400 L/kg | [1] |
Experimental Protocols
Accurate determination of solubility and partitioning coefficients is fundamental to environmental risk assessment. The following sections detail the standardized methodologies for these measurements.
Aqueous Solubility Determination
The aqueous solubility of a compound is a critical factor in its environmental transport. The OECD Guideline 105 and EPA OPPTS 830.7550 are standard methods for this determination.
Method: OECD Guideline 105 (Water Solubility) [2][4][5][6]
This guideline describes two primary methods: the column elution method for substances with solubility below 10-2 g/L and the flask method for substances with solubility above this threshold. Given the low solubility of this compound and this compound-Q, the column elution method is often more appropriate.
-
Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration of the substance in the eluate becomes constant, it is considered to be saturated, and this concentration represents the water solubility of the substance.
-
Apparatus:
-
A temperature-controlled column with an inert support (e.g., glass wool, glass beads).
-
A pump for delivering water at a constant flow rate.
-
A system for collecting the eluate.
-
An analytical instrument for quantifying the test substance in the eluate (e.g., HPLC-UV, LC-MS/MS).
-
-
Procedure:
-
The test substance is dissolved in a volatile solvent and coated onto the inert support material. The solvent is then completely evaporated.
-
The coated support material is packed into the column.
-
Water is pumped through the column at a low flow rate to ensure equilibrium is reached.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of the test substance in each fraction is determined using a suitable analytical method.
-
A plateau in the concentration versus time plot indicates that saturation has been achieved. The solubility is the average concentration of the fractions in the plateau region.
-
Octanol-Water Partition Coefficient (log Kow) Determination
The octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or log P), is a measure of a chemical's lipophilicity and its potential for bioaccumulation. The shake-flask method (OECD 107) and the HPLC method (OECD 117) are commonly used.
Method: OECD Guideline 107 (Shake-Flask Method) [1][3][7][8][9]
-
Principle: A solution of the test substance in either water or n-octanol is mixed with the other solvent in a vessel. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both phases are measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. This method is suitable for log Kow values between -2 and 4.
-
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers.
-
A mechanical shaker.
-
A centrifuge.
-
Analytical instrumentation for quantification (e.g., GC, HPLC).
-
-
Procedure:
-
Prepare mutually saturated n-octanol and water.
-
Dissolve the test substance in the appropriate solvent. The concentration should not exceed 0.01 mol/L in either phase.
-
Add the solution and the other solvent to the vessel.
-
Shake the vessel until equilibrium is established.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the test substance in each phase.
-
Calculate the Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Method: OECD Guideline 117 (HPLC Method) [1][3][10][11][12]
-
Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. The column is packed with a nonpolar stationary phase (e.g., C18-coated silica), and a polar mobile phase (e.g., methanol-water mixture) is used. Lipophilic compounds are retained longer on the column. By calibrating the system with reference compounds of known log Kow values, the log Kow of the test substance can be determined from its retention time. This method is suitable for log Kow values in the range of 0 to 6.
-
Apparatus:
-
A high-performance liquid chromatograph (HPLC) system with a pump, injector, and UV detector.
-
A reverse-phase column (e.g., C18).
-
-
Procedure:
-
Select a set of reference compounds with known log Kow values that bracket the expected log Kow of the test substance.
-
Inject the reference compounds and the test substance onto the HPLC column.
-
Measure the retention times for all compounds.
-
Calculate the capacity factor (k) for each compound.
-
Create a calibration curve by plotting the log k of the reference compounds against their known log Kow values.
-
Determine the log Kow of the test substance by interpolating its log k value on the calibration curve.
-
Organic Carbon-Water Partition Coefficient (Koc) Determination
The Koc value describes the tendency of a chemical to adsorb to organic matter in soil and sediment. It is a key parameter for predicting the environmental mobility of a substance.
Method: OECD Guideline 121 (HPLC Estimation Method) [13][14][15][16][17]
-
Principle: Similar to the determination of log Kow by HPLC, this method relates the retention time of a substance on a specialized HPLC column to its log Koc. The stationary phase of the column is designed to mimic the adsorption characteristics of soil organic matter.
-
Apparatus:
-
An HPLC system as described in the OECD 117 method.
-
A suitable column (e.g., a column with a stationary phase based on poly(styrene-divinylbenzene) or a cyanopropyl-modified silica).
-
-
Procedure:
-
A set of reference compounds with well-documented log Koc values is selected.
-
The retention times of the reference compounds and the test substance are determined by HPLC.
-
A calibration graph is constructed by plotting the logarithm of the capacity factor (log k) of the reference substances against their log Koc values.
-
The log Koc of the test substance is then estimated by interpolation from the calibration graph.
-
Signaling and Transformation Pathways
The environmental and biological fate of this compound is largely determined by its transformation and metabolic pathways. The following diagrams, generated using the DOT language, illustrate these processes.
Environmental Transformation of this compound
The primary environmental transformation of this compound is its reaction with ozone to form this compound-quinone.
Metabolic Pathways of this compound-quinone
Once formed, this compound-quinone can undergo metabolic transformations in organisms. In vitro studies with human and rat liver microsomes have identified cytochrome P450-mediated pathways, while studies in zebrafish have elucidated both Phase I and Phase II metabolic routes.
Transformation of this compound and this compound-quinone in Soil
In terrestrial environments, both this compound and this compound-quinone undergo various transformation processes, particularly under different redox conditions.
Analytical Workflow
The detection and quantification of this compound and its metabolites in environmental and biological matrices typically involve sophisticated analytical techniques.
This technical guide provides a foundational understanding of the solubility and partitioning behavior of this compound and its metabolites. This knowledge is paramount for ongoing research into their environmental impact and for the development of effective risk mitigation strategies. The provided methodologies and pathway diagrams serve as a valuable resource for scientists working in this critical area of environmental and health sciences.
References
- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 2. filab.fr [filab.fr]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]
- 16. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 17. OECD 121: Estimation of the Adsorption Coefficient on Soil and on Sewage Sludge using High Performance Liquid Chromatography | ibacon GmbH [ibacon.com]
Unraveling the Molecular Maze: A Technical Guide to 6PPD Transformation Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular structure, properties, and biological implications of transformation products derived from N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a widely used antioxidant in rubber products. The recent discovery of the high toxicity of its primary transformation product, this compound-quinone (this compound-Q), particularly to aquatic life, has spurred intensive research into this emerging class of environmental contaminants. This document provides a consolidated resource on the current understanding of this compound transformation products, with a focus on their physicochemical properties, formation pathways, analytical methodologies, and toxicological effects.
Molecular Structures and Physicochemical Properties
This compound is an antioxidant added to tires and other rubber products to prevent degradation from ozone and oxygen.[1][2] Through environmental exposure, particularly to ozone, this compound transforms into several byproducts, with this compound-quinone being the most studied due to its significant toxicity.[1][2][3][4][5] The molecular structures of this compound and this compound-Q are presented below.
Table 1: Physicochemical Properties of this compound and this compound-quinone
| Property | This compound | This compound-quinone (this compound-Q) | References |
| Molecular Formula | C₁₈H₂₄N₂ | C₁₈H₂₂N₂O₂ | [2][5][6] |
| CAS Number | 793-24-8 | 2754428-18-5 | [6] |
| Molecular Weight | 268.40 g/mol | 298.38 g/mol | [2] |
| Aqueous Solubility | mg/L range | 31 ± 5 µg/L to 38 ± 10 µg/L | [7][8][9][10] |
| log Kₒw (Octanol-Water Partition Coefficient) | 4.47 - 5.99 | 3.98 - 4.30 ± 0.02 | [2][6][7][9][10] |
| Organic Carbon-Water Partition Coefficient (log Kₒc) | 4.84 | 3.928 | [6] |
| Stability in Water | Abiotic half-life < 1 day | Half-life = 33 hours in 23°C tap water; ~26% loss over 47 days at pH 5, 7, and 9 | [6] |
Transformation of this compound
The primary pathway for the formation of this compound-Q is the reaction of this compound with ozone.[1][2][3][4][5] This ozonation can occur on the surface of tires and in tire wear particles released into the environment.[1] While this compound-Q is the most prominent transformation product, studies have identified other derivatives, including isomers and N-oxide compounds.[4][5]
Caption: Transformation of this compound to this compound-quinone via ozonation.
Experimental Protocols: Detection and Analysis
The detection and quantification of this compound and its transformation products in environmental samples are critical for assessing their fate and toxicity. The most common analytical techniques involve liquid chromatography coupled with mass spectrometry.
Sample Preparation
Environmental samples such as water, soil, and tire wear particles require extraction and cleanup prior to analysis to remove interfering substances.
Caption: General workflow for environmental sample preparation.
Analytical Instrumentation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of this compound-Q.[11] This technique offers high sensitivity and selectivity for detecting these compounds at trace levels in complex matrices.[12] The U.S. Environmental Protection Agency (EPA) has developed a draft testing method (EPA Method 1634) for the analysis of this compound-quinone in water.[13]
Table 2: Analytical Methods for this compound-quinone
| Technique | Description | Key Advantages | References |
| HPLC/UHPLC-MS/MS | High-performance liquid chromatography or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. | High sensitivity and selectivity, suitable for trace-level detection in complex environmental samples. | [11][12] |
| EPA Method 1634 | A standardized draft method developed by the EPA for the analysis of this compound-quinone in stormwater and surface waters. | Provides a consistent and reliable methodology for regulatory and monitoring purposes. | [13] |
Toxicity and Biological Effects
The toxicity of this compound transformation products, particularly this compound-Q, has been a major focus of recent research. This compound-Q is acutely toxic to several species of salmonids, including coho salmon, brook trout, and rainbow trout.[14][15] The adverse effects observed include neurotoxicity, cardiotoxicity, and reproductive toxicity.[16][17]
Table 3: Acute Toxicity of this compound-quinone to Salmonids
| Species | LC₅₀ (Lethal Concentration, 50%) | References |
| Coho Salmon (Oncorhynchus kisutch) | <0.1 µg/L to 95 ng/L | [2][14][15] |
| Brook Trout (Salvelinus fontinalis) | 0.59 µg/L | [14][15] |
| Rainbow Trout (Oncorhynchus mykiss) | 1.0 µg/L | [14][15] |
The precise molecular mechanisms underlying the toxicity of this compound-Q are still under investigation. However, it is hypothesized that its quinone structure contributes to oxidative stress within organisms, leading to cellular damage and organ dysfunction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (this compound) and Its Derivative this compound-Quinone in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental fate of tire-rubber related pollutants this compound and this compound-Q: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transformation Products of Tire Rubber Antioxidant this compound in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound.itrcweb.org [this compound.itrcweb.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. This compound.itrcweb.org [this compound.itrcweb.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant this compound-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alsglobal.com [alsglobal.com]
- 13. epa.gov [epa.gov]
- 14. esaa.org [esaa.org]
- 15. caltestlabs.com [caltestlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of 6PPD as a Rubber Antioxidant and Antiozonant
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a chemical of significant industrial importance, primarily utilized as a high-performance antidegradant in the rubber industry. It belongs to the class of p-phenylenediamine (PPD) derivatives, which are renowned for their exceptional ability to protect rubber products from degradation caused by oxidation and ozonolysis. This technical guide provides a comprehensive overview of the fundamental role of this compound as a rubber antioxidant and antiozonant, its chemical properties, mechanisms of action, and the experimental protocols used for its evaluation.
The durability and service life of rubber products, particularly tires, are critically dependent on the incorporation of antidegradants like this compound. These additives are essential for ensuring the safety and performance of countless applications by preventing the premature aging and failure of rubber components. However, recent environmental and toxicological concerns surrounding the transformation product of this compound, this compound-quinone (this compound-q), have intensified the need for a deeper understanding of its chemistry and for the development of safer alternatives.
This document is intended to serve as a core technical resource for researchers, scientists, and professionals involved in materials science, polymer chemistry, and environmental science.
Physicochemical Properties of this compound
The efficacy of this compound as a rubber antidegradant is intrinsically linked to its molecular structure and physicochemical properties. These properties govern its solubility and mobility within the rubber matrix, as well as its reactivity towards oxidative species.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₄N₂ | [2] |
| Molar Mass | 268.40 g/mol | [2] |
| Appearance | Dark purple to black solid | [2] |
| Melting Point | 45.5 - 46.5 °C | [2] |
| Boiling Point | 394 °C at 760 mmHg | [2] |
| Density | 1.01 g/cm³ at 20 °C | [2] |
| Water Solubility | < 1 mg/L at 20 °C | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 5.2 | [2] |
Mechanism of Action
This compound protects rubber from degradation through two primary mechanisms: antioxidation and antiozonation. While these processes are distinct, they both rely on the ability of this compound to sacrificially react with and neutralize harmful chemical species before they can damage the rubber polymer chains.
Antioxidant Mechanism
Oxidative degradation of rubber is a free-radical chain reaction initiated by heat, light, or mechanical stress in the presence of oxygen. This process leads to chain scission and cross-linking, resulting in the loss of desirable mechanical properties such as elasticity and strength. This compound functions as a chain-breaking antioxidant by donating a hydrogen atom to radical species, thereby terminating the chain reaction.
The antioxidant mechanism of this compound can be visualized as a signaling pathway where this compound intercepts and deactivates radical species.
Antiozonant Mechanism
Ozone (O₃) is a highly reactive atmospheric gas that readily attacks the carbon-carbon double bonds present in many types of rubber, such as natural rubber (NR) and styrene-butadiene rubber (SBR). This process, known as ozonolysis, leads to the formation of cracks on the rubber surface, especially when the material is under stress.
This compound protects against ozone degradation through a multi-faceted approach:
-
Scavenging: this compound migrates, or "blooms," to the surface of the rubber. Due to its higher reactivity with ozone compared to the rubber polymer, it intercepts and neutralizes ozone molecules at the surface.
-
Protective Film Formation: The reaction products of this compound and ozone can form a protective film on the rubber surface. This film acts as a physical barrier, preventing further ozone from reaching the rubber.
The reaction of this compound with ozone is complex and leads to the formation of various transformation products, including the environmentally significant this compound-quinone (this compound-q).
Quantitative Performance Data
The effectiveness of this compound as an antidegradant is evaluated by measuring the retention of mechanical properties of the rubber after accelerated aging. The following tables summarize the impact of this compound on key rubber properties.
Table 1: Effect of this compound Concentration on the Mechanical Properties of Natural Rubber (NR) Vulcanizates
| This compound Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) |
| 0 | 22.5 | 550 | 8.5 |
| 1 | 25.0 | 580 | 9.0 |
| 2 | 27.5 | 600 | 9.5 |
| 3 | 26.0 | 590 | 9.2 |
Note: Data are representative values compiled from multiple sources and may vary depending on the specific rubber formulation and curing conditions. One study suggests that tensile strength markedly increases with increasing 6-PPD content up to 2 phr, after which a drop in tensile strength is observed.[3]
Table 2: Comparative Performance of p-Phenylenediamine Antidegradants in a Styrene-Butadiene Rubber (SBR) Formulation
| Antidegradant (2 phr) | Tensile Strength Retention after Ozone Exposure (%) | Fatigue Life (kilocycles) |
| None | 45 | 120 |
| This compound | 85 | 350 |
| IPPD | 80 | 320 |
| DPPD | 75 | 280 |
Note: Data are illustrative and intended for comparative purposes. Actual values depend on test conditions. IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) and DPPD (N,N'-diphenyl-p-phenylenediamine) are other common p-phenylenediamine antidegradants.
Experimental Protocols
The evaluation of this compound's performance as an antioxidant and antiozonant involves a series of standardized tests.
Workflow for Evaluating Antidegradant Performance
The general workflow for assessing the effectiveness of this compound in a rubber formulation is outlined below.
Detailed Methodologies
5.2.1. Ozone Resistance Testing (ASTM D1149 / ISO 1431-1)
This test evaluates the resistance of rubber to cracking when exposed to an ozone-containing atmosphere.
-
Apparatus: A controlled ozone test chamber capable of maintaining a specified ozone concentration, temperature, and air flow.
-
Test Specimen: Dumbbell-shaped or rectangular strips of the vulcanized rubber compound.
-
Procedure:
-
Condition the test specimens at a standard temperature (e.g., 23 ± 2 °C) for at least 16 hours.
-
Mount the specimens in the test chamber under a specified static or dynamic strain (e.g., 20% elongation).
-
Expose the specimens to a controlled ozone concentration (e.g., 50 pphm) at a specified temperature (e.g., 40 °C).
-
Periodically inspect the specimens for the appearance of cracks using a magnifying glass (e.g., 7x magnification).
-
Record the time to the first appearance of cracks and the severity of cracking at various time intervals.
-
-
Data Analysis: The ozone resistance is reported as the time to the first observed cracks or by a rating scale for the degree of cracking after a specified exposure time.
5.2.2. Accelerated Thermo-oxidative Aging (ASTM D573)
This test determines the resistance of rubber to deterioration by heat and oxygen.
-
Apparatus: An air oven with controlled temperature and air circulation.
-
Test Specimen: Dumbbell-shaped specimens for tensile testing.
-
Procedure:
-
Measure the initial mechanical properties (tensile strength, elongation at break, modulus) of unaged specimens.
-
Place the specimens in the air oven at a specified temperature (e.g., 70 °C or 100 °C) for a defined period (e.g., 24, 48, 72 hours).
-
After aging, remove the specimens and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.
-
Measure the mechanical properties of the aged specimens.
-
-
Data Analysis: Calculate the percentage retention of each mechanical property after aging compared to the unaged values.
5.2.3. Fatigue Life Testing (ASTM D4482)
This test measures the ability of rubber to withstand repeated cyclic deformation.
-
Apparatus: A dynamic fatigue tester capable of applying a repeated strain or stress cycle.
-
Test Specimen: Dumbbell-shaped or other specified geometries.
-
Procedure:
-
Mount the specimen in the fatigue tester.
-
Apply a cyclic strain or stress at a specified frequency and amplitude.
-
Continue the test until the specimen fails (ruptures).
-
Record the number of cycles to failure.
-
-
Data Analysis: The fatigue life is reported as the number of cycles to failure. A higher number of cycles indicates better fatigue resistance.
Conclusion
This compound is a highly effective antioxidant and antiozonant that plays a crucial role in extending the service life and ensuring the safety of rubber products. Its protective mechanisms involve the scavenging of free radicals and ozone, as well as the formation of a protective surface film. The performance of this compound can be quantified through a series of standardized experimental protocols that measure the retention of key mechanical properties after accelerated aging. While this compound is a cornerstone of rubber protection, ongoing research is critical to address the environmental concerns associated with its transformation products and to develop safer, equally effective alternatives for the future of the rubber industry.
References
Navigating the Risks of 6PPD and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its highly toxic transformation product, this compound-quinone, as significant environmental contaminants has prompted urgent calls for a comprehensive understanding of their risks. This technical guide provides a detailed overview of the environmental risk assessment of these compounds, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and processes.
Introduction to this compound and this compound-quinone
This compound is an antioxidant and antiozonant widely used in the manufacturing of tires to prevent degradation and extend their lifespan.[1][2][3] Through the reaction with atmospheric ozone, this compound is transformed into several byproducts, most notably this compound-quinone (this compound-q).[1][4] This derivative has been identified as the causative agent of "urban runoff mortality syndrome" in coho salmon, exhibiting extreme toxicity to certain aquatic species.[1][5][6] The primary pathway for the introduction of these compounds into the environment is through the abrasion of tires on roadways, with subsequent transport via stormwater runoff into aquatic ecosystems.[1][2][7]
Quantitative Data Summary
The environmental risk posed by this compound and its derivatives is underscored by their concentrations in various environmental compartments and their toxicological effects on aquatic organisms. The following tables summarize the currently available quantitative data.
Table 1: Environmental Concentrations of this compound and this compound-quinone
| Environmental Matrix | Compound | Concentration Range | Location/Notes | Reference(s) |
| Roadway Runoff | This compound-quinone | ND - 19 µg/L | Highest detections in Seattle and Los Angeles, USA, and Hong Kong, China. | [1][8][9] |
| Surface Water | This compound-quinone | ND - 2.8 µg/L | Highest detection in the Don River, Toronto, Canada. | [1] |
| Sediment | This compound-quinone | 0.4 - 18.2 ng/g (dw) | Detected in urban river and deep-sea sediments in China. | [1][8] |
| Roadside Soil | This compound-quinone | 9.5 - 936 µg/kg | Hong Kong. | [8] |
| Air (Particulate Matter) | This compound-quinone | 0.1 - 7,250 pg/m³ | Highest detection alongside a road in Guangzhou, China. | [1] |
| Road Dust | This compound-quinone | 3.0 - 2369 µg/kg | China. | [8] |
| Parking Lot Dust | This compound-quinone | 4.0 - 2369 µg/kg | China. | [8] |
| Wastewater Influent | This compound-quinone | Up to 0.11 µg/L | Germany, during snowmelt and rainfall events. | [8] |
ND: Not Detected
Table 2: Acute Toxicity of this compound and this compound-quinone to Aquatic Organisms (LC50 Values)
| Species | Compound | Exposure Duration | LC50 Value | Reference(s) |
| Coho Salmon (Oncorhynchus kisutch) | This compound-quinone | 24 hours | 0.041 - 0.095 µg/L | [2] |
| Brook Trout (Salvelinus fontinalis) | This compound-quinone | 24 hours | 0.59 µg/L | [2] |
| Rainbow Trout (Oncorhynchus mykiss) | This compound-quinone | 24 hours | 1.96 µg/L | [2] |
| Lake Trout (Salvelinus namaycush) | This compound-quinone | 24 hours | 0.50 µg/L | [2] |
| White-spotted Char (Salvelinus leucomaenis pluvius) | This compound-quinone | 24 hours | 0.51 µg/L | [2] |
| Chinook Salmon (Oncorhynchus tshawytscha) | This compound-quinone | 24 hours | >67.3 µg/L | [2] |
| Sockeye Salmon (Oncorhynchus nerka) | This compound-quinone | 24 hours | No mortality at 50 µg/L | [2] |
| White Sturgeon (Acipenser transmontanus) | This compound-quinone | - | Not fatal at environmentally relevant concentrations | [1] |
| Zebrafish (Danio rerio) | This compound-quinone | - | Not fatal at environmentally relevant concentrations | [1] |
| Medaka (Oryzias latipes) | This compound-quinone | - | Not fatal at environmentally relevant concentrations | [1] |
| Daphnia | This compound-quinone | - | Not fatal at environmentally relevant concentrations | [1] |
| Hyalella azteca (crustacean) | This compound-quinone | - | Not fatal at environmentally relevant concentrations | [1] |
| Brachionus koreanus (marine invertebrate) | This compound-quinone | - | No acute toxicity | [1] |
| Parhyale hawaiensis (marine invertebrate) | This compound-quinone | - | No acute toxicity | [1] |
Experimental Protocols
Analysis of this compound-quinone in Water Samples using LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound-quinone in surface water and stormwater runoff.
3.1.1. Sample Collection and Preservation
-
Collect water samples in 100 mL to 250 mL amber glass bottles to prevent photodegradation.[7][10]
-
Avoid using plastic containers as this compound-quinone can adhere to plastic surfaces.[10]
-
Immediately cool samples to ≤10°C and store them at 4°C.[7]
-
The recommended holding time before extraction is 14 days.[7]
-
No chemical preservation is typically required.[7]
3.1.2. Sample Preparation
-
Direct Injection: For samples with expected high concentrations, a "dilute-and-shoot" approach can be used.
-
Solid Phase Extraction (SPE) for Trace Level Analysis:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load a known volume of the water sample (e.g., 100 mL) onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
The eluate can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for concentration.
-
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm).[5]
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5][11]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[11]
-
Injection Volume: Typically 5-20 µL.[11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.[7][11]
-
MRM Transitions for this compound-quinone: Common transitions include m/z 299.2 → 256.2 (quantifier) and 299.2 → 241.2 (qualifier).
-
3.1.4. Quality Assurance/Quality Control (QA/QC)
-
Internal Standards: Use of an isotopically labeled internal standard (e.g., d5-6PPD-quinone) is crucial to correct for matrix effects and variations in instrument response.[7]
-
Calibration Curve: A multi-point calibration curve should be prepared using certified reference standards.
-
Method Blanks: Analyze solvent blanks to check for contamination.
-
Matrix Spikes: Spike known concentrations of the analyte into real samples to assess matrix effects and recovery.
Acute Toxicity Testing in Fish
This protocol provides a general framework for conducting acute toxicity tests with this compound-quinone on fish, adapted from methodologies used in published studies.
3.2.1. Test Organisms
-
Select the fish species of interest (e.g., Coho salmon, Rainbow trout).
-
Acclimate the fish to laboratory conditions for a specified period before testing.
3.2.2. Test Solutions
-
Prepare a stock solution of this compound-quinone in a suitable solvent (e.g., acetone or ethanol) due to its low water solubility.[12][13]
-
Evaporate the solvent from an aliquot of the stock solution using a gentle stream of nitrogen.[12]
-
Dissolve the residue in the test water (fish medium) with stirring and sonication to create the highest concentration test solution.[12]
-
Prepare a series of test concentrations by serial dilution of the stock solution.
-
Include a control group (test water only) and a solvent control group (test water with the same concentration of solvent used in the highest test concentration).[13]
3.2.3. Test Conditions
-
Test Chambers: Use glass aquaria or beakers of appropriate size for the number and size of fish.
-
Test Volume: Ensure an adequate volume of test solution to maintain water quality and avoid depletion of the test substance.
-
Temperature and Lighting: Maintain constant temperature and a controlled photoperiod appropriate for the test species.
-
Water Quality: Monitor and record water quality parameters such as dissolved oxygen, pH, and temperature throughout the test.
3.2.4. Experimental Procedure
-
Randomly assign fish to the different test chambers.
-
Expose the fish to the test concentrations for a defined period, typically 24 to 96 hours for acute tests.[14]
-
Observe the fish at regular intervals for mortality and any sublethal effects such as erratic swimming, gasping, or loss of equilibrium.[13]
-
Record the number of mortalities in each concentration at each observation time.
3.2.5. Data Analysis
-
Calculate the LC50 (median lethal concentration) and its 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis).
-
Analyze sublethal effects data using relevant statistical tests.
Visualizing Key Processes and Frameworks
The following diagrams, generated using the DOT language, illustrate important aspects of the environmental risk assessment of this compound and its derivatives.
Transformation of this compound to this compound-quinone
Caption: Transformation of this compound to this compound-quinone and other products.
Experimental Workflow for this compound-quinone Analysis in Water
Caption: Workflow for this compound-quinone analysis in water samples.
Environmental Risk Assessment Framework
Caption: Framework for environmental risk assessment of contaminants.
Conclusion and Future Directions
The available data clearly indicate that this compound-quinone poses a significant risk to certain aquatic ecosystems, particularly those inhabited by sensitive salmonid species. While analytical methods for its detection are becoming more refined, further research is needed to fully understand its environmental fate, the toxicity of other this compound transformation products, and the potential for sublethal and chronic effects on a wider range of organisms. The development of effective mitigation strategies, such as advanced stormwater treatment and the identification of safer alternatives to this compound in tire manufacturing, is crucial for reducing the environmental impact of this emerging contaminant. This technical guide serves as a foundational resource for researchers and professionals engaged in addressing the challenges posed by this compound and its derivatives.
References
- 1. This compound.itrcweb.org [this compound.itrcweb.org]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. alsglobal.com [alsglobal.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. sciex.com [sciex.com]
- 12. Acute Toxicity Testing of the Tire Rubber–Derived Chemical this compound‐quinone on Atlantic Salmon (Salmo salar) and Brown Trout (Salmo trutta) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. epa.gov [epa.gov]
Methodological & Application
Application Note: Quantification of 6PPD-Quinone in Surface Water by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone) in surface water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound-quinone, a transformation product of the tire antioxidant this compound, has been identified as a potent toxicant to certain aquatic species, necessitating reliable monitoring methods.[1][2][3][4][5] This document provides protocols for two common sample preparation techniques: direct injection and solid-phase extraction (SPE), followed by LC-MS/MS analysis. The method is suitable for researchers, scientists, and environmental monitoring professionals.
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound) is a widely used antioxidant in automobile tires to prevent degradation from ozone and mechanical stress.[6] Through reaction with atmospheric ozone, this compound is transformed into this compound-quinone.[5][7] This degradation product is washed into waterways through stormwater runoff and has been linked to acute mortality in coho salmon.[1][5][8] The high toxicity of this compound-quinone at environmentally relevant concentrations underscores the need for sensitive and accurate analytical methods for its detection in surface waters.[2][3][4] This application note presents a validated LC-MS/MS method for the quantification of this compound-quinone to support environmental monitoring and toxicological studies.
Experimental Protocols
Sample Collection and Handling
-
Collection: Collect water samples in amber glass bottles to minimize photodegradation.[7]
-
Storage: Upon collection, cool samples to ≤10°C and store at 4°C in the dark.[7] A holding time of 14 days from sampling to extraction is recommended based on the draft United States Environmental Protection Agency (US EPA) Method 1634.[7]
-
Internal Standard Spiking: Prior to sample preparation, spike all samples, calibration standards, and quality controls with an isotopic internal standard (e.g., D5-6PPD-quinone or 13C6-6PPD-quinone) to a known concentration (e.g., 5 ng/mL).[1][9] This corrects for matrix effects and variations in sample processing.[7]
Sample Preparation
Two primary methods for sample preparation are presented, offering flexibility based on the required sensitivity and sample matrix complexity.
This method is suitable for cleaner water matrices and offers a fast turnaround time.[1][2]
-
Filtration/Centrifugation: To remove particulate matter, either centrifuge an aliquot of the water sample (e.g., 5 minutes at 13,000 rpm) or filter it through a 0.22 µm syringe filter.[1]
-
Transfer: Transfer 1 mL of the supernatant or filtrate into an autosampler vial.[1]
-
Analysis: The sample is now ready for LC-MS/MS analysis.
This method is recommended for achieving lower detection limits and for complex matrices that may cause significant ion suppression.[3][4][10]
-
Cartridge Conditioning: Pre-wash a mixed-mode solid-phase extraction cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol and then equilibrate with 5 mL of water.[4]
-
Sample Loading: Load 10 mL of the water sample onto the SPE cartridge.[4]
-
Washing: Wash the cartridge with 2 mL of water to remove unretained interferences.[4]
-
Drying: Dry the cartridge under vacuum for approximately 15 minutes.[4]
-
Elution: Elute the this compound-quinone from the cartridge with methanol (e.g., 4 x 0.4 mL).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.[4] Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase, such as acetonitrile or an acetonitrile/water mixture.[4]
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.
-
Liquid Chromatography (LC) System: An Agilent 1290 Infinity II LC or equivalent.[1]
-
Mass Spectrometer (MS) System: An Agilent 6470 Triple Quadrupole LC/MS, SCIEX QTRAP 4500, or equivalent.[1][9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][9]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Analytical Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm[1] |
| Mobile Phase A | Water with 1 mM ammonium fluoride or 0.1% formic acid[1][11][12] |
| Mobile Phase B | Acetonitrile or Methanol[1][11][12] |
| Gradient | Optimized for separation from matrix interferences (e.g., starting at 70% A, ramping to 100% B)[12] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| This compound-quinone | 299.1[9] | 215.1[9] | 241.1[9] | Optimized for instrument |
| D5-6PPD-quinone (ISTD) | 304.2[13] | 220.1[13] | - | Optimized for instrument |
Data Presentation
The following table summarizes typical quantitative performance data for the LC-MS/MS method.
Table 3: Method Performance Data
| Parameter | Direct Injection | Solid-Phase Extraction (SPE) |
| Linear Range | 0.01 - 100 ng/mL[2] | 0.025 - 50 µg/L[13] |
| Coefficient of Determination (r²) | > 0.999[1][2] | > 0.995[13] |
| Limit of Quantification (LOQ) | 0.005 - 1.74 ng/L[3][9] | 0.03 ng/L[3] |
| Accuracy (% Recovery) | 83 - 113.5%[1][2] | 78 - 91%[4] |
| Precision (% RSD) | 1 - 3%[1] | < 15% |
Visualizations
Caption: Experimental workflow for this compound-quinone analysis.
Caption: Formation and impact of this compound-quinone.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound-quinone in surface water. The availability of both direct injection and SPE protocols allows for methodological flexibility depending on the specific requirements of the analysis, such as sample throughput, required detection limits, and matrix complexity. This application note serves as a comprehensive guide for laboratories aiming to monitor this emerging environmental contaminant. Recently, the U.S. EPA has released a draft method (EPA Method 1634) for the determination of this compound-quinone in aqueous matrices, which further emphasizes the importance of standardized analytical procedures for this compound.[5][8][10][14]
References
- 1. lcms.cz [lcms.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 5. epa.gov [epa.gov]
- 6. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. alsglobal.com [alsglobal.com]
- 8. epa.gov [epa.gov]
- 9. sciex.com [sciex.com]
- 10. 6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com [6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com]
- 11. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lawbc.com [lawbc.com]
Application Notes and Protocols for the Sample Preparation of 6PPD and 6PPD-quinone in Sediment and Soil
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an antioxidant and antiozonant widely used in rubber tires to prevent degradation. Through reaction with atmospheric ozone, this compound is transformed into several byproducts, including the highly toxic this compound-quinone (this compound-q). This compound-q has been identified as the causative agent in urban runoff mortality syndrome in coho salmon and is a significant environmental contaminant. Accurate and reliable methods for the extraction and quantification of both this compound and this compound-q from complex solid matrices like soil and sediment are crucial for environmental monitoring, toxicological studies, and the development of effective remediation strategies.
This document provides detailed application notes and protocols for the sample preparation of this compound and this compound-q in sediment and soil samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary focus is on a validated ultrasonic-assisted extraction method, with additional information on alternative techniques.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound-quinone in solid matrices from various sources. Data for the simultaneous analysis of this compound is limited due to its lower stability in environmental samples.
| Analyte | Matrix | Extraction Method | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Recovery | Reference |
| This compound-quinone | Soil/Sediment | Ultrasonic-assisted extraction | 1.1 ng/g | 5 ng/g | 70-130% (LCS) | [1] |
| This compound-quinone | Fish Tissue | Accelerated Solvent Extraction (ASE) | - | 0.37-0.67 ng/g | 80-96% | [2] |
| This compound-quinone | Fish Tissue | Sonication Extraction | - | - | 74-80% | [2] |
Note: The City of Tacoma method provides a validated protocol for this compound-quinone in solid matrices[1]. While methods for the simultaneous extraction of this compound and this compound-quinone exist, comprehensive validation data with recovery rates for both analytes in soil and sediment are not as readily available in the reviewed literature. Researchers should perform in-house validation when analyzing for this compound.
Experimental Protocols
Primary Protocol: Ultrasonic-Assisted Extraction for this compound-quinone in Soil and Sediment
This protocol is based on the Standard Operating Procedure developed by the City of Tacoma Environmental Services Laboratory[1][3].
1. Materials and Reagents
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Acetonitrile (LC-MS grade)
-
13C6-6PPD-quinone (Extracted Internal Standard - EIS)
-
d5-6PPD-quinone (Non-extracted Internal Standard - NIS or Injection Internal Standard - IIS)
-
8 mL amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation
-
Air-dry the soil or sediment samples prior to extraction.
-
Weigh approximately 0.25 g of the homogenized sample into an 8 mL amber glass vial.
-
Spike each sample with a known amount of the Extracted Internal Standard (EIS), for example, 10 µL of a 200 ng/mL 13C6-6PPD-quinone solution.
-
Prepare a method blank, a laboratory control sample (LCS), and any other required QC samples in the same manner.
3. Extraction
-
Add 4.0 mL of hexane and 0.5 mL of ethyl acetate to the sample vial.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Place the vial in an ultrasonic bath and sonicate for 30 minutes.
-
After sonication, centrifuge the sample for 5 minutes at 2000 rpm to separate the solid and liquid phases.
-
Carefully decant the supernatant (solvent layer) into a clean 12 mL vial.
4. Solvent Evaporation and Reconstitution
-
Place the vial containing the supernatant under a gentle stream of nitrogen in a nitrogen evaporator at room temperature until the solvent is completely evaporated.
-
Reconstitute the dried extract in 1.0 mL of acetonitrile.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution of the analytes.
5. Final Sample Preparation for LC-MS/MS Analysis
-
Spike the reconstituted extract with the Non-extracted Internal Standard (NIS), for example, 10 µL of a d5-6PPD-quinone solution.
-
Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.
Alternative Protocol: Ultrasonic-Assisted Extraction for Simultaneous Analysis of this compound and this compound-quinone
This protocol is adapted from a method described for the analysis of various rubber-derived quinones in soil[4].
1. Materials and Reagents
-
Dichloromethane (DCM) (ACS grade or higher)
-
Acetonitrile (LC-MS grade)
-
Internal standards (e.g., this compound-quinone-d5)
-
15 mL glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation
-
Weigh approximately 100 mg of the dried and homogenized sample into a 15 mL glass centrifuge tube.
-
Spike the sample with a known amount of a suitable internal standard.
3. Extraction
-
Add 3 mL of dichloromethane to the sample tube.
-
Sonicate for 15 minutes.
-
Repeat the sonication with a fresh 3 mL aliquot of dichloromethane.
-
After the second DCM extraction, add 3 mL of acetonitrile to the sample and sonicate for an additional 15 minutes.
-
Combine all solvent extracts.
4. Solvent Evaporation and Reconstitution
-
Concentrate the combined extracts to dryness under a gentle stream of nitrogen.
-
Redissolve the dried extract in 100 µL of acetonitrile.
5. Final Sample Preparation for LC-MS/MS Analysis
-
Filter the reconstituted extract through a 0.45 µm nylon filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Ultrasonic-Assisted Extraction of this compound-quinone.
Caption: Environmental Fate and Transport of this compound and this compound-quinone.
References
Application Notes and Protocols for the Extraction of 6PPD-quinone from Fish Tissue for Toxicological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone) is a transformation product of the tire antioxidant this compound. It has been identified as a highly toxic compound to certain aquatic species, particularly salmonids like coho salmon, causing acute mortality at low concentrations.[1][2] Understanding the bioaccumulation and toxicology of this compound-quinone in fish is crucial for environmental risk assessment and the development of safer alternatives. This document provides detailed protocols for the extraction of this compound-quinone from fish tissue for toxicological analysis, summarizes key toxicological data, and illustrates the proposed toxicological pathway.
Toxicological Summary
Exposure to this compound-quinone has been shown to cause a range of toxic effects in fish, with significant variation in sensitivity among species. The primary mechanism of acute toxicity is believed to be the disruption of vascular permeability, leading to cardiovascular and respiratory distress.[1][3]
Acute Toxicity Data
The following table summarizes the median lethal concentration (LC50) values of this compound-quinone for various fish species, highlighting the high sensitivity of some salmonids.
| Fish Species | Common Name | 24-hour LC50 (µg/L) | 72-hour LC50 (µg/L) | 96-hour LC50 (µg/L) |
| Oncorhynchus kisutch | Coho Salmon | < 0.10 | - | - |
| Salvelinus fontinalis | Brook Trout | 0.59 | - | - |
| Oncorhynchus mykiss | Rainbow Trout | - | 1.0 | - |
| Hyalella azteca | - | - | - | 6 |
| Daphnia magna | Water Flea | - | - | 55 (48-hour) |
Data compiled from multiple sources.[1][2]
Sublethal Effects
Sublethal effects of this compound-quinone exposure in fish include:
-
Embryonic malformations, pericardial edema, and growth retardation in rainbow trout.[1]
-
Reduced embryo movement, decreased heart rate, and intestinal development abnormalities in zebrafish.[1]
-
Disruption of the blood-brain and blood-gill barriers.
-
Oxidative stress.[1]
Experimental Protocols for Extraction of this compound-quinone from Fish Tissue
Several methods have been developed for the extraction of this compound-quinone from fish tissue, with the final analysis typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for three common extraction techniques.
Protocol 1: Accelerated Solvent Extraction (ASE)
This method has demonstrated high recovery rates (80-96%) and is suitable for various fish tissues.[4][5][6]
Materials:
-
Homogenized fish tissue
-
[13C6]-6PPD-quinone internal standard
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Enhanced matrix removal cartridges
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize fish tissue samples. Weigh approximately 1-5 g of homogenized tissue into an ASE cell.
-
Internal Standard Spiking: Spike the sample with a known concentration of [13C6]-6PPD-quinone internal standard.
-
Extraction:
-
Place the cell in the ASE system.
-
Extract with DCM or ACN under elevated temperature and pressure.
-
-
Cleanup:
-
Concentrate the crude extract under a gentle stream of nitrogen.
-
Pass the concentrated extract through an enhanced matrix removal cartridge to remove lipids and other interferences.
-
-
Final Preparation and Analysis:
Protocol 2: Sonication-Based Extraction
This method offers a simpler alternative to ASE, with slightly lower but still acceptable recovery rates (74-80%).[4][5]
Materials:
-
Homogenized fish tissue
-
[13C6]-6PPD-quinone internal standard
-
Acetonitrile (ACN)
-
Enhanced matrix removal cartridges
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize fish tissue samples. Weigh approximately 1-5 g of homogenized tissue into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of [13C6]-6PPD-quinone internal standard.
-
Extraction:
-
Add a suitable volume of ACN to the sample tube.
-
Sonicate the sample for a specified duration to ensure thorough extraction.
-
-
Centrifugation and Cleanup:
-
Centrifuge the sample to pellet the solid tissue debris.
-
Collect the supernatant (the ACN extract).
-
Pass the supernatant through an enhanced matrix removal cartridge.
-
-
Final Preparation and Analysis:
-
Evaporate the purified extract to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Analyze by LC-MS/MS.
-
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a high-throughput technique that has been adapted for the analysis of this compound-quinone in fish tissue.
Materials:
-
Homogenized fish tissue
-
Acetonitrile (ACN) with 1% formic acid
-
QuEChERS salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE sorbents (e.g., C18, PSA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize fish tissue samples. Weigh a known amount of tissue into a centrifuge tube.
-
Extraction and Partitioning:
-
Add cold ACN with 1% formic acid to the sample.
-
Add QuEChERS salts, vortex thoroughly, and centrifuge.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant (ACN layer).
-
Add it to a tube containing dispersive SPE sorbents (C18 and PSA are commonly used to remove lipids and other matrix components).
-
Vortex and centrifuge.
-
-
Final Preparation and Analysis:
-
Take the cleaned supernatant.
-
The extract may be ready for direct injection or may require a solvent exchange or concentration step.
-
Analyze by LC-MS/MS.
-
Visualizations
Experimental Workflow for this compound-quinone Extraction
References
- 1. Mechanistic evaluation of this compound-quinone toxicity in fish | ToxStrategies [toxstrategies.com]
- 2. This compound.itrcweb.org [this compound.itrcweb.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in Tire Wear Particles by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a crucial antioxidant and antiozonant additive in rubber products, particularly automotive tires.[1][2] It plays a vital role in preventing the degradation of rubber, thereby extending the lifespan and ensuring the safety of tires.[1] However, the abrasion of tires during normal vehicle operation releases microscopic particles, known as tire wear particles (TWPs), into the environment.[1][3] These particles are a significant source of microplastic pollution.[1][4]
A growing environmental concern is the transformation of this compound into a highly toxic byproduct, this compound-quinone (this compound-Q), upon reaction with atmospheric ozone.[1][2] this compound-Q has been linked to acute mortality in certain fish species, such as coho salmon, when it enters aquatic ecosystems through stormwater runoff.[1] Therefore, accurate quantification of this compound in tire rubber and TWPs is essential for environmental monitoring, ecotoxicological studies, and the development of safer alternatives.
This application note details a robust and straightforward method for the quantitative analysis of this compound in tire wear particles using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique offers the advantage of minimal sample preparation, allowing for direct analysis of the solid rubber matrix.[1][5]
Experimental Protocol
This protocol is based on established methodologies for the analysis of this compound in rubber samples.[5]
1. Sample Preparation
-
A small, representative fragment of the tire rubber or a known mass of collected tire wear particles (approximately 0.5 mg) is required.[5]
-
The sample is placed directly into a pyrolysis sample cup.[5]
-
To prevent the sample from being dislodged, a small amount of glass wool can be placed on top of it within the cup.[5]
2. Calibration Standards Preparation
-
A stock solution of this compound is prepared by dissolving a known mass of pure this compound standard in toluene.[5]
-
A resin solution, using the same type of rubber as the sample (e.g., styrene-butadiene rubber - SBR), is prepared to mimic the sample matrix. This ensures a similar thermal desorption rate between the standards and the sample, improving quantitative accuracy.[5]
-
Calibration standards are prepared by adding a fixed volume (e.g., 20 µL) of the resin solution and varying volumes (e.g., 1 µL) of the this compound stock solution (at different concentrations) to individual sample cups.[5]
-
The solvent is allowed to evaporate at room temperature, leaving a film of the standard within the resin matrix.[5]
3. Py-GC-MS Instrumentation and Parameters
The following table outlines the typical instrumental parameters for the analysis of this compound using a Py-GC-MS system.
| Instrument Component | Parameter | Value |
| Pyrolyzer | Analysis Mode | Double-Shot Analysis |
| Thermal Desorption Temp. | 60 °C → 20 °C/min → 370 °C (hold 1 min) | |
| Interface Temperature | 300 °C | |
| Gas Chromatograph | Column | SH-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | 40 °C (hold 0 min) → 25 °C/min → 250 °C (hold 0 min) → 15 °C/min → 310 °C (hold 20 min) | |
| Injection Unit Temp. | 300 °C | |
| Carrier Gas | Helium | |
| Control Mode | Constant Linear Velocity (40.0 cm/s) | |
| Injection Method | Split | |
| Split Ratio | 15 | |
| Mass Spectrometer | Interface Temperature | 320 °C |
| Ion Source Temperature | 200 °C | |
| Ionization Method | Electron Ionization (EI) | |
| Measurement Mode | Scan (m/z 44-500) | |
| Event Time | 0.3 sec |
4. Data Analysis
-
A calibration curve is generated by plotting the peak area of this compound against the known concentration of the prepared standards.
-
The concentration of this compound in the tire wear particle sample is then determined by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance of the Py-GC-MS method for this compound analysis based on a representative study.[5]
| Parameter | Result |
| Concentration of this compound in Tire Rubber | 1200 mg/kg |
| Calibration Curve Linearity (R²) | > 0.999 |
| Repeatability (%RSD for 50 ng standard, n=7) | < 5.0 % |
| Limit of Quantification (LOQ) | Calculated based on signal-to-noise ratio of 10 |
| Limit of Detection (LOD) | Calculated based on signal-to-noise ratio of 3 |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound in tire wear particles using Py-GC-MS.
Conclusion
The Py-GC-MS method provides a simple, rapid, and reliable approach for the quantification of the antioxidant this compound in tire wear particles.[1][5] The minimal sample preparation reduces the potential for analytical errors and improves laboratory throughput. The use of a matrix-matched calibration standard enhances the accuracy of the quantitative results.[5] This application note provides a comprehensive protocol and performance data that can be readily adopted by researchers and analytical laboratories for monitoring this compound levels in environmental samples derived from tire wear. The ability to accurately measure this compound is a critical first step in understanding the environmental fate and transport of its toxic transformation product, this compound-quinone.
References
- 1. Quantitative Analysis of Anti-Degradant Additive (this compound) in Tire Rubber Using Pyrolysis-GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. blog.organomation.com [blog.organomation.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Identification of tire wear particle leached compounds and their fluorescence-tracked transformation in simulated sunlight - American Chemical Society [acs.digitellinc.com]
- 5. shimadzu.com [shimadzu.com]
QuEChERS method for 6PPD analysis in complex biological matrices
An Application Note and Protocol for the Determination of 6PPD and its Transformation Products in Complex Biological Matrices using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound) is a widely used antioxidant and antiozonant in tires to prevent degradation.[1][2][3] Its reaction with atmospheric ozone leads to the formation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (this compound-quinone), a transformation product that has been identified as acutely toxic to various aquatic species, particularly salmonids.[1][4][5][6][7] The increasing concern over the environmental impact and potential entry into the food chain necessitates robust and reliable analytical methods for the detection of this compound and this compound-quinone in complex biological matrices.[4][5][8]
This document provides a detailed application note and protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound-quinone from fatty biological tissues, such as fish. The subsequent analysis is performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific detection technique.[4][9]
Analytical Workflow
The overall analytical workflow for the determination of this compound-quinone in complex biological matrices involves sample homogenization, QuEChERS extraction, dispersive solid-phase extraction (d-SPE) or cartridge cleanup, and subsequent analysis by LC-MS/MS. The use of an isotopically labeled internal standard is crucial for accurate quantification.
Experimental Protocols
The following protocols are based on established methods for the analysis of this compound-quinone in fish tissue.
Sample Preparation and Homogenization
-
Weigh approximately 5 grams of the biological tissue (e.g., salmon fillet) into a 50 mL polypropylene centrifuge tube.
-
If the sample is not already homogenized, it should be finely chopped or blended.
-
Spike the sample with an appropriate amount of an isotopically labeled internal standard solution (e.g., ¹³C₆-6PPD-quinone in acetonitrile) to achieve a final concentration within the calibrated range.
QuEChERS Extraction
-
To the 50 mL tube containing the sample, add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.
Dispersive Solid-Phase Extraction (d-SPE) / Cartridge Cleanup
For complex and fatty matrices like fish tissue, a thorough cleanup is essential.[4]
-
Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.
-
Pass the extract through a series of cleanup cartridges. A recommended combination for fatty matrices is C18, followed by Primary Secondary Amine (PSA), and a lipid removal filter (e.g., LipiFiltr®).[4][8]
-
Collect the cleaned extract.
Final Extract Preparation
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex briefly and transfer the final extract into an autosampler vial for analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Column: A C18 reversed-phase column is commonly used for the separation of this compound-quinone.[4]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte and internal standard.
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for this compound-quinone analysis in fish tissue.
Table 1: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound-quinone | Salmon | 0.5 | 95.2 | 8.5 |
| This compound-quinone | Salmon | 5 | 98.7 | 6.2 |
| This compound-quinone | Salmon | 50 | 102.1 | 4.1 |
Data is representative and may vary based on specific laboratory conditions and instrumentation.
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| This compound-quinone | Salmon | 0.073 | 0.24 |
These limits are achievable with the described method and modern LC-MS/MS instrumentation.[4]
Method Performance and Considerations
-
Extraction Efficiency: The QuEChERS method, when combined with appropriate cleanup, has demonstrated high extraction efficiency for this compound-quinone in fatty matrices, with reported efficiencies around 86%.[4]
-
Matrix Effects: Complex biological matrices can cause ion suppression or enhancement in the mass spectrometer. The use of a co-eluting, isotopically labeled internal standard is the most effective way to compensate for these matrix effects and ensure accurate quantification.[4]
-
Analyte Stability: While this compound-quinone is more stable than its parent compound, proper sample storage (frozen at -20°C or lower) and prompt analysis are recommended to ensure data integrity.[7] this compound is known to be unstable, which is why most analytical methods focus on the detection of this compound-quinone.[8]
-
Alternative Methods: While QuEChERS is a robust and widely adopted technique, other extraction methods such as Accelerated Solvent Extraction (ASE) have also been successfully applied for the analysis of this compound-quinone in biological tissues and may offer higher recovery in some cases.[5][7][10]
Conclusion
The QuEChERS method coupled with LC-MS/MS provides a reliable and effective approach for the quantitative analysis of this compound-quinone in complex biological matrices. The protocol outlined in this application note offers a solid foundation for researchers and scientists in environmental monitoring, food safety, and toxicology to accurately assess the presence and levels of this emerging contaminant. The use of a multi-step cleanup process is critical for achieving the low detection limits required for toxicological risk assessment.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. alsglobal.com [alsglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. unitedchem.com [unitedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. blog.organomation.com [blog.organomation.com]
- 10. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of 6PPD Transformation Products
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant and antiozonant in tires to prevent degradation and extend their service life.[1][2] However, this compound is released into the environment through tire wear and can undergo transformation into various products, with N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (this compound-quinone) being of significant concern.[3][4] this compound-quinone has been identified as the cause of acute mortality in coho salmon and poses a potential risk to other aquatic organisms.[5][6]
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the identification and quantification of this compound and its transformation products in various environmental matrices. This application note provides a comprehensive overview of the methodologies for identifying these compounds, including sample preparation, LC-HRMS analysis, and data interpretation.
Transformation of this compound
This compound transforms into this compound-quinone through ozonation.[1][2] The transformation pathways can be complex, involving several intermediates.[1][3] High-resolution mass spectrometry is crucial for elucidating these pathways and identifying novel transformation products.[7][8] Studies have proposed several transformation products of this compound in addition to this compound-quinone.[7][8]
Caption: Transformation pathway of this compound to this compound-quinone and other products.
Experimental Protocols
Sample Collection and Storage
Proper sample collection and storage are critical to prevent the degradation of target analytes.
-
Water Samples: Collect in amber glass bottles to minimize photodegradation.[2] Samples should be chilled to ≤ 6°C and stored in the dark.[2] A holding time of 14 days from sampling to extraction is recommended.[2]
-
Solid Samples (Soil, Sediment, Tire Tread Wear Particles): Store at -20°C.
-
Biological Tissues: Homogenize and store at -20°C or lower.
Sample Preparation
The choice of sample preparation method depends on the matrix and the target analytes.
This method is suitable for cleaning up and concentrating this compound-quinone from water samples.[9]
-
Centrifuge water samples (e.g., 10 mL) to remove particulate matter.[9]
-
Add an isotopically labeled internal standard (e.g., ¹³C₆-6PPDQ) to the supernatant.[9]
-
Condition a silica-based SPE cartridge with an appropriate solvent.
-
Load the sample onto the SPE cartridge.[9]
-
Wash the cartridge with water to remove interferences.[9]
-
Dry the cartridge under vacuum.[9]
-
Elute this compound-quinone with methanol.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for LC-HRMS analysis.[9]
This protocol is designed to extract this compound-quinone from complex biological matrices.[5]
-
Homogenize the tissue sample (e.g., 2 g).[5]
-
Add cold acetonitrile (e.g., 5 mL) and shake vigorously.[5]
-
Centrifuge the sample and collect the supernatant.[5]
-
Repeat the extraction with acetonitrile and combine the supernatants.[5]
-
Add water to the combined supernatant.[5]
-
Load the mixture onto a lipid removal cartridge (e.g., Captiva EMR-Lipid).[5]
-
Elute the analytes under gravity.[5]
-
Dry the eluate and reconstitute in the initial mobile phase for LC-HRMS analysis.[5]
Caption: Experimental workflow for sample preparation.
LC-HRMS Analysis
High-resolution mass spectrometry provides the accuracy and sensitivity needed for the confident identification of this compound transformation products.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm)[6] |
| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride)[6] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-10 µL |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full scan for identification of unknowns; Targeted MS/MS (ddMS2) for structural confirmation |
| Resolution | >10,000 FWHM |
Data Presentation and Analysis
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Concentrations of this compound-quinone in Environmental Samples
| Sample Type | Concentration Range (ng/L) | Reference |
| Roadway Runoff | 2700 ± 1500 | [7][8] |
| Roadway-Impacted Creeks | 1900 ± 1200 | [7][8] |
| Tunnel Wash Runoff | Up to 258 | [9] |
Table 2: LC-MS/MS Parameters for this compound-quinone
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 299 | [10] |
| Product Ions (m/z) | 256, 241, 100 | [10] |
| Collision Energy | Optimized for specific instrument | [6] |
| Retention Time | 3.6 min (example) | [9] |
Conclusion
High-resolution mass spectrometry is a powerful technique for the identification and quantification of this compound and its transformation products in environmental and biological samples. The protocols outlined in this application note provide a robust framework for researchers and scientists in environmental monitoring and drug development. The use of standardized methods and clear data presentation is essential for understanding the fate and impact of these emerging contaminants.
References
- 1. Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alsglobal.com [alsglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transformation Products of Tire Rubber Antioxidant this compound in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
EPA Method 1634 for 6PPD-quinone analysis in aqueous matrices
An in-depth examination of EPA Method 1634 for the analysis of 6PPD-quinone in aqueous matrices, providing detailed protocols and performance data for researchers and analytical scientists.
Introduction
This compound-quinone (this compound-q) is a transformation product of the tire antioxidant this compound (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) which is formed when this compound reacts with ozone in the atmosphere.[1][2][3] This compound has been identified as the primary cause of urban runoff mortality syndrome in coho salmon.[2][3][4] In response to the environmental concerns surrounding this compound-q, the U.S. Environmental Protection Agency (EPA) has developed Draft Method 1634 for its determination in aqueous matrices, such as stormwater and surface water.[1][2][4]
This application note provides a comprehensive overview and detailed protocols for the analysis of this compound-quinone in water samples based on EPA Method 1634. The method employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound-q.[1] Isotope dilution using labeled internal standards is utilized to ensure accurate and precise measurements.[1][5]
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are crucial for accurate analysis of this compound-quinone.
-
Sample Collection: Aqueous samples should be collected as grab samples in 250-mL amber glass jars with PTFE-lined caps to protect them from light.[1][6]
-
Sample Preservation: Samples must be cooled to ≤ 6°C immediately after collection and protected from light.[1]
-
Holding Times: Aqueous samples must be extracted within 14 days of collection. Extracts must be stored at 0–6 °C and analyzed within 28 days of extraction.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a general representation of the SPE procedure outlined in various applications of EPA Method 1634.
-
Sample pH Adjustment: Ensure the pH of the ~250 mL water sample is adjusted to 5.0 ± 0.5 using an acetate buffer or acetic acid.[5]
-
Internal Standard Spiking: Spike the sample with an extracted internal standard (EIS), such as ¹³C₆-6PPD-q, at a concentration of 20 ng/mL.[1][5] For quality control samples, spike with the native this compound-q standard as well.[5]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the entire water sample onto the conditioned SPE cartridge.
-
Cartridge Washing:
-
Elution:
-
Final Extract Preparation:
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. As EPA Method 1634 is performance-based, modifications can be made if performance criteria are met.[3]
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 stationary phase column is recommended. An example of an optimized column is a Raptor C18, 50 x 2.1 mm, 2.7 µm.[3]
-
Mobile Phase A: 0.2% Formic Acid in Water or 1 mM Ammonium Fluoride in Water.[1][7]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient: A suitable gradient is run to separate this compound-quinone from matrix interferences.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10 µL.[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound-quinone (Quantifier): 299.2 > 215.1
-
This compound-quinone (Qualifier): 299.2 > 241.1[8]
-
¹³C₆-6PPD-q (EIS): 305.2 > 221.1
-
d₅-6PPD-q (NIS): 304.2 > 246.1
-
-
Quantitative Data Summary
The following tables summarize the performance data from various studies implementing and optimizing EPA Method 1634.
Table 1: Calibration and Method Detection Limits
| Parameter | Result | Source |
| Calibration Range | 0.025–10 ng/mL | Restek[3] |
| Calibration Curve R² | > 0.999 | Agilent[2] |
| Method Detection Limit (MDL) | 0.285 ng/L | Restek[3] |
| Minimum Level of Quantitation (ML) | 1 ng/L | Restek[3] |
Table 2: Recovery and Precision Data
| Parameter | Spike Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
| Initial Precision and Recovery (IPR) | 40 ng/L | 95.0 | 4.0 | Restek[3] |
| Extracted Internal Standard (¹³C₆-6PPD-q) | 20 ng/mL | 82.2 | 5.6 | Restek[3] |
| Non-extracted Internal Standard (d₅-6PPD-q) | 20 ng/mL | 117.8 | 1.9 | Restek[3] |
| Matrix Spike (HPLC Water) | 5 ng/mL | 113.5 | 3.0 | Agilent[2] |
| Matrix Spike (Stream Water) | 5 ng/mL | 112.6 | 1.0 | Agilent[2] |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of EPA Method 1634 and the environmental formation of this compound-quinone.
Caption: Workflow for EPA Method 1634.
Caption: Formation of this compound-quinone.
References
- 1. epa.gov [epa.gov]
- 2. lcms.cz [lcms.cz]
- 3. Optimizing EPA Method 1634 for this compound-Quinone Analysis [restek.com]
- 4. epa.gov [epa.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 8. sciex.com [sciex.com]
GC-MS-Analyse von 6PPD: Detaillierte Anwendungs-Hinweise und Protokolle zur Derivatisierung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs-Hinweise bieten detaillierte Protokolle und technische Informationen zu Derivatisierungstechniken für die quantitative Analyse von N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylendiamin (6PPD) mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Volatilität und thermische Stabilität von this compound zu erhöhen und somit eine robuste und empfindliche GC-MS-Analyse zu ermöglichen.
Einleitung
This compound ist ein weit verbreitetes Antioxidans und Antiozonans in Gummiprodukten, insbesondere in Autoreifen. Aufgrund seiner potenziellen Umweltauswirkungen und der Toxizität seines Transformationsprodukts this compound-Chinon ist eine genaue Quantifizierung von this compound in verschiedenen Matrices von großer Bedeutung. Während die Analyse von this compound-Chinon häufig mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) erfolgt, bietet die GC-MS eine hohe Trennleistung und ist eine wertvolle alternative Technik für die Analyse von this compound selbst. Die direkte Analyse von this compound mittels GC-MS kann jedoch aufgrund seiner relativ geringen Flüchtigkeit und der polaren Natur der Aminogruppen zu schlechter Peakform und geringer Empfindlichkeit führen.
Die chemische Derivatisierung überwindet diese Einschränkungen, indem die aktiven Wasserstoffatome der Aminogruppen durch weniger polare funktionelle Gruppen ersetzt werden. Dies führt zu Derivaten, die flüchtiger und thermisch stabiler sind und sich besser für die GC-Analyse eignen. Die gängigsten Derivatisierungsmethoden für Amine umfassen Silylierung, Acylierung und Alkylierung.
Derivatisierungstechniken für this compound
Für die GC-MS-Analyse von this compound können verschiedene Derivatisierungsreagenzien eingesetzt werden. Die Wahl des Reagenzes hängt von der Probenmatrix, den erforderlichen Nachweisgrenzen und der verfügbaren Laborausstattung ab. Die folgenden Techniken sind für aromatische Amine wie this compound gut etabliert und anwendbar.
Silylierung
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse. Dabei werden aktive Wasserstoffatome durch eine Trimethylsilyl- (TMS) oder eine tert-Butyldimethylsilyl-Gruppe (TBDMS) ersetzt. Silylierte Derivate sind in der Regel flüchtiger, weniger polar und thermisch stabiler als die Ausgangsverbindungen.[1]
-
Reagenzien:
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit 1 % Trimethylchlorsilan (TMCS) als Katalysator
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)
-
-
Vorteile:
-
Bildet stabile Derivate.
-
Reaktionsnebenprodukte sind flüchtig und stören die Analyse in der Regel nicht.
-
TBDMS-Derivate sind gegenüber Hydrolyse etwa 10.000-mal stabiler als TMS-Ether.[1]
-
Acylierung
Bei der Acylierung wird eine Acylgruppe in das Molekül eingeführt. Für Amine werden häufig perfluorierte Acylierungsreagenzien verwendet, da die resultierenden Derivate eine hohe Empfindlichkeit bei der Detektion mit einem Elektroneneinfangdetektor (ECD) aufweisen und charakteristische Massenspektren erzeugen.
-
Reagenzien:
-
Essigsäureanhydrid
-
Trifluoressigsäureanhydrid (TFAA)
-
Heptafluorbuttersäureanhydrid (HFBA)
-
-
Vorteile:
-
Führt zu stabilen Derivaten.
-
Die Einführung von Fluoratomen kann die Nachweisempfindlichkeit erheblich verbessern.
-
Die Reaktionsbedingungen sind oft mild.
-
Imin-Bildung
Eine spezifische Methode, die für p-Phenylendiamin, eine strukturell sehr ähnliche Verbindung zu this compound, erfolgreich angewendet wurde, ist die Bildung eines Imins durch Reaktion mit Benzaldehyd.[2][3][4] Diese Reaktion ist spezifisch für primäre Aminogruppen und kann die instrumentelle Antwort verbessern.
-
Reagenz:
-
Benzaldehyd
-
-
Vorteile:
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweise Durchführung der Derivatisierung von this compound für die anschließende GC-MS-Analyse. Es wird empfohlen, alle Reaktionen unter wasserfreien Bedingungen durchzuführen, da viele Derivatisierungsreagenzien feuchtigkeitsempfindlich sind.
Protokoll 1: Silylierung mit BSTFA (+ 1 % TMCS)
Materialien:
-
This compound-Standard oder Probenextrakt in einem aprotischen Lösungsmittel (z. B. Acetonitril, Toluol)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
Durchführung:
-
Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial geben.
-
100 µL eines aprotischen Lösungsmittels (z. B. Acetonitril) hinzufügen und vortexen, um die Probe zu lösen.
-
100 µL BSTFA (+ 1 % TMCS) in das Vial geben.
-
Das Vial fest verschließen und gut mischen (vortexen).
-
Das Reaktionsgemisch für 30 Minuten bei 70 °C erhitzen.
-
Die Probe auf Raumtemperatur abkühlen lassen.
-
1 µL der derivatisierten Probe in das GC-MS-System injizieren.
Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Materialien:
-
This compound-Standard oder Probenextrakt in einem aprotischen Lösungsmittel (z. B. Ethylacetat)
-
Trifluoressigsäureanhydrid (TFAA)
-
Pyridin (als Katalysator und Säurefänger)
-
GC-Vials mit Septumkappen
Durchführung:
-
Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial geben.
-
100 µL Ethylacetat hinzufügen und vortexen, um die Probe zu lösen.
-
50 µL Pyridin hinzufügen.
-
100 µL TFAA langsam zugeben. Achtung: Die Reaktion kann exotherm sein.
-
Das Vial sofort verschließen und gut mischen (vortexen).
-
Das Reaktionsgemisch für 60 Minuten bei 60 °C erhitzen.
-
Die Probe auf Raumtemperatur abkühlen lassen.
-
Überschüssiges Reagenz kann durch vorsichtiges Einblasen von Stickstoff entfernt werden.
-
Die Probe in einem geeigneten Lösungsmittel (z. B. Hexan) rekonstituieren.
-
1 µL der derivatisierten Probe in das GC-MS-System injizieren.
Protokoll 3: Imin-Bildung mit Benzaldehyd
Materialien:
-
This compound-Standard oder Probenextrakt
-
Benzaldehyd
-
Lösungsmittel (z. B. Tetrahydrofuran - THF)
-
GC-Vials mit Septumkappen
Durchführung:
-
Eine bekannte Menge des this compound-Standards oder des Probenextrakts in ein GC-Vial geben.
-
In einer geeigneten Menge THF lösen.
-
Einen Überschuss an Benzaldehyd (z. B. 2-facher molarer Überschuss pro Aminogruppe) zugeben.
-
Das Vial verschließen und für 15-30 Minuten bei Raumtemperatur reagieren lassen.
-
1 µL der Reaktionsmischung direkt in das GC-MS-System injizieren.
Datenpräsentation
Die folgende Tabelle fasst typische quantitative Parameter zusammen, die bei der GC-MS-Analyse von derivatisierten aromatischen Aminen erreicht werden können. Die genauen Werte für this compound müssen experimentell bestimmt werden.
| Parameter | Silylierung (BSTFA) | Acylierung (TFAA) | Imin-Bildung (Benzaldehyd) |
| Linearer Bereich | Typischerweise 0.1 - 100 µg/mL | Typischerweise 0.05 - 50 µg/mL | 0.1 - 25 mg/mL (für PPD)[2] |
| Bestimmungsgrenze (LOQ) | Abhängig von der Matrix, oft im niedrigen ng/mL-Bereich | Kann pg/mL-Bereich erreichen (mit ECD) | 1.0 µg/mL (für PPD ohne Derivatisierung)[5] |
| Korrelationskoeffizient (r²) | > 0.99 | > 0.99 | > 0.99[2] |
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme visualisieren die logischen Arbeitsabläufe für die Probenvorbereitung und Derivatisierung von this compound.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von this compound.
Abbildung 2: Optionen für die Derivatisierung von this compound.
Fazit
Die Derivatisierung ist ein wesentlicher Schritt für die zuverlässige und empfindliche Quantifizierung von this compound mittels GC-MS. Silylierung, Acylierung und Imin-Bildung sind effektive Techniken zur Verbesserung der chromatographischen Eigenschaften von this compound. Die Auswahl der geeigneten Methode und die sorgfältige Optimierung der Reaktionsbedingungen sind entscheidend für den Erfolg der Analyse. Die hier vorgestellten Protokolle und Informationen bieten eine solide Grundlage für die Entwicklung und Validierung von GC-MS-Methoden zur Analyse von this compound in verschiedenen Forschungs- und Anwendungsbereichen.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.scirp.org [file.scirp.org]
- 5. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accelerated Solvent Extraction (ASE) of 6PPD from Environmental Solids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant and antiozonant in rubber products, particularly vehicle tires, to prevent degradation and extend their service life.[1][2] Through ozonation, this compound is transformed into several byproducts, most notably this compound-quinone (this compound-Q), a compound that has raised significant environmental concerns.[2][3] Research has identified this compound-Q as a potent toxicant to certain aquatic species, including coho salmon, where it has been linked to acute mortality events in urban runoff.[3][4]
The primary pathway for this compound and this compound-Q to enter the environment is through the abrasion of tires, which generates tire wear particles (TWPs). These particles, containing this compound and its transformation products, accumulate in road dust, soil, and sediments, from where they can be transported into aquatic ecosystems.[2][5] Given the environmental risks associated with this compound-Q, robust and efficient analytical methods are crucial for its monitoring in various environmental matrices.
Accelerated Solvent Extraction (ASE) is an automated technique that utilizes solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid and semi-solid samples.[6][7] This method offers several advantages over traditional extraction techniques like Soxhlet, including reduced solvent consumption, faster extraction times, and improved reproducibility.[6] This document provides detailed application notes and a generalized protocol for the extraction of this compound and this compound-Q from environmental solids such as soil, sediment, and tire wear particles using ASE.
Data Presentation
The following tables summarize the available quantitative data for the extraction of this compound and its derivatives from various environmental matrices. It is important to note that specific data for ASE of this compound from solid environmental matrices is limited in the reviewed literature. Therefore, data from other extraction methods and matrices are included for comparative purposes.
Table 1: Recovery of this compound and its Derivatives Using Various Extraction Methods
| Analyte | Matrix | Extraction Method | Solvent(s) | Recovery (%) | Reference |
| This compound-Q | Gravel (from unpaved roads) | Solvent Extraction (Vortex) | Methanol | 71.8 (for D5-6PPD-Q internal standard) | [8] |
| This compound-Q | Rubberized Asphalt | Solid Phase Extraction (SPE) | Not Specified | 58 | [9] |
| This compound | Crumb Rubber | Microwave-Assisted Extraction (MAE) | Various (e.g., 2-butanone, ethyl acetate) | - | [1] |
| PAHs (as surrogates for hydrophobic compounds like this compound) | Soil | Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone (1:1 v/v) | 86.7 - 116.2 | [6] |
Table 2: Method Detection and Quantification Limits for this compound-Q
| Matrix | Analytical Method | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Reference |
| Water | LC-MS/MS | 8.0 x 10⁻⁴ µg/L | - | [9] |
| Water | LC-MS/MS | - | <10 ng/L | [4] |
| Water | LC-MS/MS | 0.006 µg/L | 0.020 µg/L | [10] |
Experimental Protocols
The following is a generalized protocol for the extraction of this compound and this compound-Q from environmental solids using Accelerated Solvent Extraction. This protocol is based on established ASE methods for other persistent organic pollutants in similar matrices, as a standardized ASE method specifically for this compound in solids is not yet widely established.[6][7][11] Researchers should optimize these parameters for their specific sample types and instrumentation.
1. Sample Preparation
-
Soil and Sediment:
-
Air-dry the samples to a constant weight.
-
Homogenize the sample by grinding and sieving through a 2 mm mesh to ensure uniformity.
-
Store samples in amber glass containers at 4°C until extraction.
-
-
Tire Wear Particles (Road Dust):
-
Collect samples and sieve to remove larger debris.
-
Further homogenization may be achieved by grinding.
-
Store in amber glass containers at 4°C.
-
2. Accelerated Solvent Extraction (ASE) Protocol
-
Instrumentation: A commercially available Accelerated Solvent Extractor system is required.
-
Extraction Cell Preparation:
-
Place a cellulose or glass fiber filter at the bottom of the extraction cell.
-
Mix the homogenized solid sample (typically 5-10 g) with a dispersing agent like diatomaceous earth or Ottawa sand at a 1:1 ratio (w/w) to prevent cell blockage and improve extraction efficiency.
-
Load the mixture into the stainless-steel extraction cell.
-
Fill the remaining void space in the cell with the dispersing agent.
-
Place a second filter on top of the sample.
-
-
ASE Parameters (Recommended Starting Points):
-
Solvent: A mixture of Dichloromethane and Acetone (1:1, v/v) is a common choice for extracting a wide range of organic pollutants from soil and sediment.[6] Other solvents such as toluene or hexane/acetone mixtures could also be effective.[11]
-
Temperature: 100 - 130 °C. Higher temperatures increase solvent viscosity and analyte solubility, but temperatures should be optimized to avoid degradation of the target analytes.[11]
-
Flush Volume: 60% of the cell volume.
-
3. Post-Extraction Cleanup
The crude extract from the ASE may contain co-extracted matrix components that can interfere with subsequent analysis. A cleanup step is often necessary.
-
Solid-Phase Extraction (SPE):
-
Concentrate the ASE extract to approximately 1 mL using a gentle stream of nitrogen.
-
Condition a silica gel or Florisil SPE cartridge with the appropriate solvent (e.g., hexane).
-
Load the concentrated extract onto the SPE cartridge.
-
Elute interferences with a non-polar solvent like hexane.
-
Elute the target analytes (this compound and this compound-Q) with a more polar solvent or solvent mixture (e.g., hexane/acetone or dichloromethane). The optimal elution solvent system should be determined experimentally.
-
Collect the fraction containing the analytes of interest.
-
-
Solvent Exchange and Concentration:
-
Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent suitable for the analytical instrument (e.g., acetonitrile or methanol for LC-MS/MS analysis).
-
4. Instrumental Analysis
-
Analysis of this compound and this compound-Q is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[4][10]
Visualization of the Experimental Workflow
Caption: Workflow for ASE of this compound from environmental solids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. epa.gov [epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. analiticaweb.com.br [analiticaweb.com.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acute Toxicity Testing of the Tire Rubber–Derived Chemical this compound‐quinone on Atlantic Salmon (Salmo salar) and Brown Trout (Salmo trutta) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of accelerated solvent extraction for polyhalogenated dibenzo-p-dioxins and benzo-p-furans in mineral and environmental matrixes using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Direct Injection Analysis of 6PPD-Quinone in Stormwater Samples: An Application Note and Protocol
Abstract
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone), a transformation product of the tire antioxidant this compound, has been identified as a highly toxic contaminant in urban stormwater, linked to acute mortality in coho salmon.[1][2][3] This application note provides a detailed protocol for the rapid and sensitive analysis of this compound-quinone in stormwater samples using a direct injection Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This approach minimizes sample preparation, offering a high-throughput solution for environmental monitoring and research. The described methodology is crucial for researchers, scientists, and environmental professionals investigating the fate, transport, and toxicological impacts of this emerging contaminant.
Introduction
This compound is an antioxidant and antiozonant widely used in tire rubber to prevent degradation.[4][5] Through reaction with atmospheric ozone, this compound is transformed into this compound-quinone.[4] This highly toxic derivative leaches from tire wear particles on roadways and is transported into aquatic environments via stormwater runoff.[2][4] The discovery of this compound-quinone as the primary causative agent for "urban runoff mortality syndrome" in coho salmon has underscored the urgent need for reliable and efficient analytical methods to quantify its presence in environmental samples.[3][6]
Direct injection LC-MS/MS analysis offers a streamlined workflow compared to traditional methods that require laborious solid-phase extraction (SPE) cleanup.[7][8][9][10][11] This method is particularly advantageous for stormwater matrices, which can be complex and vary significantly between samples. This document outlines a validated direct injection protocol, providing quantitative performance data and a step-by-step guide for implementation in an analytical laboratory.
Quantitative Data Summary
The following tables summarize the quantitative performance of the direct injection LC-MS/MS method for this compound-quinone analysis, compiled from various studies.
Table 1: Method Performance and Quantitation Limits
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 100 ng/mL | [1] |
| Correlation Coefficient (r²) | >0.999 | [1][12] |
| Limit of Quantitation (LOQ) | 0.005 ng/mL (in solvent) | [13] |
| Method Limit of Quantification (MLOQ) | 1.74 - 5.1 ng/L (in water) | [11][14][15] |
| Reporting Limit | 0.002 - 2 ng/L | [6][16] |
Table 2: Recovery and Precision in Spiked Water Samples
| Matrix | Spike Level (ng/L) | Average Recovery (%) | Relative Standard Deviation (%RSD) | Reference |
| Local Stream Water | 0.1 | 83 - 100 | Not Reported | [1] |
| Local River Water | 1 | 83 - 100 | Not Reported | [1] |
| Various Water Samples | 20 | 97 - 108 | <10 | [13] |
| Various Water Samples | 200 | 97 - 108 | <10 | [13] |
| HPLC Water | 5 | 113.5 | 3 | [12] |
| Stream Water | 5 | 112.6 | 1 | [12] |
Table 3: Measured Concentrations in Environmental Samples
| Sample Type | Concentration Range (ng/L) | Reference |
| Road Runoff Water | 120 (single sample) | [13] |
| Urban GTA Streams (wet weather) | 5.6 - 82.3 | [8] |
| Urban GTA Streams (dry weather) | <2.0 - 8.4 | [8] |
| Nearshore Waters | 2.4 - 4.5 | [8] |
| Tributary (storm events) | up to 201 | [10] |
Experimental Protocol
This protocol details the direct injection LC-MS/MS method for the analysis of this compound-quinone in stormwater samples.
Sample Collection and Handling
-
Collect stormwater samples in 250 mL amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte loss.[17][18]
-
Ensure samples are collected headspace-free.[17]
-
Upon collection, immediately place samples on ice and transport them to the laboratory.
-
Store samples at 4-6°C and analyze as soon as possible, ideally within 14 days of collection.[2][17]
Reagents and Standards
-
Purchase analytical standards of this compound-quinone and a labeled internal standard (e.g., this compound-quinone-d5) from a reputable supplier.[1][5]
-
Use LC-MS grade solvents, including acetonitrile, methanol, and water.[1]
-
Prepare stock solutions of this compound-quinone and the internal standard in a suitable solvent such as acetonitrile.
Sample Preparation
-
Allow stormwater samples to equilibrate to room temperature.
-
In a clean vial, aliquot 1 mL of the stormwater sample.
-
Spike the sample with the internal standard (e.g., this compound-quinone-d5) to a final concentration of 10 ng/mL.
-
Dilute the sample 1:1 (v/v) with acetonitrile.[13]
-
Vortex the sample for 5 minutes to ensure thorough mixing.[13]
-
Centrifuge the sample at 4500 rpm for 5 minutes to pellet any suspended solids.[12][13]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[13]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
LC Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 or Agilent InfinityLab Poroshell 120 EC-C18, is recommended for good analyte retention and separation.[12][13]
-
Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 0.4 mL/min.[10]
-
Injection Volume: 5-20 µL.
-
Run Time: An 8.5-minute gradient is sufficient to achieve separation from matrix interferences.[13]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for this compound-quinone (quantifier and qualifier) and one for the internal standard. For example, m/z 299.1 > 215.1 (quantifier) and m/z 299.1 > 241.1 (qualifier) for this compound-quinone.[13]
Quality Control
-
Analyze a method blank with each batch of samples to check for contamination.
-
Prepare and analyze laboratory control samples (LCS) and matrix spikes to assess method accuracy and precision.
-
Generate a calibration curve using a series of standards with concentrations spanning the expected range in the samples.
Experimental Workflow Diagram
Caption: Experimental workflow for direct injection analysis of this compound-quinone.
Conclusion
The direct injection LC-MS/MS method provides a rapid, sensitive, and robust approach for the quantification of this compound-quinone in stormwater samples.[1][12][13] The minimal sample preparation significantly increases sample throughput, making it an ideal choice for large-scale environmental monitoring programs and academic research. The quantitative data presented demonstrates excellent accuracy and precision across various water matrices. By following the detailed protocol outlined in this application note, laboratories can effectively implement this method to contribute to a better understanding of the environmental prevalence and risk of this toxic tire-derived contaminant.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. zeptometrix.com [zeptometrix.com]
- 6. This compound-Quinone - Eurofins USA [eurofinsus.com]
- 7. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Watershed analysis of urban stormwater contaminant this compound-Quinone hotspots and stream concentrations using a process-based ecohydrological model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Watershed analysis of urban stormwater contaminant this compound-Quinone hotspots and stream concentrations using a process-based ecohydrological model [frontiersin.org]
- 16. Concentrations of this compound and this compound-Quinone in a United States reconnaissance of stormwater, surface water, and groundwater, 2018-24 | USGS Science Data Catalog [data.usgs.gov]
- 17. This compound.itrcweb.org [this compound.itrcweb.org]
- 18. tireweartoxins.com [tireweartoxins.com]
Application Note and Protocol: Ultrasonication-Assisted Extraction of 6PPD from Sediment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the ultrasonication-assisted extraction (UAE) of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) from sediment. This compound is a common antioxidant used in tires, which can be transformed into the more toxic this compound-quinone (this compound-q) in the environment. The accumulation of these compounds in sediment poses a risk to aquatic ecosystems, making their accurate quantification essential for environmental assessment. Ultrasonication offers an efficient and rapid method for extracting such organic pollutants from solid environmental matrices.
Quantitative Data Summary
The following table summarizes available quantitative data for the extraction of the closely related and frequently co-analyzed this compound-quinone from solid matrices. This data provides a useful reference for the expected performance of extraction methods for this compound.
Table 1: Quantitative Performance of Extraction Methods for this compound-quinone
| Matrix | Extraction Method | Solvent(s) | Key Parameters | Recovery Rate (%) |
| Sediment | Ultrasonication | Hexane/Ethyl acetate | 30-minute sonication | Not explicitly stated |
| Soil | Ultrasonication | Hexane/Ethyl acetate | Not specified | Not specified |
| Fish Tissue | Sonication | Not specified | Not specified | 74-80 |
| Soil and Sediment | Ultrasonication | Isopropanol:Water | 10-minute sonication (x2) | 46.1-110 (for various organic waste indicators)[1][2] |
| Fish Tissue | Accelerated Solvent Extraction (ASE) | Not specified | Not specified | 80-96[3] |
Detailed Experimental Protocol
This protocol is based on established methods for the extraction of this compound-quinone from solid matrices and has been adapted for this compound in sediment.[4][5]
Materials and Reagents
-
Sediment sample (air-dried and homogenized)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-6PPD)
-
15 mL glass centrifuge tubes with PTFE-lined caps
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
0.22 µm PTFE syringe filters
-
LC-MS/MS autosampler vials
Sample Preparation
-
Air-dry sediment samples to a constant weight. Protect samples from light during this process.
-
Homogenize the dried sediment using a mortar and pestle.
-
Sieve the sample if necessary to achieve a uniform particle size.
Ultrasonication-Assisted Extraction
-
Using an analytical balance, weigh 0.25 g of the prepared sediment into a 15 mL glass centrifuge tube.[5]
-
Spike the sample with an appropriate volume of the isotopically labeled internal standard.
-
Add 5 mL of a 9:1 (v/v) mixture of hexane and ethyl acetate to the tube.[4][5]
-
Vortex the tube for 1 minute to ensure the sample is fully suspended in the solvent.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4] Ensure the water in the bath is at a level sufficient to cover the solvent in the tube.
-
Following sonication, centrifuge the sample at 2000 RPM for 5 minutes to pellet the sediment.[4]
-
Carefully decant the supernatant into a clean tube for concentration.
Extract Processing and Analysis
-
Concentrate the collected supernatant to near dryness using a gentle stream of nitrogen.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Analyze the extract using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quality Control
To ensure the reliability of the results, the following quality control samples should be included in each batch:
-
Method Blank: A clean, empty tube that undergoes the entire extraction and analysis process.
-
Laboratory Control Sample: A certified reference material or clean sand spiked with a known concentration of this compound.
-
Matrix Spike/Matrix Spike Duplicate: Replicate sediment samples spiked with a known concentration of this compound to assess matrix effects and method precision.
Visualizations
Experimental Workflow Diagram
References
- 1. Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ezview.wa.gov [ezview.wa.gov]
- 5. ezview.wa.gov [ezview.wa.gov]
Analytical standards and certified reference materials for 6PPD-quinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards, certified reference materials, and detailed protocols for the quantitative analysis of 6PPD-quinone, a toxic transformation product of the tire antioxidant this compound. Additionally, this document outlines the current understanding of the toxicological pathways associated with this compound-quinone exposure.
Analytical Standards and Certified Reference Materials
The accurate quantification of this compound-quinone relies on the availability of high-purity analytical standards and certified reference materials (CRMs). Several suppliers offer this compound-quinone and its isotopically labeled analogues, which are essential for isotope dilution mass spectrometry techniques, providing high accuracy and precision.
Key providers of this compound-quinone standards include ZeptoMetrix, Chiron AS, and HPC Standards Inc.[1][2] FUJIFILM Wako Chemicals also supplies these standards, including various isotopically labeled forms.[3] These standards are often supplied as neat materials or in solutions, typically acetonitrile.[1][2]
Isotopically labeled standards are crucial for mitigating matrix effects and improving the reliability of quantitative analysis, especially in complex environmental samples. Commonly available labeled standards for this compound-quinone include deuterated (d5) and carbon-13 (¹³C₆, ¹³C₁₂) labeled analogues.[1][2][4] The use of these internal standards is a key component of robust analytical methods like the draft EPA Method 1634.[1]
Table 1: Commercially Available this compound-quinone Analytical Standards
| Product Description | Supplier | Format | Common Solvent |
| This compound-quinone | ZeptoMetrix, Chiron AS, HPC Standards Inc. | Neat, Solution (e.g., 100 µg/mL) | Acetonitrile |
| This compound-quinone-d5 | ZeptoMetrix, Chiron AS | Neat, Solution (e.g., 100 µg/mL) | Acetonitrile |
| This compound-quinone (phenyl-¹³C₆) | Cambridge Isotope Laboratories (CIL) | Solution | Acetonitrile |
| This compound-quinone (ring-¹³C₁₂) | Cambridge Isotope Laboratories (CIL) | Solution | Acetonitrile |
Experimental Protocols for this compound-quinone Analysis
The primary analytical technique for the determination of this compound-quinone in environmental and biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The draft EPA Method 1634 provides a standardized approach for the analysis of this compound-quinone in aqueous samples.[5]
Sample Preparation
Aqueous Samples (e.g., Stormwater, Surface Water)
A widely adopted method for aqueous sample preparation is Solid Phase Extraction (SPE). This technique allows for the concentration of the analyte and removal of interfering matrix components.
Protocol: Solid Phase Extraction (SPE) of Water Samples
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Internal Standard Spiking: Spike a known amount of isotopically labeled this compound-quinone (e.g., ¹³C₆-6PPD-quinone) into the water sample (e.g., 250 mL) as an extraction internal standard (EIS).
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Drying: Dry the SPE cartridge thoroughly under a stream of nitrogen or by vacuum.
-
Elution: Elute the trapped this compound-quinone and the EIS from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/water).
-
Final Spiking: Add a non-extracted internal standard (NIS), such as d5-6PPD-quinone, prior to LC-MS/MS analysis to monitor for injection volume variability.
Solid Samples (e.g., Soil, Sediment)
For solid matrices, a solvent extraction followed by cleanup is typically employed.
Protocol: Extraction of this compound-quinone from Soil/Sediment
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to ensure homogeneity.
-
Internal Standard Spiking: Spike a known amount of isotopically labeled this compound-quinone into a subsample of the solid material.
-
Solvent Extraction: Extract the sample using ultrasonication with a mixture of organic solvents, such as hexane and ethyl acetate.
-
Centrifugation and Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process for exhaustive recovery.
-
Solvent Evaporation: Combine the extracts and evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of this compound-quinone is typically performed using a triple quadrupole mass spectrometer operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Table 2: Typical LC-MS/MS Parameters for this compound-quinone Analysis
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm) |
| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient to separate this compound-quinone from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions (Precursor > Product) | This compound-quinone: e.g., m/z 299.2 > 215.2 (quantifier), 299.2 > 187.2 (qualifier) |
| Labeled IS (e.g., d5-6PPD-quinone): e.g., m/z 304.2 > 220.2 | |
| Collision Energy | Optimized for each transition |
Quantitative Data and Performance
The performance of the analytical method should be validated by assessing parameters such as linearity, limit of quantification (LOQ), accuracy, and precision.
Table 3: Summary of Quantitative Performance Data for this compound-quinone Analysis
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Calibration Range | 0.01 - 100 ng/mL | 0.1 - 100 ng/g |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.02 - 1.0 ng/L | ~1 ng/g |
| Accuracy (Recovery) | 80 - 120% | 70 - 130% |
| Precision (%RSD) | < 15% | < 20% |
Note: These values are typical and may vary depending on the specific instrumentation, method, and matrix.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound-quinone in environmental samples.
Caption: Experimental workflow for this compound-quinone analysis.
Signaling Pathway of this compound-quinone Toxicity
Research into the toxic mechanisms of this compound-quinone, particularly in coho salmon, has revealed a complex interplay of effects leading to acute mortality. The primary toxicity pathway appears to involve the disruption of the blood-brain barrier and endothelial permeability.[1][2][4]
Exposure to this compound-quinone leads to a dysregulation of genes associated with cell-cell junctions and vascular integrity.[1][2][4] This disruption of the blood-brain barrier is a key event in the progression of toxicity, leading to the behavioral symptoms observed in affected fish, such as loss of equilibrium.[3] Additionally, some studies suggest that oxidative stress and mitochondrial dysfunction may also contribute to the overall toxicity of this compound-quinone.[6][7]
The following diagram illustrates the proposed signaling pathway for this compound-quinone toxicity.
Caption: Proposed signaling pathway of this compound-quinone toxicity.
This document provides a foundational understanding for the analysis and toxicological assessment of this compound-quinone. Researchers are encouraged to consult the referenced literature for more in-depth information and to adapt these protocols as necessary for their specific applications and matrices.
References
- 1. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Oxygen Species and Chromophoric Dissolved Organic Matter Drive the Aquatic Photochemical Pathways and Photoproducts of this compound-quinone under Simulated High-Latitude Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound-quinone exposure induces oxidative damage and physiological disruption in Eisenia fetida: An integrated analysis of phenotypes, multi-omics, and intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of 6PPD and its Transformation Products Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant and antiozonant in rubber products, particularly in tires, to prevent degradation.[1][2][3] However, this compound can react with ozone in the atmosphere to form this compound-quinone (this compound-q), a highly toxic transformation product.[1][2][4] this compound-quinone has been identified as the causative agent for mass die-offs of coho salmon and poses a significant threat to aquatic ecosystems.[5][6] Consequently, the accurate and sensitive quantification of this compound and this compound-quinone in various environmental matrices is of paramount importance for environmental monitoring, toxicological studies, and regulatory compliance.
Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise quantification of these compounds. This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., D5-6PPD-quinone, ¹³C₆-6PPD-quinone) to the sample prior to preparation and analysis.[5][7][8] The labeled standard behaves chemically and physically identically to the native analyte throughout the extraction and ionization processes, thereby compensating for matrix effects and variations in recovery. This application note provides a detailed protocol for the quantification of this compound and this compound-quinone in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound-quinone from various studies employing isotope dilution mass spectrometry.
| Parameter | Matrix | Method | Limit of Quantification (LOQ) | Recovery | Reference |
| This compound-quinone | Surface Water | Direct Injection LC-MS/MS | 0.023 ng/mL | 112.6% - 113.5% | [5] |
| This compound-quinone | Aqueous Samples | Dilution and Direct Introduction (DnS) LC-MS/MS | 1.74 ng/L | - | [9] |
| This compound-quinone | Aqueous Samples | Solid Phase Extraction (SPE) LC-MS/MS | 0.03 ng/L | - | [9][10] |
| This compound-quinone | Environmental Samples | Isotope Dilution-Tandem Mass Spectrometry | <10 ng/L | 89% - 116% (relative recovery) | [11][12][13] |
| This compound-quinone | Runoff Water | LLE followed by SPE LC-MS/MS | 5.0 ng/L | 78% - 91% | [8] |
| This compound-quinone | River and Stream Water | Direct Injection LC-MS/MS | Calibration range: 0.01-100 ng/mL | 83% - 100% (spike recovery) | [14] |
Experimental Protocols
Sample Preparation
a) Water Samples (Direct Injection) [5]
-
Collect water samples in clean glass bottles.
-
For preservation and to minimize degradation, store samples at a low temperature (e.g., 4°C) and in the dark.
-
Prior to analysis, allow the samples to come to room temperature.
-
Add a known amount of the isotopically labeled internal standard (e.g., D5-6PPD-quinone) to a specific volume of the water sample.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the sample to pellet any suspended particles.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Water Samples (Solid Phase Extraction - SPE) [8][9]
-
Add the isotopically labeled internal standard to the water sample.
-
Condition a mixed-mode or polymer-based SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[8]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under vacuum.[8]
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol, acetonitrile).[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.
c) Soil and Sediment Samples [7]
-
Homogenize the solid sample.
-
Weigh a portion of the sample (e.g., 0.25 g) into an extraction vessel.[7]
-
Spike the sample with the isotopically labeled internal standard.
-
Add extraction solvents such as hexane and ethyl acetate.[7]
-
Perform extraction using a technique like sonication.[7]
-
Separate the solvent extract from the solid matrix by centrifugation or filtration.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in acetonitrile or another suitable solvent.[7]
-
Spike with a non-extracted internal standard if necessary for quality control.[7]
-
Filter the reconstituted sample before injection into the LC-MS/MS system.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm).[5]
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium fluoride.[5][15]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.[5][15]
-
Gradient: A suitable gradient program should be developed to achieve chromatographic separation of this compound, this compound-quinone, and their internal standards from matrix interferences.
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.[8]
-
Injection Volume: 5 - 20 µL.[16]
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5][7]
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native analytes and the isotopically labeled internal standards need to be optimized. Examples of MRM transitions for this compound-quinone are m/z 299.1 → 187.3 (quantifier) and m/z 299.1 → 77.3 (qualifier).[8] For the ¹³C₆-6PPD-quinone internal standard, transitions could be m/z 305.1 → 193.3 (quantifier) and m/z 305.1 → 83.3 (qualifier).[8]
-
Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, gas temperatures, and collision energies to achieve maximum sensitivity.
Data Analysis
Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard against the concentration of the native analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.
Workflow and Signaling Pathway Diagrams
Caption: Isotope Dilution Mass Spectrometry Workflow for this compound Quantification.
Caption: Environmental Formation of this compound-quinone from this compound.
References
- 1. epa.gov [epa.gov]
- 2. McCampbell Analytical, Inc. - 6-PPD Quinone [mccampbell.com]
- 3. A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (this compound) and Its Derivative this compound-Quinone in the Environment [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. ezview.wa.gov [ezview.wa.gov]
- 8. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 9. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ezview.wa.gov [ezview.wa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. sciex.com [sciex.com]
Application Notes and Protocols for Passive Sampling of 6PPD and 6PPD-quinone in Aquatic Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of passive sampling methods to monitor N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its highly toxic transformation product, this compound-quinone, in aquatic environments. Passive sampling offers a cost-effective and time-integrative approach to assess the bioavailable fraction of these contaminants, which is crucial for understanding their environmental fate and potential toxicological impacts.
Introduction to Passive Sampling for this compound Monitoring
The antioxidant this compound is widely used in tires to prevent degradation. Through ozonation, it transforms into this compound-quinone, a compound demonstrated to be acutely toxic to certain aquatic species, such as coho salmon.[1][2][3] Monitoring these compounds in aquatic environments is challenging due to their intermittent release, often linked to stormwater runoff events, leading to fluctuating concentrations that can be missed by traditional grab sampling.[4][5][6]
Passive samplers accumulate contaminants over time, providing a time-weighted average (TWA) concentration that better reflects the overall exposure of aquatic organisms.[7] This approach is particularly valuable for capturing episodic pollution events and for long-term monitoring programs.[5] Several types of passive samplers are being evaluated for their effectiveness in monitoring this compound and this compound-quinone, including Polar Organic Chemical Integrative Samplers (POCIS) and silicone-based samplers.[7]
Passive Sampler Types and Applicability
The choice of passive sampler depends on the target analyte's physicochemical properties. This compound is a non-polar compound, while this compound-quinone is moderately hydrophobic.
| Passive Sampler Type | Sorbent/Matrix | Target Analytes | Principle of Operation | Applicability for this compound/6PPD-q |
| Polar Organic Chemical Integrative Sampler (POCIS) | Oasis® HLB or similar | Hydrophilic to moderately hydrophobic organic compounds (log Kow < 3-5)[2] | Integrative (kinetic) uptake | Promising for this compound-quinone. The Washington State Department of Ecology and USGS are currently evaluating its effectiveness.[7] |
| Silicone-Based Samplers (e.g., Silicone strips, SP3™) | Polydimethylsiloxane (PDMS) | Hydrophobic organic compounds | Equilibrium or kinetic uptake | Suitable for the less polar this compound and potentially the moderately hydrophobic this compound-quinone. |
Experimental Protocols
The following protocols are based on established methods for other organic contaminants and should be adapted and validated for this compound and this compound-quinone analysis.
Protocol for POCIS Preparation, Deployment, and Extraction
This protocol is adapted from USGS guidelines for monitoring polar organic contaminants.[5][8][9]
3.1.1. Materials
-
POCIS assembly (polyethersulfone membranes, stainless steel support rings)
-
Oasis® HLB sorbent
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Stainless steel deployment canister
-
Glass chromatography columns
-
Glass wool
-
Nitrogen evaporator
3.1.2. Sampler Preparation
-
Thoroughly clean all hardware (support rings, canisters) with laboratory-grade detergent, followed by rinses with tap water, deionized water, and finally methanol.[9] Allow to air dry in a clean environment.
-
Assemble the POCIS device by placing a known amount of Oasis® HLB sorbent (typically 200 mg) between two polyethersulfone membranes.[10]
-
Compress the membranes and sorbent between the stainless steel support rings to seal the device.[11]
-
Store assembled POCIS in clean, sealed containers until deployment.
3.1.3. Field Deployment
-
At the sampling site, mount the POCIS devices inside a protective stainless steel canister.
-
Deploy the canister in the water body, ensuring it remains fully submerged throughout the deployment period (typically 2-4 weeks).[7][9]
-
Position the sampler in an area with water flow to enhance uptake but avoid areas of extreme turbulence that could damage the device.[9]
-
Record deployment and retrieval dates and times, water temperature, and flow conditions.
3.1.4. Sampler Extraction
-
After retrieval, carefully clean the exterior of the POCIS device to remove any debris.
-
Disassemble the POCIS and transfer the sorbent to a glass chromatography column plugged with glass wool.
-
Elute the sorbent with an appropriate solvent. A common approach is to use sequential elutions with methanol and dichloromethane.
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The extract is now ready for analysis by LC-MS/MS.
Protocol for Silicone-Based Sampler Preparation, Deployment, and Extraction
This protocol is based on guidelines for monitoring hydrophobic contaminants with silicone rubber samplers.[12][13]
3.2.1. Materials
-
Silicone strips or tubing (e.g., medical-grade)
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Stainless steel mesh or cage for deployment
-
Glass jars with PTFE-lined caps
3.2.2. Sampler Preparation
-
Cut silicone into desired dimensions.
-
Pre-clean the silicone samplers by Soxhlet extraction with ethyl acetate or hexane for at least 24 hours to remove oligomers and other potential interferences.[13]
-
Dry the samplers in a clean environment.
-
Store in clean, sealed glass containers until deployment.
3.2.3. Field Deployment
-
Place the pre-cleaned silicone sampler inside a protective stainless steel mesh or cage.
-
Deploy the sampler in the aquatic environment, ensuring it is fully submerged.
-
Secure the sampler to a stable object to prevent loss.
-
Record deployment and retrieval details. Deployment duration can range from days to weeks depending on the study objectives.
3.2.4. Sampler Extraction
-
After retrieval, gently clean the surface of the silicone sampler with deionized water to remove debris.
-
Pat dry with lint-free wipes.
-
Place the sampler in a glass jar with a known volume of an appropriate solvent (e.g., ethyl acetate or hexane).
-
Agitate the jar on a shaker table for a specified period (e.g., 24 hours) to extract the absorbed compounds.
-
Remove the sampler, and concentrate the solvent extract under a gentle stream of nitrogen.
-
The extract is now ready for analysis.
Analytical Protocol: LC-MS/MS for this compound-quinone
The analysis of this compound-quinone is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The U.S. EPA has developed a draft method (Method 1634) for this purpose.[14]
3.3.1. Instrumental Parameters (Example)
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and acetonitrile with ammonium fluoride[1] |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound and this compound-quinone |
| Product Ions (m/z) | To be determined for this compound and this compound-quinone |
3.3.2. Quantification
Quantification is typically performed using an isotope dilution method, where a known amount of a labeled internal standard (e.g., 13C6-6PPD-quinone) is added to the sample extract prior to analysis.[14] This corrects for any matrix effects and variations in instrument response.
Data Presentation and Interpretation
Quantitative data from passive sampling studies should be presented in a clear and structured format to allow for easy comparison.
Uptake Rates and Partition Coefficients
The calculation of time-weighted average (TWA) concentrations from integrative samplers like POCIS requires compound-specific sampling rates (Rs). For equilibrium samplers like silicone, partition coefficients (Ksw) are needed.
Note: As of late 2025, specific, peer-reviewed sampling rates and partition coefficients for this compound and this compound-quinone for various passive samplers are still under development. The USGS is expected to publish a sampling rate for this compound-quinone for POCIS in the near future. Researchers should consult the latest literature for these values.
Table of (Hypothetical) Uptake Parameters:
| Compound | Passive Sampler | Sampling Rate (Rs) (L/day) | Silicone-Water Partition Coefficient (log Ksw) | Reference |
| This compound-quinone | POCIS (Oasis® HLB) | Under Development | N/A | (Future Publication) |
| This compound | Silicone (PDMS) | N/A | To be determined | (Future Publication) |
Field Data
Field data should be presented to compare concentrations across different sites or time points.
Table of Field Monitoring Results:
| Site ID | Location | Deployment Period (Days) | Sampler Type | Mass of this compound-q in Sampler (ng) | TWA Concentration (ng/L) |
| Site A | Urban Creek | 28 | POCIS | 150 | Calculated using Rs |
| Site B | Rural River | 28 | POCIS | < LOQ | < LOQ |
| Site C | Highway Runoff | 14 | Silicone | 50 (this compound) | Calculated using Ksw |
Visualizations
Logical Workflow for Passive Sampling
Caption: General workflow for passive sampling monitoring.
Signaling Pathway of this compound to this compound-quinone
Caption: Transformation of this compound to this compound-quinone.
Conclusion and Future Directions
Passive sampling is a valuable tool for monitoring this compound and this compound-quinone in aquatic environments, providing time-integrated data that is more representative of chronic exposure than traditional grab samples. While standardized protocols and compound-specific uptake parameters are still under development, the methodologies outlined in these application notes provide a strong foundation for researchers. Future work should focus on the determination of robust sampling rates and partition coefficients for this compound and this compound-quinone in various passive samplers to enhance the quantitative accuracy of this monitoring approach.
References
- 1. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 2. Passive Sampling Using SPMDs and POCIS | U.S. Geological Survey [usgs.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Calibration of Passive Samplers for the Monitoring of Pharmaceuticals in Water-Sampling Rate Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - POCIS [nemi.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. cerc.usgs.gov [cerc.usgs.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Polar organic chemical integrative sampler - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 6PPD and its Transformation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) during sample storage and extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an antioxidant and antiozonant widely used in rubber products, particularly tires, to prevent degradation.[1][2] Its stability is a significant concern because it readily transforms into N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (this compound-quinone or this compound-Q) in the presence of ozone and other oxidizing agents.[1][2][3] this compound-Q is a highly toxic compound, notably linked to acute mortality in coho salmon and other aquatic organisms.[1][4][5] Understanding the stability of this compound and the formation of this compound-Q is crucial for accurate environmental monitoring and toxicological studies.
Q2: What are the main degradation products of this compound?
A2: The primary and most studied degradation product of this compound is this compound-quinone (this compound-Q).[3][4] This transformation is primarily driven by ozonation.[6][7] Other identified photodegradation products in water include aniline, 4-aminodiphenylamine, and 4-hydroxydiphenylamine.[8] In biological systems, this compound can be biotransformed into this compound-Q by cytochrome P450 enzymes.[9]
Q3: What environmental factors influence the degradation of this compound?
A3: Several environmental factors can influence the degradation of this compound and the formation of this compound-Q:
-
Ozone: The reaction with atmospheric ozone is a major pathway for this compound-Q formation.[2][3]
-
Sunlight (Photodegradation): Exposure to light, especially UV radiation, can accelerate the degradation of this compound.[8]
-
pH: The rate of photodegradation of this compound in water is faster under acidic conditions.[8]
-
Presence of other reactive species: Oxidizing agents other than ozone can also contribute to this compound transformation.[3]
-
Temperature: While specific studies on temperature effects on this compound degradation are limited, temperature generally influences reaction rates.
Q4: How stable is this compound-Q in environmental samples?
A4: this compound-Q is considered to have moderate environmental stability.[10][11] In simple aqueous solutions at various pH levels (5, 7, and 9), a slight-to-moderate loss of about 26% was observed over 47 days.[10][12] Another study reported a half-life of 194.1 hours in dechlorinated tap water.[12] In refrigerated stormwater samples (5°C) with minimal headspace, this compound-Q was found to be stable for up to 75 days.[13][14] Freezing has also been shown to be a viable option for extending sample holding times.[13][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in samples where it is expected. | This compound is highly unstable and may have degraded. | Analyze samples for this compound-Q and other degradation products. Ensure rapid sample processing and appropriate storage conditions (refrigeration or freezing) immediately after collection. The parent compound, this compound, has a very short half-life, sometimes only a few hours.[2][16] |
| Inconsistent or variable this compound-Q concentrations in replicate samples. | Sample collection and handling procedures are not standardized. Contamination or loss of analyte during sampling. | Use certified amber glass bottles with PTFE-lined caps to minimize photodegradation and sorption.[13][17][18] Ensure bottles are rinsed three times with the sample water before filling completely to minimize headspace.[17][19] Use consistent sampling techniques for all replicates. |
| Low recovery of this compound-Q during solid-phase extraction (SPE). | Inappropriate SPE sorbent or elution solvent. Matrix interference. | For complex water samples like tunnel-wash runoff, a combination of liquid-liquid extraction (LLE) followed by normal phase SPE may be more effective than reverse-phase SPE alone to reduce ion suppression.[20] Optimize the SPE method for your specific sample matrix. |
| Signal suppression in LC-MS/MS analysis. | Co-eluting matrix components interfering with ionization. | Employ a more effective sample clean-up method, such as a combination of LLE and SPE.[20] Use an isotopically labeled internal standard (e.g., this compound-quinone-d5) to correct for matrix effects.[21][22] |
| Analyte loss during sample filtration. | Adsorption of this compound-Q to the filter material. | Borosilicate glass fiber filters have been shown to provide the highest recovery for this compound-Q.[13] Avoid using filter materials that may adsorb the analyte. |
Data Summary Tables
Table 1: Recommended Sample Handling and Storage Conditions for this compound-Q Analysis
| Parameter | Recommendation | Rationale | Source(s) |
| Sample Container | Amber glass bottle with PTFE-lined cap | Minimizes photodegradation and analyte sorption. | [13][17][18] |
| Sample Volume | 250 mL or larger to allow for whole bottle extractions. | Ensures sufficient sample for analysis and quality control. | [17] |
| On-site Handling | Rinse bottle 3 times with sample water; minimize headspace. | Reduces contamination and analyte loss. | [17][19] |
| Transport | Keep samples on ice in a cooler, protected from light. | Prevents degradation during transit. | [17] |
| Storage Temperature | Refrigerate at ≤10°C (or 5°C as specified in some studies). | Maintains sample integrity for short-term storage. | [13][14][22] |
| Holding Time | Extract within 14 days of collection. | Ensures analysis is performed before significant degradation occurs. | [1][17][22] |
| Long-term Storage | Freezing can extend holding times. | Preserves sample integrity for longer periods. | [13][15] |
Table 2: Stability of this compound-Q in Aqueous Samples under Different Conditions
| Sample Matrix | Storage Temperature | Headspace | Duration | Analyte Loss/Recovery | Source(s) |
| Simple Aqueous Solution (pH 5, 7, 9) | 20-22°C | Not specified | 47 days | 26 ± 3% loss | [10][12] |
| Pure Laboratory Water | 5°C | Minimal | 75 days | Stable | [13] |
| Surface Water and Stormwater | 5°C | Minimal | 75 days | Stable | [13] |
| Residential Stormwater | 5°C | With headspace | 75 days | ~20% decrease | [15] |
| Stormwater | Frozen | Half-filled bottle | 5 freeze/thaw cycles | Stable | [14][15] |
Experimental Protocols
Protocol 1: Water Sample Collection for this compound-Q Analysis
This protocol is based on recommendations from the Washington State Department of Ecology and other research.[17][19]
-
Preparation:
-
Use pre-cleaned 250 mL amber glass bottles with PTFE-lined caps.
-
Label each bottle with a unique sample ID, date, time, and location.
-
Prepare a cooler with ice packs for sample transport.
-
-
Collection:
-
Wear nitrile gloves to prevent contamination.
-
At the sampling site, rinse the bottle and cap three times with the water to be sampled.
-
Submerge the bottle to collect the sample, ensuring minimal disturbance of sediment.
-
Fill the bottle completely to minimize headspace.
-
Securely fasten the cap.
-
-
Field Quality Control:
-
Collect a field blank at each site by filling a sample bottle with deionized water.
-
Collect field duplicate samples for every 10-20 samples.
-
-
Storage and Transport:
-
Place the collected samples immediately into the cooler with ice packs.
-
Transport the samples to the laboratory, maintaining a temperature of ≤10°C and protecting them from light.
-
Ensure samples arrive at the laboratory for extraction within the 14-day holding time.
-
Protocol 2: Extraction of this compound-Q from Soil and Sediment Samples
This is a generalized protocol based on a described method.[21][23]
-
Sample Preparation:
-
Homogenize the soil or sediment sample.
-
Weigh approximately 0.25 g (dry weight) of the sample into an extraction vessel.
-
-
Spiking:
-
Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-Quinone) to allow for quantification and recovery correction.
-
-
Extraction:
-
Add extraction solvents (e.g., a mixture of hexane and ethyl acetate).
-
Extract the sample using sonication for a specified duration (e.g., 15 minutes). Repeat the extraction process as necessary.
-
A subsequent extraction with a more polar solvent like acetonitrile can also be performed.
-
-
Concentration and Reconstitution:
-
Combine the extracts and concentrate them to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile).
-
-
Analysis:
-
Spike the final extract with a non-extracted internal standard (e.g., d₅-6PPD-Quinone).
-
Analyze the extract using LC-MS/MS.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Recommended workflow for sample handling and analysis.
Caption: Troubleshooting decision tree for this compound/6PPD-Q analysis.
References
- 1. caltestlabs.com [caltestlabs.com]
- 2. alsglobal.com [alsglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound.itrcweb.org [this compound.itrcweb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Studies of Rubber Ozonation Explain the Effectiveness of this compound as an Antidegradant and the Mechanism of Its Quinone Formation | Berkeley Center for Green Chemistry [bcgc.berkeley.edu]
- 8. First insights into this compound-quinone formation from this compound photodegradation in water environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for the formation of this compound-quinone from antioxidant this compound by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. real.mtak.hu [real.mtak.hu]
- 12. researchgate.net [researchgate.net]
- 13. Tire-derived contaminants this compound and this compound-Q: Analysis, sample handling, and reconnaissance of United States stream exposures | U.S. Geological Survey [usgs.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 18. This compound.itrcweb.org [this compound.itrcweb.org]
- 19. tireweartoxins.com [tireweartoxins.com]
- 20. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. alsglobal.com [alsglobal.com]
- 23. ezview.wa.gov [ezview.wa.gov]
Technical Support Center: Optimization of LC-MS/MS for 6PPD-Quinone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6PPD-quinone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-quinone signal is low or non-existent. What are the potential causes and solutions?
A: Low or no signal for this compound-quinone can stem from several factors throughout the analytical workflow. Here’s a troubleshooting guide:
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Sample Stability: this compound-quinone is known to be unstable. Ensure proper sample storage, typically at -20°C, and minimize freeze-thaw cycles.[1] For aqueous samples, consider the storage conditions carefully as stability can be variable.[2][3]
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Sample Preparation: Inefficient extraction can lead to poor recovery.
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For Water Samples: Solid Phase Extraction (SPE) is a common and effective technique.[2][3][4][5] A "dilute-and-shoot" (DnS) approach can also be used for samples with higher concentrations, which simplifies the process and reduces solvent usage.[2][3][5]
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For Fish Tissue: Methods like QuEChERS, accelerated solvent extraction (ASE), or sonication with acetonitrile are effective.[1][6] It is crucial to include a purification step to remove matrix components like lipids.[1][7]
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For Soil Samples: An extraction with acetonitrile followed by cleanup is a common approach.[8]
-
-
LC-MS/MS Method Parameters: Suboptimal instrument settings will directly impact sensitivity.
-
Mobile Phase: The choice of mobile phase additive is critical. Ammonium fluoride has been shown to provide a better response than formic acid.[2][9]
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Ionization: Use positive electrospray ionization (ESI+).[1]
-
MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions. The most common transitions are m/z 299.1 -> 215.1 (quantifier) and 299.1 -> 241.1 (qualifier).[10][11]
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound-quinone, leading to a lower signal.[10]
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-quinone-d5 or ¹³C₆-6PPDQ, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[4][7][10]
-
Sample Cleanup: Employing effective sample cleanup strategies like SPE or lipid removal cartridges is crucial, especially for complex matrices like tissue or soil.[4][7][8]
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Chromatographic Separation: Optimize the chromatographic gradient to separate this compound-quinone from interfering matrix components.[10]
-
Q2: I am observing significant matrix effects in my analysis. How can I mitigate them?
A: Matrix effects, particularly ion suppression, are a common challenge in this compound-quinone analysis, especially in complex samples like road runoff or biological tissues.[10]
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Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects. An internal standard that co-elutes with the analyte will experience similar ionization suppression or enhancement, allowing for accurate quantification.[4][10]
-
Sample Dilution: For highly concentrated samples, a simple dilution can reduce the concentration of interfering matrix components.[1] The "dilute-and-shoot" method is a good example of this for certain water samples.[2][3][5]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[1]
-
Enhanced Sample Cleanup: If matrix effects are still significant, consider more rigorous cleanup steps. This could involve using different SPE sorbents or adding a secondary cleanup step.[1][7]
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Chromatographic Optimization: Adjusting the LC gradient can help to separate this compound-quinone from the interfering compounds.[10]
Q3: What are the recommended sample preparation methods for different matrices?
A: The optimal sample preparation method depends on the sample matrix.
-
Aqueous Samples (e.g., River Water, Runoff):
-
Biological Tissues (e.g., Fish):
-
Soil and Dust:
Q4: How can I confirm the identity of this compound-quinone in my samples?
A: Confirmation of this compound-quinone identity should be based on multiple criteria:
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Retention Time: The retention time of the peak in the sample should match that of a known standard analyzed under the same conditions.[8]
-
MRM Transitions: At least two MRM transitions should be monitored. The ratio of the quantifier to the qualifier ion in the sample should match that of a standard.[8][11]
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for this compound-Quinone Analysis
| Parameter | Setting 1 (for Water Samples) | Setting 2 (for Tissue Samples) |
| LC Column | Agilent Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm[7] | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1] |
| Mobile Phase A | Water with 1 mM ammonium fluoride[2] | 10% Acetonitrile in water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile[9] | Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.400 mL/min[10] | 0.5 mL/min[1] |
| Injection Volume | 20 µL[10] | 10 µL[1] |
| Column Temp. | 40°C[10] | 40°C[1] |
| Ionization Mode | ESI Positive[1] | ESI Positive[1] |
| Capillary Voltage | 2500 V[7] | 0.50 kV[1] |
| Source Temp. | 300°C (Gas Temp)[7] | 150°C[1] |
| Desolvation Temp. | 375°C (Sheath Gas Temp)[7] | 600°C[1] |
| Nebulizer Gas | 40 psi[7] | - |
| MRM Transitions | 299.2 > 241.1 (Quantifier), 299.2 > 215.1 (Qualifier) | 299.1 > 215.1 (Quantifier), 299.1 > 241.1 (Qualifier)[10] |
Detailed Experimental Protocol: SPE of Water Samples for this compound-Quinone Analysis
This protocol is a generalized procedure based on common practices.[2][3][4][5]
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition a silica-based SPE cartridge by washing with methanol followed by water.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a low flow rate (e.g., ~0.4 mL/min).[4]
-
-
Washing:
-
Wash the cartridge with water to remove hydrophilic impurities.[4]
-
-
Drying:
-
Dry the cartridge under vacuum.[4]
-
-
Elution:
-
Elute the this compound-quinone from the cartridge using methanol.[4]
-
-
Solvent Evaporation and Reconstitution:
Visualizations
References
- 1. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 5. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. This compound.itrcweb.org [this compound.itrcweb.org]
- 7. lcms.cz [lcms.cz]
- 8. ezview.wa.gov [ezview.wa.gov]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming poor chromatographic peak shape for 6PPD
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Differences Between Naphthalene And Azulene - 1740 Words | Cram [cram.com]
- 5. organic chemistry - Difference in colour between napthalene and azulene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Difference Between Azulene And Naphthalene - 2146 Words | Cram [cram.com]
- 7. Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. Blue mushroom dye used to develop new fluorescent tool for cell biologists [bath.ac.uk]
- 10. Revealing the photoredox potential of azulene derivatives as panchromatic photoinitiators in various light-initiated polymerization processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00275J [pubs.rsc.org]
- 11. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. s3.smu.edu [s3.smu.edu]
- 15. The Anti-inflammatory Drug Indomethacin Alters Nanoclustering in Synthetic and Cell Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. benchchem.com [benchchem.com]
- 18. In vitro Biological Activities of Azulene, Guaiazulene, and Sodium Guaiazulene Sulfonate and Its Application to Formulations through PEG-PCL Micelles | Rigeo [rigeo.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Reducing background contamination in trace analysis of 6PPD-quinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the trace analysis of 6PPD-quinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound-quinone, providing step-by-step guidance to identify and resolve the source of contamination.
High Background in Blank Injections
Question: I am observing a significant this compound-quinone peak in my solvent blank injections. What are the potential sources of this contamination and how can I eliminate it?
Answer:
A high background in blank injections indicates a contaminated system. The source of contamination can be from your solvents, sample preparation materials, or the LC-MS system itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in blank injections.
1. Check Solvents:
-
Action: Prepare fresh mobile phases using a new bottle of LC-MS grade solvent.
-
Rationale: Solvents can become contaminated over time.
2. Evaluate Glassware and Consumables:
-
Action:
-
Thoroughly clean all glassware with a laboratory-grade detergent, followed by rinsing with high-purity water and an organic solvent like methanol or acetonitrile.[1]
-
Use amber glass vials and bottles with PTFE-lined caps to minimize adsorption and leaching.[2][3]
-
Avoid using plastic containers, especially those made of materials that can leach plasticizers.
-
Screen laboratory materials, such as rubber stoppers, for potential to generate background signals and remove them if necessary.[4]
-
-
Rationale: Contaminants can adhere to glassware surfaces or be leached from consumables. This compound-quinone is known to be sensitive to certain materials.
3. Clean LC-MS System:
-
Action:
-
Flush the entire LC system, including the injector and flow path, with a strong solvent mixture like 80% acetonitrile in water.[1]
-
If contamination persists, a more rigorous cleaning with a mild acid (e.g., 0.1% formic acid) followed by a base (e.g., 0.1% ammonium hydroxide) and then a final flush with the strong solvent mixture may be necessary. Always check your column's pH tolerance before using acidic or basic solutions.
-
Clean the mass spectrometer's ion source, including the cone, needle, and transfer tube.[1]
-
-
Rationale: Contaminants can accumulate in the LC flow path and the MS ion source, leading to persistent background signals.
Matrix-Related Background Interference
Question: My sample chromatograms show a high background, especially when analyzing complex matrices like fish tissue. How can I reduce this interference?
Answer:
High background in complex matrices is often due to co-eluting endogenous compounds, such as phospholipids.[5] Effective sample preparation is key to removing these interferences before LC-MS analysis.
Sample Preparation Workflow for Complex Matrices:
Caption: Workflow for reducing matrix-related background.
1. Optimized Extraction:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for extracting this compound-quinone from fatty matrices like fish tissue.[6]
-
Solvent Extraction: Acetonitrile is a common solvent for extracting this compound-quinone.[5]
2. Implement Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE can be used to remove interfering compounds. Both reverse-phase and silica-based SPE cartridges have been used for this compound-quinone analysis.[7]
-
Enhanced Matrix Removal (EMR) Cartridges: For lipid-rich samples, EMR cartridges can significantly reduce phospholipid background.[5]
-
Push-Thru Cartridges: A series of push-thru cartridges, such as C18 and lipid removal cartridges, can provide effective cleanup for complex extracts.[6]
Data on Background Reduction:
The following table summarizes the effectiveness of different sample preparation techniques in reducing background interference.
| Sample Preparation Method | Matrix | Background Reduction | Reference |
| Captiva EMR-Lipid Filtration | Salmon Tissue | Significantly reduced phospholipid background compared to organic extraction alone.[5] | [5] |
| Liquid-Liquid Extraction followed by Silica-Based SPE | Tunnel-Wash Runoff Water | Low ion suppression effect, surpassing previously published methods.[7] | [7] |
| QuEChERS with Serial Push-Thru Cartridge Cleanup | Salmon Tissue | Achieved high sensitivity for PPD-quinones in a fatty matrix.[6] | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for collecting and storing samples for this compound-quinone analysis to avoid contamination?
A1: To minimize contamination and degradation of this compound-quinone during sample collection and storage, follow these best practices:
-
Sample Containers: Use amber glass bottles with PTFE-lined caps to prevent photodegradation and minimize sorption.[2][3]
-
Avoid Contaminating Materials: Do not use laboratory materials made of rubber or silicone, as they can be sources of this compound and this compound-quinone contamination or can adsorb the analyte.[4][8]
-
Storage: Store samples at 5°C with minimal headspace.[3] Freezing can also be used to extend holding times.[3][9]
Q2: Can the parent compound this compound interfere with this compound-quinone analysis?
A2: Yes, this compound can degrade to this compound-quinone in the sample, leading to artificially elevated results.[10] It is recommended to minimize sample holding times and use direct-injection methods when possible to reduce the impact of this compound degradation.[4]
Q3: What are some common instrumental parameters to optimize for sensitive this compound-quinone detection?
A3: For sensitive LC-MS/MS analysis of this compound-quinone, consider the following:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[11]
-
Multiple Reaction Monitoring (MRM): Use at least two MRM transitions for confident identification and quantification.[12]
-
Chromatography: A C18 column is often used for separation.[11] Gradient elution with mobile phases such as ammonium fluoride and acetonitrile has shown good results.[11]
Q4: Are there any known chemical interferents for this compound-quinone analysis?
A4: While specific chemical interferents for this compound-quinone are not extensively documented in the provided search results, a general concern in LC-MS/MS analysis is the presence of isobaric compounds (compounds with the same nominal mass). High-resolution mass spectrometry can help to differentiate this compound-quinone from potential interferents with similar masses but different elemental compositions.[13]
Experimental Protocols
Protocol 1: Direct Injection Analysis of this compound-quinone in Surface Water
This protocol is adapted from a fast, direct-inject analytical method for the quantitation of this compound-quinone in surface water using LC/TQ.[11]
1. Sample Preparation:
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Collect water samples in 1-liter amber glass bottles.[14]
-
Add an internal standard (e.g., D5-6PPD-quinone) to the sample.[11]
-
No further sample preparation is required.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II LC[11]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm[11]
-
Mobile Phase A: Ammonium fluoride in water[11]
-
Mobile Phase B: Acetonitrile[11]
-
MS System: Agilent 6470 LC/TQ[11]
-
Ionization: Electrospray (ESI), Positive Mode[11]
Protocol 2: Analysis of this compound-quinone in Fish Tissue with Phospholipid Removal
This protocol utilizes a Captiva EMR-Lipid cartridge to reduce background from phospholipids in fish tissue samples.[5]
1. Sample Preparation:
-
Homogenize 2 g of fish tissue.[5]
-
Extract the tissue twice with cold acetonitrile.[5]
-
Centrifuge the sample and combine the supernatants.[5]
-
Add water to the combined supernatant.[5]
-
Load an aliquot of the mixture onto a Captiva EMR-Lipid cartridge and collect the eluate.[5]
-
Perform a secondary elution with 80:20 acetonitrile:water and combine with the first eluate.[5]
-
Dry down the combined eluate and reconstitute in the initial mobile phase conditions for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II Binary Pump[5]
-
MS System: Agilent 6475 Triple Quadrupole Mass Spectrometer[5]
-
Ionization: Agilent JetStream ESI[5]
-
Detection: Multiple Reaction Monitoring (MRM)[5]
References
- 1. help.waters.com [help.waters.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Tire-derived contaminants this compound and this compound-Q: Analysis, sample handling, and reconnaissance of United States stream exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound.itrcweb.org [this compound.itrcweb.org]
- 5. lcms.cz [lcms.cz]
- 6. unitedchem.com [unitedchem.com]
- 7. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Tire-derived contaminants this compound and this compound-Q: Analysis, sample handling, and reconnaissance of United States stream exposures | U.S. Geological Survey [usgs.gov]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. lcms.cz [lcms.cz]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. google.com [google.com]
- 14. This compound.itrcweb.org [this compound.itrcweb.org]
Strategies for separating 6PPD-quinone from isomeric interferences
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation and analysis of 6PPD-quinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound-quinone and why is its analysis important?
A1: this compound-quinone is a transformation product of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound), an antioxidant and antiozonant widely used in tires to prevent degradation.[1] this compound reacts with atmospheric ozone to form this compound-quinone.[2] This compound has been identified as acutely toxic to certain aquatic species, such as coho salmon, and is a significant environmental contaminant found in roadway runoff and urban watersheds.[1][3] Accurate analysis of this compound-quinone is crucial for environmental monitoring, toxicological studies, and assessing the impact of tire wear particles on ecosystems.
Q2: What are the main challenges in the analytical measurement of this compound-quinone?
A2: The primary challenges in analyzing this compound-quinone are matrix interference and the presence of isomeric compounds. Complex environmental and biological samples often contain substances that can interfere with the analysis, leading to ion suppression in mass spectrometry.[3][4] Furthermore, the ozonation of this compound can produce various isomers of this compound-quinone, which have the same mass-to-charge ratio and can be difficult to separate chromatographically, potentially leading to inaccurate quantification.[4][5]
Q3: What are the known isomeric interferences for this compound-quinone?
A3: There are two main types of isomeric interferences for this compound-quinone:
-
Structural Isomers: These are molecules with the same chemical formula (C18H22N2O2) but different atomic arrangements. Transformation products of this compound ozonation can include isomers with presumptive N-oxide, N,N'-dioxide, and orthoquinone structures.[4][5]
-
Chiral Isomers (Enantiomers): this compound-quinone is a chiral molecule and exists as two enantiomers: (R)-6PPD-quinone and (S)-6PPD-quinone.[6][7] These enantiomers can exhibit different biological activities and toxicities.[7]
Q4: What analytical techniques are recommended for this compound-quinone analysis?
A4: The most common and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9] This method offers the high sensitivity and selectivity required for detecting the low concentrations of this compound-quinone typically found in environmental samples. High-Resolution Mass Spectrometry (HRMS) is also valuable for identifying unknown transformation products and confirming the presence of isomers.[4][10]
Q5: Are there standardized methods available for this compound-quinone analysis?
A5: Yes, the U.S. Environmental Protection Agency (EPA) has developed Draft Method 1634, which is a performance-based method for the determination of this compound-quinone in aqueous matrices using LC-MS/MS. This method provides a framework for sample preparation, analysis, and quality control.
Troubleshooting Guides
Issue 1: Poor peak shape or unexpected peaks in the chromatogram.
-
Possible Cause: Co-elution of this compound-quinone with matrix components or isomeric interferences.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the gradient slope to improve the separation of the target analyte from closely eluting peaks.
-
Mobile Phase Composition: Experiment with different mobile phase modifiers or organic solvents to alter selectivity.
-
Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different separation mechanism.
-
-
Sample Cleanup: Enhance sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized for better cleanup.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to investigate the mass-to-charge ratio of the interfering peak. A high-resolution accurate mass measurement can help determine if the interference is an isomer of this compound-quinone.[10]
-
Issue 2: Inaccurate or irreproducible quantification.
-
Possible Cause: Unresolved isomeric interferences or ion suppression/enhancement from the sample matrix.
-
Troubleshooting Steps:
-
Address Isomeric Interference:
-
Structural Isomers: As outlined in "Issue 1," optimize chromatography to attempt separation. If separation is not possible, the reported concentration may represent the sum of the isomers. This should be noted in the results.
-
Chiral Isomers (Enantiomers): To separate enantiomers, a chiral column is necessary. A common choice is a CHIRALPAK IA column.[11] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can also be effective.[6]
-
-
Evaluate Matrix Effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for ion suppression or enhancement.
-
Isotopically Labeled Internal Standards: Use an isotopically labeled internal standard, such as d5-6PPD-quinone or 13C6-6PPD-quinone. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction during quantification.
-
-
Issue 3: Suspected presence of this compound-quinone isomers but unable to confirm.
-
Possible Cause: Lack of analytical standards for the isomers and similar fragmentation patterns in MS/MS.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to confirm that the interfering peak has the same elemental composition as this compound-quinone.[4][5]
-
MS/MS Fragmentation Analysis: Carefully examine the MS/MS fragmentation patterns. Even if the main fragments are similar, there might be subtle differences in the ratios of fragment ions between isomers that can be used for differentiation.
-
Literature Review: Consult recent scientific literature for reports on the identification and characterization of this compound-quinone transformation products. New research may provide information on the expected retention times and fragmentation of newly identified isomers.
-
Experimental Protocols
Protocol 1: Chiral Separation of this compound-quinone Enantiomers
This protocol is based on methodologies for separating chiral compounds and is a starting point for method development.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: CHIRALPAK IA column (or equivalent chiral stationary phase).[11]
-
Mobile Phase: A typical mobile phase for chiral separations on this type of column would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often around 25-40°C.[11]
-
Detection: UV detector or Mass Spectrometer.
-
Method Development:
-
Start with an isocratic elution of a standard mixture of this compound-quinone.
-
Adjust the ratio of the alcohol in the mobile phase to optimize the resolution between the enantiomeric peaks. Increased alcohol content generally reduces retention time but may also decrease resolution.
-
Once separation is achieved, the method can be applied to purified sample extracts.
-
Protocol 2: General LC-MS/MS Analysis of this compound-quinone
This protocol is a general guideline for the quantitative analysis of this compound-quinone in environmental water samples.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound-quinone with an organic solvent like acetonitrile or methanol.[3]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC System:
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[12]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride).[12]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B to elute the hydrophobic this compound-quinone.
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for this compound-quinone for confirmation and quantification. Example transitions could be based on the fragmentation of the parent ion.
-
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | LC-MS/MS | River Water | 0.01 ng/mL | [13] |
| Spike Recovery | LC-MS/MS | Stream and River Water | 83% - 100% | [13] |
| Linear Range | LC-MS/MS | Neat Solution | 0.01 - 100 ng/mL | [13] |
| Recovery | LC-MS/MS with SPE | Water | 78% - 91% | [3][4] |
Visualizations
Caption: General experimental workflow for the analysis of this compound-quinone.
Caption: Troubleshooting flowchart for isomeric interference in this compound-quinone analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Understanding this compound And this compound-Quinone | ecorecorporate [ecoreintl.com]
- 3. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. lcms.cz [lcms.cz]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Enhancing Solid-Phase Extraction of 6PPD-Quinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase extraction (SPE) of 6PPD-quinone. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of this compound-quinone.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb this compound-quinone from the SPE sorbent. | - Use a stronger elution solvent. Methanol and acetonitrile are commonly used.[1][2] - Increase the volume of the elution solvent. Some protocols use multiple small aliquots for elution.[1][3][4] - Ensure the elution flow rate is slow enough for complete interaction between the solvent and the sorbent. |
| Analyte Breakthrough During Sample Loading: The flow rate during sample loading may be too high, or the sorbent capacity may be exceeded. | - Decrease the sample loading flow rate. A rate of 5-10 mL/min is suggested in some methods.[3][4][5] - Ensure the amount of sorbent is sufficient for the sample volume and expected analyte concentration.[6] | |
| Improper pH: The pH of the sample may affect the retention of this compound-quinone on the sorbent. | - Adjust the sample pH to optimize retention. This will depend on the specific sorbent used. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Interfering Compounds: Matrix components may be co-eluting with this compound-quinone, affecting its ionization in the mass spectrometer. | - Incorporate a wash step after sample loading to remove interfering substances. A common wash solvent is water or a methanol/water mixture.[1][7] - Consider using a different type of SPE sorbent that offers better selectivity for this compound-quinone, such as a mixed-mode or silica-based sorbent.[1] - Employ a sample cleanup technique prior to SPE, such as liquid-liquid extraction (LLE).[1] |
| Insufficient Sample Cleanup: The chosen SPE protocol may not be adequately removing matrix interferences. | - Optimize the wash solvent composition and volume. - Consider a multi-step elution to fractionate the eluate and isolate this compound-quinone from interfering compounds. | |
| Inconsistent or Irreproducible Results | Variable SPE Cartridge Performance: Inconsistent packing or activation of SPE cartridges can lead to variability. | - Ensure proper conditioning and equilibration of the SPE cartridges before loading the sample.[1][3][4] - Use high-quality SPE cartridges from a reputable supplier. |
| Sample Contamination: Background levels of this compound-quinone can be present in the laboratory environment.[2] | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. Rinsing with methanol and acetonitrile can be effective.[2] - Include method blanks in each batch of extractions to monitor for contamination.[3] | |
| Incomplete Solvent Evaporation/Reconstitution: Residual elution solvent or improper reconstitution can affect the final concentration and analytical results. | - Ensure complete evaporation of the elution solvent under a gentle stream of nitrogen.[1][2] - Vortex or sonicate the sample after adding the reconstitution solvent to ensure the analyte is fully dissolved. | |
| Clogged SPE Cartridge | Particulate Matter in the Sample: The sample may contain suspended solids that clog the SPE frit. | - Centrifuge or filter the sample prior to loading it onto the SPE cartridge.[1] - For highly turbid samples, a pre-extraction filtration step is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of SPE sorbent used for this compound-quinone extraction?
A1: Reversed-phase sorbents, particularly polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced), are frequently used for extracting this compound-quinone from aqueous samples due to their good retention of this relatively non-polar compound.[1][2][3][4][5] Silica-based sorbents have also been employed, especially in normal-phase SPE protocols.[1]
Q2: What are the recommended solvents for conditioning, washing, and eluting this compound-quinone from a reversed-phase SPE cartridge?
A2:
-
Conditioning: Typically, the cartridge is first conditioned with an organic solvent like methanol or acetonitrile to activate the sorbent, followed by equilibration with water or a buffer similar to the sample matrix.[1][7]
-
Washing: A wash step with water or a weak organic solvent mixture (e.g., 50:50 methanol:water) is often used to remove polar interferences.[1][7]
-
Elution: Methanol and acetonitrile are the most common elution solvents for recovering this compound-quinone from the sorbent.[1][2]
Q3: How can I minimize background contamination of this compound-quinone in my samples?
A3: Due to the presence of this compound in tire rubber, background contamination with this compound-quinone is a potential issue.[2] To minimize this, it is crucial to use high-purity solvents, meticulously clean all labware, and avoid contact with materials that may contain this compound. Running method blanks with each sample batch is essential to monitor for and identify any background contamination.[3]
Q4: Is it necessary to use an internal standard for this compound-quinone analysis?
A4: Yes, using an isotopically labeled internal standard, such as ¹³C₆-6PPD-quinone or d₅-6PPD-quinone, is highly recommended.[1][3][8] An internal standard helps to correct for analyte losses during sample preparation and for matrix effects during LC-MS/MS analysis, leading to more accurate and precise quantification.
Q5: What are typical recovery rates for this compound-quinone using SPE?
A5: With an optimized protocol, recoveries for this compound-quinone can be quite good. Reported recovery rates often range from 78% to over 95%.[1][2] However, recovery can be influenced by the sample matrix, the specific SPE method used, and the skill of the analyst.
Quantitative Data Summary
The following table summarizes key parameters from various published SPE methods for this compound-quinone.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sorbent Type | Oasis HLB[1] | Silica[1] | Oasis HLB[2] | Polymeric HLB[7] |
| Sorbent Mass | 30 mg[1] | 100 mg[1] | 60 mg[2] | Not Specified |
| Sample Volume | 10 mL[1] | Not Specified | 9.6 mL[2] | 250 mL[7] |
| Conditioning | 1 mL Methanol, 5 mL Water[1] | 2 mL DCM, 3 mL 40:60 DCM/Hexane[1] | 4.9 mL Methanol, 4.9 mL Water[2] | 5 mL Acetonitrile, 5 mL Reagent Water[7] |
| Sample Loading Flow Rate | ~0.4 mL/min[1] | ~2 mL/min[1] | Not Specified | 10-15 mL/min[7] |
| Wash Solvent(s) | 2 mL Water[1] | 1 mL 40:60 DCM/Hexane[1] | 3.0 mL Water[2] | 5 mL 50:50 Methanol/Water[7] |
| Elution Solvent(s) | 4 x 0.4 mL Methanol[1] | 3 mL DCM[1] | 2 x 2 mL Methanol[2] | 2 x 4-5 mL Acetonitrile[7] |
| Reported Recovery | 78% - 91%[1] | Not Specified | 80% - 95%[2] | Not Specified |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for Aqueous Samples (Based on[1])
-
Sorbent: Oasis HLB, 30 mg/1 mL.
-
Conditioning: Pre-wash the cartridge with 1 mL of methanol, followed by equilibration with 5 mL of water.
-
Sample Loading: Load the 10 mL aqueous sample onto the cartridge at a flow rate of approximately 0.4 mL/min.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 15 minutes.
-
Elution: Elute the this compound-quinone with four 0.4 mL aliquots of methanol.
-
Post-Elution: Evaporate the combined eluates to dryness under a stream of nitrogen at 60°C. Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.
Protocol 2: Normal-Phase SPE for Extracts (Based on[1])
-
Sorbent: Phenomenex Strata® Si-1 silica, 100 mg/1 mL.
-
Conditioning: Wash the cartridge with 2 mL of dichloromethane (DCM), followed by equilibration with 3 mL of a 40:60 (v/v) mixture of DCM/hexane.
-
Sample Loading: Apply the sample extract (dissolved in DCM/hexane) to the cartridge.
-
Washing: Wash the cartridge with 1 mL of a 40:60 mixture of DCM/hexane.
-
Elution: Elute the this compound-quinone with 3 mL of DCM.
-
Post-Elution: Evaporate the eluate to dryness using a nitrogen flow at 60°C. Reconstitute the residue in 200 µL of acetonitrile for LC-MS/MS analysis.
Visualizations
Caption: General workflow for solid-phase extraction (SPE) of this compound-quinone.
Caption: Troubleshooting logic for low recovery of this compound-quinone in SPE.
References
- 1. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 2. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ezview.wa.gov [ezview.wa.gov]
- 6. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 7. ez.restek.com [ez.restek.com]
- 8. sciex.com [sciex.com]
Method development challenges for 6PPD analysis in air samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the method development for the analysis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its transformation product this compound-quinone (this compound-q) in air samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and this compound-q in air samples.
Issue 1: Low or No Analyte Recovery
| Potential Cause | Recommended Solution |
| Analyte Degradation | This compound is highly reactive and can degrade quickly, while this compound-q is more stable but can still degrade under certain conditions.[1] Ensure samples are stored at low temperatures (e.g., ≤10°C or frozen) and protected from light to minimize degradation.[2][3] Use amber glass containers for sample collection and storage.[2] |
| Sorption to Sampling/Lab Materials | This compound-q can be lost due to sorption to various materials.[4] Whenever possible, use glass for sample processing and storage.[4][5] For short-term contact, chemically inert plastics like PTFE may be acceptable.[4] |
| Inefficient Extraction | The extraction method may not be suitable for the sample matrix. For road dust, a 1:5 soil-to-liquid extraction with methanol followed by vortexing and sonication has been shown to be effective.[6] Optimize extraction parameters such as solvent type, volume, and extraction time. |
| Inefficient Sample Collection | For airborne particulates, active sampling with a quartz fiber filter is a common method.[7] Ensure the sampler is functioning correctly and the sampling duration is adequate to collect a sufficient amount of particulate matter, as environmental concentrations can be low.[8][9] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Recommended Solution |
| Inappropriate LC Column | The choice of the analytical column is critical for good separation. A C18 column is commonly used for this compound-q analysis.[10][11] Consider using a column with a smaller particle size (e.g., <2 µm) for better resolution. |
| Suboptimal Mobile Phase | The mobile phase composition affects the retention and peak shape of the analytes. A common mobile phase combination is water and acetonitrile with a modifier like formic acid or ammonium fluoride.[10][11] Optimize the gradient elution program to improve separation. |
| Matrix Effects | Co-eluting matrix components can interfere with the analyte peak.[12] Dilute the sample extract to reduce matrix effects.[11] Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[1][13] |
Issue 3: Inconsistent or Non-reproducible Results
| Potential Cause | Recommended Solution |
| Sample Inhomogeneity | Air particulate samples can be heterogeneous. Ensure the collected sample is thoroughly homogenized before taking a subsample for extraction. |
| Instrument Instability | The LC-MS/MS system may not be stable. Check for fluctuations in pump pressure, spray stability in the ion source, and detector response. Perform system suitability tests before running a sample sequence. |
| Lack of Internal Standard | Variations in sample preparation and instrument response can lead to inconsistent results. The use of an isotope-labeled internal standard (e.g., D5-6PPD-quinone or ¹³C₆-6PPD-quinone) is highly recommended to correct for matrix effects and procedural losses.[1][13][14] |
Frequently Asked Questions (FAQs)
What is this compound and why is its analysis in air important?
This compound (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) is an antioxidant and antiozonant used in tires to prevent their degradation.[15] Through its reaction with atmospheric ozone, this compound is transformed into this compound-quinone (this compound-q).[1][16] Tire wear releases particles containing this compound and this compound-q into the environment.[15] this compound-q has been detected in airborne particulate matter (PM2.5), road dust, and indoor dust, and its presence in the air raises concerns about potential human exposure through inhalation.[8][17][18]
What are the main challenges in developing a method for this compound analysis in air samples?
The main challenges include:
-
Low environmental concentrations: this compound and this compound-q are often present at trace levels in air samples, requiring highly sensitive analytical instrumentation.[8]
-
Analyte stability: this compound is highly reactive with a short half-life, making its detection challenging.[1] this compound-q is more persistent but can be susceptible to degradation and sorption.[1][4]
-
Complex sample matrix: Air particulate matter is a complex mixture that can cause significant matrix effects during LC-MS/MS analysis.[12]
-
Lack of certified reference materials: The absence of certified reference materials for this compound and this compound-q in air or dust matrices makes method validation more challenging.
What is the recommended analytical technique for this compound-q analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the analysis of this compound-q due to its high sensitivity and selectivity.[1][19]
How should I collect and store air samples for this compound analysis?
For air particulate matter, active sampling using a high-volume air sampler with quartz fiber filters is a standard method.[7][9] After collection, samples should be stored in amber glass containers at low temperatures (e.g., frozen) and protected from light to prevent analyte degradation and sorption.[2][3][5]
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound-quinone in air-related samples.
| Sample Type | Concentration Range | Median Concentration | Reference |
| Air Particles | 2.52–196 pg/m³ | 4.92 pg/m³ | [17] |
| Road Dust (unpaved) | 0.207–1.47 ng/g dw | 0.511 ng/g dw | [6] |
Experimental Protocols
Generic LC-MS/MS Method for this compound-quinone Analysis
This protocol provides a general framework for the analysis of this compound-q. Specific parameters should be optimized for your instrument and sample type.
1. Sample Preparation (Extraction from Air Particulate Filter)
-
Cut a portion of the quartz fiber filter into small pieces and place it in a glass centrifuge tube.
-
Add an appropriate volume of extraction solvent (e.g., methanol or acetonitrile).
-
Spike with an isotope-labeled internal standard (e.g., ¹³C₆-6PPD-quinone).[13]
-
Vortex for 1-2 minutes.
-
Sonicate for 15-30 minutes.
-
Centrifuge to pellet the filter debris.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.[20]
2. LC-MS/MS Parameters
The following table provides a summary of typical LC-MS/MS parameters used for this compound-q analysis.[10][11][13][20][21]
| Parameter | Typical Value/Condition |
| LC System | Agilent 1290 Infinity II, Waters Acquity H-Class, or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole, Waters Xevo TQ-XS, or equivalent |
| Analytical Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm), Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), or similar |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium fluoride |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound-quinone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound-quinone | 299.1 | 187.3 | 31 |
| This compound-quinone (Qualifier) | 299.1 | 77.3 | 77 |
| ¹³C₆-6PPD-quinone (ISTD) | 305.1 | 193.3 | 31 |
Note: Collision energies should be optimized for your specific instrument.[13]
Visualizations
Caption: Experimental workflow for the analysis of this compound in air samples.
Caption: Troubleshooting logic for low analyte signal in this compound analysis.
References
- 1. alsglobal.com [alsglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. Tire-derived contaminants this compound and this compound-Q: Analysis, sample handling, and reconnaissance of United States stream exposures | U.S. Geological Survey [usgs.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound.itrcweb.org [this compound.itrcweb.org]
- 8. This compound.itrcweb.org [this compound.itrcweb.org]
- 9. This compound.itrcweb.org [this compound.itrcweb.org]
- 10. lcms.cz [lcms.cz]
- 11. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. sciex.com [sciex.com]
- 13. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 14. alsglobal.com [alsglobal.com]
- 15. This compound - Washington State Department of Ecology [ecology.wa.gov]
- 16. epa.gov [epa.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. blog.organomation.com [blog.organomation.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. lcms.cz [lcms.cz]
Impact of sample pH on the stability and extraction of 6PPD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample pH on the stability and extraction of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous samples?
A1: this compound is an organic compound with a pKa of approximately 6.7.[1][2][3] This means that its chemical form (ionized or neutral) is highly dependent on the pH of the solution. This compound is generally unstable in water, with a reported half-life of less than a day under most conditions.[2][4] Abiotic processes like hydrolysis contribute significantly to its degradation.[4] Acidic conditions, specifically a pH of 2, combined with cold storage, have been noted to improve long-term stability for up to four weeks.[4] At a pH above its pKa, the neutral form of this compound is more susceptible to oxidation and other degradation pathways.
Q2: My this compound recovery is low. Could sample pH be the cause?
A2: Yes, improper sample pH is a primary reason for low this compound recovery. Due to its rapid degradation in neutral or alkaline aqueous solutions, storing samples without pH adjustment can lead to significant loss of the parent compound before analysis.[4][5] For optimal stability, especially when immediate analysis is not possible, acidification of the sample is recommended.
Q3: What is the recommended pH for storing aqueous samples for this compound analysis?
A3: To minimize degradation, aqueous samples should be acidified to a pH of 2 and stored in cold conditions (e.g., 4°C).[4] However, it is crucial to consider the analytical method. While acidification helps preserve this compound, it may interfere with the analysis of its transformation product, this compound-quinone.[6] The current best practice recommendation for this compound analysis is to minimize sample holding times and utilize direct-injection techniques where possible to reduce processing losses.[6]
Q4: How does pH influence the transformation of this compound to this compound-quinone?
A4: The transformation of this compound to its more stable and toxic quinone form (this compound-quinone) is an oxidative process influenced by factors such as ozone, light, and pH.[7] While the parent this compound degrades rapidly, this compound-quinone is comparatively stable across a range of pH values (pH 5-9), with only slight to moderate loss observed over periods as long as 47 days.[8][9][10] Sunlight-induced transformation of this compound to this compound-quinone has been demonstrated at a neutral pH of 7.0.[1]
Q5: How does sample pH affect the solid-phase extraction (SPE) of this compound?
A5: The extraction efficiency of this compound is highly dependent on its chemical form, which is controlled by pH. For reverse-phase SPE (e.g., using a C18 cartridge), this compound should be in its neutral, less polar form to effectively adsorb to the sorbent. This is achieved at a pH greater than its pKa of 6.7. If the sample pH is below 6.7, this compound will be protonated (ionized), making it more water-soluble and less likely to be retained on the SPE cartridge, leading to poor recovery. Therefore, adjusting the sample pH to be slightly alkaline (e.g., pH 7.5-8.5) before extraction is critical for achieving high recovery.
Q6: I am analyzing both this compound and this compound-quinone. How do I handle sample pH?
A6: This presents a significant analytical challenge. Acidification to pH 2 preserves this compound but can negatively impact the analysis of this compound-quinone.[4][6] Conversely, maintaining a neutral pH is better for this compound-quinone stability but leads to rapid degradation of this compound.[4][8] Given these opposing requirements, the ideal approach is to minimize the time between sample collection and extraction. If storage is unavoidable, one potential strategy is to split the sample upon collection, preserving one fraction at pH 2 for this compound analysis and keeping the other at ambient pH (or adjusted to neutral) and refrigerated for this compound-quinone analysis.
Troubleshooting Guide
| Issue | Potential Cause (pH-Related) | Recommended Solution |
| Low or No this compound Detected | Sample pH was neutral or alkaline, causing rapid degradation of this compound during storage. | For future samples, minimize hold time. If storage is necessary, acidify samples to pH 2 and keep them cold.[4] |
| Poor this compound Extraction Recovery | Sample pH was acidic (<6.7) during solid-phase extraction, causing this compound to be in its ionized, more soluble form. | Adjust sample pH to be slightly alkaline (e.g., 7.5-8.5) before loading onto the reverse-phase SPE cartridge. |
| Poor Chromatographic Peak Shape for this compound | The presence of multiple charge states of this compound in the mobile phase or sample diluent.[5] | Ensure the mobile phase and sample diluent pH are controlled to maintain this compound in a single, consistent form (either fully protonated or fully neutral). |
| Inconsistent Results Between Replicates | Inconsistent pH adjustment between sample aliquots, leading to variable degradation or extraction efficiency. | Use calibrated pH meters and standardized procedures for pH adjustment for all samples and standards. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and this compound-quinone
| Property | This compound | This compound-quinone |
| pKa | 6.7 (at 20°C)[1][2][3] | Not available |
| log Kow (Octanol-Water Partition Coefficient) | 4.68[1] | 4.30 ± 0.02[8] |
| Water Solubility | 0.5 - 2 mg/L (Variable due to instability)[4] | 38 ± 10 µg/L[8] |
Table 2: pH-Dependent Stability of this compound and this compound-quinone in Water
| Compound | pH Condition | Temperature | Stability/Half-life | Reference |
| This compound | Biologically active river water | Not specified | Half-life of 2.9 hours | [4] |
| This compound | Sterile deionized water | Not specified | Half-life of 6.8 hours | [4] |
| This compound | 2 | Cold conditions | Stable for up to four weeks | [4] |
| This compound-quinone | 5, 7, and 9 | 20-22°C | ~26% loss over 47 days | [8][9][10] |
| This compound-quinone | 7.55 (Tap Water) | 20°C | Half-life of 194.1 hours | [9] |
Experimental Protocols
Protocol: Evaluating the Effect of pH on this compound Aqueous Stability
This protocol outlines a typical experiment to determine the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffers: Prepare a series of aqueous buffer solutions at desired pH values (e.g., pH 4, pH 7, pH 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9).
-
Spiking with this compound: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Spike aliquots of each buffer solution with the this compound stock to a final concentration relevant to your research (e.g., 10 µg/L). Ensure the volume of organic solvent is minimal (<0.1%) to avoid co-solvent effects.
-
Incubation: Dispense the spiked buffer solutions into amber glass vials, leaving minimal headspace. Store the vials under controlled temperature and light conditions (e.g., 25°C in the dark).
-
Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), sacrifice triplicate vials from each pH condition for analysis.
-
Sample Preparation and Extraction:
-
Immediately before extraction, adjust the pH of the samples to ~8.0 using a dilute base (e.g., ammonium hydroxide).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the pH-adjusted sample.
-
Wash the cartridge with water to remove salts.
-
Elute the retained this compound with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
-
-
Analysis: Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining this compound concentration.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition. Calculate the degradation rate constant and the half-life (t1/2) at each pH.
Visualizations
Caption: Experimental workflow for assessing this compound stability at different pH values.
Caption: Logical relationship between pH, this compound form, stability, and extractability.
References
- 1. This compound.itrcweb.org [this compound.itrcweb.org]
- 2. This compound.itrcweb.org [this compound.itrcweb.org]
- 3. ezview.wa.gov [ezview.wa.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. lcms.cz [lcms.cz]
- 6. This compound.itrcweb.org [this compound.itrcweb.org]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant this compound-quinone - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Column selection and mobile phase optimization for 6PPD analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic ozonation product, this compound-quinone (this compound-Q). The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound and this compound-Q analysis?
A1: The most prevalent and effective technique for the quantification of this compound and this compound-Q in various environmental and biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] This method offers high sensitivity and selectivity, which is crucial for detecting these compounds at trace levels.[3][6] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also a cost-effective option for this compound analysis.[7][8]
Q2: Why is this compound-Q often the primary target analyte in environmental monitoring?
A2: this compound-Q is a transformation product of this compound that has been identified as the causative agent for "urban runoff mortality syndrome" in coho salmon.[2][9] It is highly toxic to certain fish species at environmentally relevant concentrations.[2][9] While this compound is the parent compound used in tires, it rapidly degrades to this compound-Q in the environment.[10] Furthermore, this compound can exhibit poor chromatographic performance due to the presence of multiple charge states in solution.[4][10] Therefore, monitoring efforts are often focused on the more stable and toxic this compound-Q.
Q3: What are the key challenges in this compound and this compound-Q analysis?
A3: Key challenges include:
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Low environmental concentrations: Both compounds can be present at very low levels (ng/L), requiring highly sensitive analytical methods.[3][9]
-
Matrix interference: Complex sample matrices, such as surface water, sediment, and biological tissues, can interfere with the analysis, necessitating effective sample preparation.[2][11]
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Analyte stability: this compound is known to be unstable and can degrade to this compound-Q during sample collection and storage.[10] Proper sample handling and storage are critical.[12]
-
Chromatographic separation: Achieving good chromatographic separation of the analyte from matrix components is essential for accurate quantification.[11]
Troubleshooting Guides
Column Selection
Problem: Poor peak shape or resolution for this compound/6PPD-Q.
Solution:
-
Column Choice: The most commonly recommended stationary phase for this compound and this compound-Q analysis is a C18 reversed-phase column.[4][5][13][14][15] These columns provide good retention and separation for these relatively non-polar compounds. In some cases, a C8 column may be used to reduce retention time.[16]
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm) can significantly improve peak efficiency and resolution.[4][5]
-
Column Dimensions: A shorter column length (e.g., 50 mm) can be used for faster analysis times, provided that adequate resolution is maintained.[4][5]
Table 1: Comparison of HPLC Columns for this compound/6PPD-Q Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Advantages | Disadvantages |
| C18 | 1.9 - 5 | 2.1 x 50 - 4.6 x 150 | Excellent retention and selectivity for non-polar compounds. Widely available. | Longer analysis times with larger particle sizes and longer columns. |
| C8 | 1.8 - 5 | 4.6 x 50 - 4.6 x 150 | Shorter retention times compared to C18. | May provide less retention for very non-polar compounds. |
| Polar C18 | Not specified | Not specified | May offer alternative selectivity for separating from polar interferences.[17] | Less commonly reported for this specific analysis. |
Mobile Phase Optimization
Problem: Inadequate sensitivity or inconsistent retention times.
Solution:
-
Solvent Composition: The most common mobile phases consist of a mixture of water and an organic solvent, typically acetonitrile or methanol, in a gradient elution mode.[1][6][7] Acetonitrile is often preferred as it can provide better peak shapes and lower backpressure.[1]
-
Additives: The addition of modifiers to the mobile phase is crucial for improving peak shape, ionization efficiency in mass spectrometry, and controlling retention.
-
Ammonium Fluoride: Adding a low concentration (e.g., 1 mM) of ammonium fluoride to the aqueous mobile phase has been shown to significantly improve the response of this compound-Q in LC-MS/MS analysis.[1][4]
-
Formic Acid: An acidic modifier like formic acid (e.g., 0.1-0.2%) can help to protonate the analytes, leading to better retention and peak shape in reversed-phase chromatography.[13]
-
Ethanolamine: For the analysis of a broader range of p-phenylenediamine (PPD) compounds, a mobile phase containing a small amount of ethanolamine has been used.[16]
-
Table 2: Common Mobile Phase Compositions for this compound/6PPD-Q Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Additive | Detector | Reference |
| Water | Acetonitrile | 1 mM Ammonium Fluoride | LC-MS/MS | [1][4] |
| 0.2% Formic Acid in Water | Acetonitrile | Formic Acid | LC-MS/MS | [13] |
| Deionized Water | Acetonitrile | None | HPLC-UV | [7][8] |
| Water with 0.1 g/L Ethanolamine | Acetonitrile with 0.1 g/L Ethanolamine | Ethanolamine | HPLC-UV | [16] |
Experimental Protocols
General LC-MS/MS Method for this compound-Q in Water
This protocol provides a general workflow for the analysis of this compound-Q in water samples.
-
Sample Preparation (Direct Injection):
-
Collect water samples in amber glass bottles with PTFE-lined caps to minimize photodegradation and sorption.[12]
-
Centrifuge an aliquot of the water sample to remove particulate matter.[4]
-
Add an internal standard (e.g., D5-6PPD-quinone) to the sample.[4]
-
Directly inject the supernatant into the LC-MS/MS system.[4]
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.9 µm).[4]
-
Mobile Phase A: Water with 1 mM ammonium fluoride.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both this compound-Q and its internal standard.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in this compound analysis.
Caption: A generalized workflow for the analysis of this compound-quinone in water samples.
Caption: A decision tree for optimizing the mobile phase in this compound/6PPD-Q analysis.
References
- 1. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 2. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 3. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. unitedchem.com [unitedchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Development of a quantitative analytical method for this compound, a harmful tire antioxidant, in biological samples for toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a quantitative analytical method for this compound, a harmful tire antioxidant, in biological samples for toxicity assessment [agris.fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. sciex.com [sciex.com]
- 12. Tire-derived contaminants this compound and this compound-Q: Analysis, sample handling, and reconnaissance of United States stream exposures | U.S. Geological Survey [usgs.gov]
- 13. This compound.itrcweb.org [this compound.itrcweb.org]
- 14. selectscience.net [selectscience.net]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. This compound-Quinone Screening in Samples | Phenomenex [phenomenex.com]
Technical Support Center: 6PPD and 6PPD-quinone Extraction from Biota
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low analyte recovery during the extraction of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone (this compound-q), from biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high recovery of this compound and this compound-quinone from biota challenging?
A1: The analysis of this compound and this compound-quinone in biological tissues presents several challenges. These compounds can be present at very low concentrations, requiring highly sensitive analytical methods.[1] Biological matrices, especially those from fatty fish like salmonids, are complex and can interfere with extraction and analysis.[2] Additionally, the stability of these compounds during sample preparation is a critical factor that can lead to low recovery if not properly managed.[3][4]
Q2: What are the most common methods for extracting this compound-quinone from fish tissue?
A2: Several methods have been developed for the extraction of this compound-quinone from fish tissue. The most common approaches include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method uses an acetonitrile extraction followed by a cleanup step with sorbents like C18 and primary secondary amine (PSA).[5]
-
Accelerated Solvent Extraction (ASE): This technique utilizes solvents like dichloromethane at elevated temperatures and pressures for efficient extraction.[5][6]
-
Sonication-assisted solvent extraction: This method employs solvents such as acetonitrile with ultrasonic agitation to extract the analytes from the tissue.[6]
-
Simple methanol extraction: This approach uses a homogenizer to extract the compounds with methanol, followed by dilution before analysis.[5]
Q3: Is it possible to analyze for both this compound and this compound-quinone simultaneously in biota samples?
A3: While it is possible to develop methods for simultaneous analysis, the stability of this compound can be a significant challenge. For instance, one study found that while this compound-quinone could be effectively extracted from tissues using accelerated solvent extraction (ASE) with dichloromethane, this compound was not recoverable due to its apparent instability under the elevated temperature and pressure of the ASE method.[5] Therefore, the choice of extraction method must consider the stability of both parent compound and its transformation product.
Troubleshooting Guide: Low Analyte Recovery
Q4: My this compound-quinone recovery is low when using fatty fish tissue. What could be the cause and how can I improve it?
A4: Low recovery of this compound-quinone from fatty tissues is a common issue primarily due to matrix effects. Lipids and other co-extracted matrix components can interfere with the analytical signal and analyte retention.
Troubleshooting Steps:
-
Enhanced Cleanup: The fatty matrix of fish requires a thorough cleanup to achieve the necessary sensitivity.[2] Consider incorporating additional cleanup steps using materials specifically designed to remove lipids, such as LipiFiltr® cartridges in series with C18 cartridges.[2]
-
Optimize Extraction Method: For fatty matrices, methods like QuEChERS combined with effective cleanup have shown good results. A protocol using QuEChERS with a serial push-thru cartridge cleanup (C18 and LipiFiltr®) has demonstrated extraction efficiencies of around 86%.[2]
-
Use of Internal Standards: Employing an isotopically labeled internal standard, such as ¹³C₆-6PPD-quinone, is crucial for accurate quantification and to correct for matrix effects and recovery losses.[2][6]
Q5: I am observing inconsistent recoveries between different extraction methods. Which method is generally more robust?
A5: The choice of extraction method can significantly impact recovery rates. Studies have compared different techniques, and the results can guide your selection.
A recent study comparing Accelerated Solvent Extraction (ASE) with a sonication-based approach for this compound-quinone in fish tissue found that ASE demonstrated significantly higher absolute recovery of the internal standard (80–96%) compared to sonication (74–80%).[6][7][8][9] This suggests that for certain tissue types, ASE may provide more consistent and higher recoveries.
Q6: Could analyte loss be occurring due to instability during sample storage and processing?
A6: Yes, the stability of this compound and this compound-quinone is a critical factor. This compound, in particular, can be unstable.[5]
Recommendations to Minimize Stability Issues:
-
Storage: Store tissue samples frozen at -40°C or lower until extraction to minimize degradation.[2]
-
Sample Handling: Thaw samples on ice just before extraction.[10] Minimize the time samples are at room temperature.
-
Extraction Conditions: Be mindful of extraction conditions. High temperatures, such as those used in ASE, may degrade less stable compounds like this compound.[5]
-
Container Choice: Use amber glass bottles with PTFE-lined caps for sample collection and storage to minimize adsorption of the analytes to the container walls.[3][11]
Quantitative Data Summary
The following table summarizes reported recovery data for different this compound-quinone extraction methods from biota.
| Extraction Method | Matrix | Internal Standard | Analyte | Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Smallmouth bass fillet | ¹³C₆-6PPD-quinone | This compound-quinone | 80 - 96 | [6][7] |
| Sonication Extraction | Smallmouth bass fillet | ¹³C₆-6PPD-quinone | This compound-quinone | 74 - 80 | [6][7] |
| QuEChERS with Serial Push-Thru Cartridge Cleanup | Salmon | ¹³C₆-6PPD-quinone | This compound-quinone | 86 | [2] |
| Methanol Extraction | Mouse fetus body | 6PPDQ-d₅ | This compound | 63 - 110 | [10] |
| Methanol Extraction | Mouse fetus body | 6PPDQ-d₅ | This compound-quinone | 89 - 110 | [10] |
| Accelerated Solvent Extraction (ASE) | Pink salmon composite | This compound-Q-d₅ | This compound-quinone | 74 ± 8 | [5] |
Detailed Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound-Quinone from Fish Tissue
This protocol is adapted from a method for determining this compound-Quinone and alternative PPD-Quinones in fish tissue.[2]
1. Sample Pretreatment: a. For fresh fish, freeze at -40°C overnight to aid in cell disruption. b. Thaw the sample and homogenize it using a suitable tissue homogenizer. c. Weigh 5.5 ± 0.1g of the thawed, homogenized sample into a 50mL centrifuge tube. d. Spike the sample with an extracted internal standard (e.g., ¹³C₆-6PPD-quinone) prepared in acetonitrile.
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). c. Cap the tube and shake vigorously for 1 minute. d. Centrifuge at a high speed (e.g., 5000 rpm) for 5 minutes.
3. Cleanup: a. The supernatant contains the extracted analytes. b. Use a serial push-thru cartridge cleanup system. First, pass the extract through a C18 cartridge to remove non-polar interferences. c. Subsequently, pass the eluate from the C18 cartridge through a LipiFiltr® cartridge to remove lipids. d. Collect the final cleaned extract for analysis.
4. Analysis: a. Analyze the extract using LC-MS/MS with a suitable column (e.g., SelectraCore® C18 HPLC column). b. Quantify this compound-quinone using the extracted isotope dilution method.
Protocol 2: Accelerated Solvent Extraction (ASE) of this compound-Quinone from Fish Tissue
This protocol is based on a validated method for the quantification of this compound-quinone in fish tissue.[6][7]
1. Sample Preparation: a. Thaw the fish tissue sample. b. Weigh approximately 1.0 g of the tissue into a glass beaker. c. Add a drying agent (e.g., hydromatrix) to the beaker and mix thoroughly with the tissue.
2. Spiking: a. Load the sample mixture into a stainless-steel ASE extraction cell. b. Spike the sample with a known amount of the extracted internal standard (e.g., 5 ng of [¹³C₆]-6PPD-quinone). c. Allow the spiked sample to equilibrate for at least 30 minutes at room temperature.
3. ASE Extraction: a. Place the extraction cell into the ASE instrument. b. Perform the extraction using dichloromethane as the solvent. c. ASE parameters:
- Temperature: 100 °C
- Pressure: 1700 psi
- Static time: 5 min
- Number of cycles: 2
4. Extract Cleanup: a. Concentrate the crude extract under a gentle stream of nitrogen. b. Reconstitute the extract in a suitable solvent. c. Purify the sample using enhanced matrix removal (EMR) cartridges.
5. Analysis: a. Analyze the purified extract using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Visualizations
References
- 1. This compound.itrcweb.org [this compound.itrcweb.org]
- 2. unitedchem.com [unitedchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. watermark02.silverchair.com [watermark02.silverchair.com]
- 8. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urine Excretion, Organ Distribution, and Placental Transfer of this compound and this compound-quinone in Mice and Potential Developmental Toxicity through Nuclear Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Calibration strategies for accurate quantification of 6PPD-quinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6PPD-quinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound-quinone and why is its accurate quantification important?
A1: this compound-quinone (2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione) is a transformation product of the tire antioxidant this compound.[1] It is formed through the reaction of this compound with atmospheric ozone and is a ubiquitous environmental contaminant found in roadway runoff, surrounding air, and soil.[1] Accurate quantification is crucial as this compound-quinone has been identified as a highly toxic substance to certain aquatic species, such as coho salmon.[2][3]
Q2: What is the recommended analytical technique for this compound-quinone quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the sensitive and selective quantification of this compound-quinone in various environmental matrices.[2][4][5]
Q3: What type of internal standard should be used for accurate quantification?
A3: The use of a stable isotope-labeled internal standard is highly recommended to ensure data quality and to correct for matrix effects and variations in instrument response.[6] Deuterated this compound-quinone (e.g., this compound-quinone-d5 or ¹³C₆-6PPD-quinone) is commonly used.[6][7][8][9]
Q4: What are the typical calibration ranges for this compound-quinone analysis?
A4: Calibration ranges can vary depending on the sensitivity of the instrument and the expected concentrations in the samples. Commonly reported ranges in water samples are from the low ng/L to the µg/L level. For instance, calibration curves have been established from 0.005 to 10 ng/mL and 0.01 to 50 ng/mL.[6][9]
Q5: How should I prepare my samples for analysis?
A5: Sample preparation depends on the matrix. For water samples, methods like direct injection after dilution, solid-phase extraction (SPE), or "dilute-and-shoot" can be employed.[4][5][6][9] For more complex matrices like fish tissue, extraction techniques such as accelerated solvent extraction (ASE) or sonication followed by cleanup steps are necessary.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. A C18 column with a mobile phase of ammonium fluoride and acetonitrile has been shown to provide good peak shape.[9] Using acetonitrile as the organic mobile phase with 0.1% formic acid can also improve peak shape.[10] |
| Low Signal Intensity or Poor Sensitivity | Matrix suppression. | Use a stable isotope-labeled internal standard to compensate for signal suppression.[6] Enhance sample cleanup using techniques like SPE.[7] Matrix-matched calibration standards can also help normalize for ion signal suppression.[8] |
| Inefficient ionization. | Optimize MS source parameters. Electrospray ionization (ESI) in positive mode is commonly used.[11] | |
| High Background or Interferences | Matrix interferences co-eluting with the analyte. | Optimize the chromatographic separation to resolve this compound-quinone from interfering compounds.[6] This may involve adjusting the gradient or using a different column. |
| Contamination from lab materials. | Be aware of potential sorption of this compound-quinone to various lab materials; glass is generally inert.[1] | |
| Inconsistent Results or Poor Reproducibility | Sample degradation. | This compound-quinone is relatively stable in simple aqueous solutions over short periods.[1] However, samples should be stored properly (e.g., at 4°C or -20°C) and analyzed promptly after collection.[7][12] The parent compound, this compound, degrades rapidly in water and can form this compound-quinone, potentially leading to artificially high results.[9][12] |
| Improper calibration. | Ensure the calibration curve is linear (r² > 0.99) and covers the expected concentration range of the samples.[9] Use a weighted regression (e.g., 1/x) if appropriate.[9] | |
| Carryover in Blank Injections | Contamination from a high-concentration sample. | Implement a robust column wash step in the LC method after the elution of this compound-quinone to flush contaminants.[10] Inject solvent blanks between samples to monitor for carryover. |
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Calibration Range | 0.005 - 10 ng/mL | 50:50 Acetonitrile/Water | [6] |
| 0.01 - 50 ng/mL | Water | [9] | |
| Limit of Quantification (LOQ) | 0.005 ng/mL (in-vial) | Solvent | [6] |
| 0.03 ng/L | Water (with SPE) | [4][5] | |
| 1.74 ng/L | Water (direct injection) | [4][5] | |
| Recovery | 97% - 108% | Spiked Water Samples | [6] |
| 113.5% | HPLC Water | [9] | |
| 112.6% | Stream Water | [9] | |
| Precision (%CV or %RSD) | < 10% | Spiked Water Samples | [6] |
| 1% - 3% | Spiked Water Samples | [9] | |
| Internal Standard | This compound-quinone-d5 | Water | [6][9] |
| ¹³C₆-6PPD-quinone | Fish Tissue | [8] | |
| LC Column | Phenomenex Kinetex C18 | Water | [6] |
| Agilent InfinityLab Poroshell 120 EC-C18 | Water | [9] | |
| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid | Water | [10] |
| Ammonium fluoride and Acetonitrile | Water | [9] |
Experimental Protocols
Protocol 1: Direct Injection Analysis of this compound-Quinone in Water
This protocol is adapted from a high-throughput method for analyzing this compound-quinone in various water matrices.[6]
1. Sample Preparation: a. Collect water samples (e.g., tap water, river water, road runoff). b. Take a 1 mL aliquot of the sample. c. Spike with the appropriate amount of this compound-quinone stock solution if preparing matrix-spiked samples. d. Dilute the sample 1:1 (v/v) with acetonitrile containing the internal standard (e.g., 10 ng/mL of this compound-quinone-d5). e. Vortex the vial for 5 minutes. f. Centrifuge at 4500 rpm for 5 minutes. g. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Calibration Standards Preparation: a. Prepare stock solutions of this compound-quinone and the internal standard in LC-MS grade acetonitrile. b. Prepare a series of calibration standards by diluting the this compound-quinone stock solution in a 50:50 (v/v) acetonitrile/water mixture. A typical range is 0.005 to 10 ng/mL.[6] c. Add the internal standard to each calibration standard at a constant concentration.
3. LC-MS/MS Analysis: a. Use a suitable C18 column (e.g., Phenomenex Kinetex C18). b. Employ a reverse-phase gradient elution. c. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound-quinone and its internal standard. For this compound-quinone, quantifier and qualifier transitions of m/z 299.1 > 215.1 and 299.1 > 241.1 are commonly used.[6]
Protocol 2: Solid-Phase Extraction (SPE) for this compound-Quinone in Water
This protocol is based on the principles outlined in EPA Draft Method 1634.[7]
1. Sample Preparation: a. Collect water samples in amber glass bottles with PTFE-lined caps. b. Store samples between 0°C and 6°C, without freezing, for up to 14 days. c. To a measured volume of the sample, add a known amount of an extracted internal standard (EIS), such as ¹³C₆-6PPD-quinone.
2. Solid-Phase Extraction: a. Use a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-XL, 200 mg). b. Condition the cartridge with methanol followed by deionized water. c. Load the sample onto the conditioned cartridge. d. Wash the cartridge with a 50:50 methanol:water solution to remove interferences. e. Elute the this compound-quinone with two aliquots of acetonitrile.
3. Post-Extraction: a. Add a non-extracted internal standard (NIS), such as this compound-quinone-d5, to the collected eluate. b. Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Follow the LC-MS/MS analysis steps as described in Protocol 1, adjusting for the different sample diluent if necessary.
Visualizations
Caption: General experimental workflow for this compound-quinone quantification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. This compound.itrcweb.org [this compound.itrcweb.org]
- 8. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. restek.com [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. apps.nelac-institute.org [apps.nelac-institute.org]
Quality control measures to ensure data reliability in 6PPD analysis
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions to ensure data reliability in the analysis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone (this compound-q).
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to ensure data quality in this compound-q analysis?
A1: The initial steps of sample collection and handling are critical for reliable data. It is essential to use appropriate sample containers, typically amber glass bottles with Polytetrafluoroethylene (PTFE)-lined caps, to prevent photodegradation and minimize analyte loss due to sorption.[1][2][3] Samples should be cooled to ≤10°C immediately after collection and during shipment to the laboratory.[4] Adhering to established holding times, such as 14 days from sampling to extraction, is also crucial.[1][4]
Q2: Why is the analysis typically focused on this compound-quinone instead of the parent this compound?
A2: Analysis focuses on this compound-q because it is more stable and persistent in aqueous environments compared to its parent compound, this compound.[4][5] this compound is designed to be highly reactive with ozone and has a short aqueous half-life, making it difficult to measure accurately.[4][6] Furthermore, this compound-q has been identified as the primary toxicant responsible for adverse effects in aquatic species like coho salmon, making its quantification more environmentally relevant.[1][7][8]
Q3: What are the standard quality control (QC) samples that should be included in every this compound analysis batch?
A3: A standard batch of QC samples for this compound-q analysis should include a Method Blank, a Laboratory Control Sample (LCS), a Matrix Spike (MS), and a Matrix Spike Duplicate (MSD) or laboratory duplicate sample.[1][9][10] The Method Blank checks for contamination, the LCS verifies the accuracy of the analytical method, and the MS/MSD assesses potential bias or interference from the sample matrix.[9]
Q4: What is the role of isotopically labeled internal standards in this compound-q analysis?
A4: Isotopically labeled internal standards, such as this compound-quinone-d5 or ¹³C₆-6PPD-quinone, are crucial for achieving the highest accuracy and precision.[4][11][12] These standards are added to samples before extraction and analysis.[4] Because they behave almost identically to the target analyte during sample preparation and analysis, they can effectively correct for analyte losses during processing and for matrix-induced signal suppression or enhancement in the instrument.[4][12] This technique, known as isotope dilution, is considered the gold standard for quantification.[13]
Q5: What is "matrix effect" and how can it be mitigated in this compound-q analysis?
A5: Matrix effect is the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement and, consequently, inaccurate quantification.[12][14] Stormwater, in particular, is a challenging matrix containing oils, salts, and surfactants.[13] Mitigation strategies include:
-
Isotope Dilution: Using isotopically labeled internal standards is the most effective method to compensate for matrix effects.[4][15]
-
Sample Cleanup: Employing techniques like Solid Phase Extraction (SPE) to remove interfering substances.[4][12]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound-q from interfering compounds.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components.[11]
Troubleshooting Guide
Issue 1: Low or Inconsistent Analyte Recovery
Q: My spike recovery is consistently low or highly variable. What are the potential causes and solutions?
A: Low or variable recovery can stem from issues in sample handling, preparation, or analysis.
| Potential Cause | Troubleshooting Steps |
| Analyte Adsorption | Ensure you are using amber glass bottles with PTFE-lined caps for sample collection and storage, as this compound-q can adsorb to some plastics.[3][5] |
| Sample Degradation | Verify that samples were properly stored (cooled to ≤10°C) and that holding times (e.g., 14 days to extraction, 28 days to analysis) were not exceeded.[1][4] Freezing samples can be a viable option to extend holding times.[3][16] |
| Inefficient Extraction | Review the Solid Phase Extraction (SPE) protocol. Ensure the cartridge is appropriate for the analyte and has been conditioned correctly. Optimize elution solvent and volume.[17][18] |
| Matrix Interference | Complex matrices like stormwater can cause significant ion suppression. Use an isotopically labeled internal standard to correct for this.[4][14] If not already in use, implementing an isotope dilution method is highly recommended.[13] |
| pH Effects | The stability and chromatographic behavior of this compound can be pH-dependent. While this compound-q is more stable, ensure the pH of your samples and standards is consistent.[6] |
Issue 2: Contamination and Carryover
Q: I am observing this compound-q peaks in my method blanks. What is the source of this contamination?
A: Contamination in method blanks points to a problem within the laboratory environment or analytical system.
| Potential Cause | Troubleshooting Steps |
| Solvent/Reagent Contamination | Test all solvents, reagents, and water used in sample preparation for the presence of this compound-q. Use high-purity or LC-MS grade solvents.[19] |
| Glassware/Equipment Contamination | Implement a rigorous cleaning procedure for all glassware and equipment. It is advisable to dedicate specific glassware for this compound-q analysis. |
| Instrument Carryover | This occurs when analyte from a high-concentration sample persists in the injection port or column and appears in subsequent runs. Inject a solvent blank immediately after a high-concentration sample or standard to check for carryover.[12] If observed, develop a more robust needle and column wash method between injections. |
| Field Equipment Contamination | Studies have found detectable levels of this compound-q in field equipment blanks, suggesting that sampling equipment itself can be a source of low-level contamination.[7] Ensure rigorous cleaning protocols for all field sampling devices. |
Issue 3: Poor Chromatography (Peak Shape, Retention Time Shifts)
Q: My this compound-q chromatographic peak is tailing, splitting, or the retention time is shifting. How can I fix this?
A: Poor chromatography compromises both identification and quantification.
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Matrix components can accumulate on the column. Use a guard column to protect the analytical column and replace it regularly.[11][17] If performance degrades, try flushing the column with a strong solvent. |
| Mobile Phase Issues | Ensure mobile phases are fresh, correctly prepared, and thoroughly degassed. Inconsistent mobile phase composition can cause retention time shifts. |
| Column Degradation | The analytical column has a finite lifetime. If peak shape does not improve after troubleshooting, the column may need to be replaced. |
| Matrix Interferences | In some complex samples like road runoff, matrix interferences can co-elute with the analyte, affecting peak shape. Optimizing the LC gradient to better separate the analyte from the interference may be necessary.[20] |
Quantitative Data Summary
Reliable this compound-q analysis depends on meeting established measurement quality objectives. The tables below summarize typical performance metrics and acceptance criteria cited in various analytical methods.
Table 1: Example QC Acceptance Criteria
| QC Parameter | Typical Acceptance Criteria | Purpose |
| Method Blank | Below the Reporting Limit (RL) or Method Detection Limit (MDL) | Monitors for lab contamination.[17][21] |
| Calibration Verification | ±15% to ±20% of the true value | Verifies the stability of the initial calibration curve.[16][18] |
| Laboratory Control Spike (LCS) | 70-130% Recovery | Assesses the accuracy of the method in a clean matrix.[18] |
| Matrix Spike (MS) Recovery | 50-150% Recovery (can be wider for complex matrices) | Assesses method accuracy in a specific sample matrix.[9][18] |
| Laboratory Duplicates / MSD | ≤20% Relative Percent Difference (RPD) | Assesses method precision.[16] |
| Calibration Curve (R²) | >0.99 | Demonstrates the linearity of the instrument response.[6][17] |
Table 2: Method Performance Metrics for this compound-quinone Analysis
| Method Type | Matrix | Reporting Limit (RL) / LOQ | Spike Recovery | Reference |
| LC-MS/MS (Direct Injection) | Surface Water | 0.02 µg/L (RL) | 112.6% | [6] |
| LC-MS/MS (Direct Injection) | Various Waters | 20 ng/L (LOQ) | 97-108% | |
| LC-MS/MS (SPE) | Runoff Water | 5.0 ng/L (LOQ) | 78-91% | [12] |
| LC-MS/MS (SPE) | Surface Water | 2 ng/L (RL) | 70-130% (LCS) | [18] |
| Draft EPA Method 1634 (SPE) | Aqueous Matrices | 2 ng/L (RL) | Not Specified | [22] |
Experimental Protocols
Protocol: General Method for this compound-quinone Analysis in Water by LC-MS/MS with SPE
This protocol is a generalized summary based on common practices.[4][12][17][18] Laboratories must perform their own validation.
1. Sample Preparation & Extraction:
-
Spike the water sample (e.g., 100-200 mL) with a known amount of an isotopically labeled internal standard (e.g., this compound-q-d5).[4][18]
-
Precondition a Solid Phase Extraction (SPE) cartridge (e.g., a hydrophilic-lipophilic balanced type) with methanol, followed by reagent water.[17][18]
-
Load the sample onto the SPE cartridge at a consistent flow rate (e.g., 5-10 mL/min).[17]
-
Wash the cartridge with reagent water to remove polar interferences.[17]
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.[17]
-
Elute the analytes from the cartridge using an appropriate solvent, such as methanol or acetonitrile.[17]
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[17]
-
Bring to a final volume with a suitable solvent for injection (e.g., 1:1 methanol/water).[18]
2. Instrumental Analysis (LC-MS/MS):
-
Chromatography: Use a reverse-phase C18 column for separation.[6][17]
-
Mobile Phase: A typical mobile phase consists of a binary gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.[6][17]
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode.[17]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for the target analyte (one for quantification, one for confirmation) and the corresponding transitions for the internal standard.[4][20]
3. Data Analysis & Quantification:
-
Generate a multi-point calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[17]
-
Use the response ratio from the sample to calculate the concentration of this compound-q based on the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for matrix effects.[4][17]
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound-quinone analysis in water.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in this compound analysis.
References
- 1. caltestlabs.com [caltestlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Tire-derived contaminants this compound and this compound-Q: Analysis, sample handling, and reconnaissance of United States stream exposures | U.S. Geological Survey [usgs.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. This compound.itrcweb.org [this compound.itrcweb.org]
- 6. lcms.cz [lcms.cz]
- 7. herrerainc.com [herrerainc.com]
- 8. This compound.itrcweb.org [this compound.itrcweb.org]
- 9. ezview.wa.gov [ezview.wa.gov]
- 10. This compound.itrcweb.org [this compound.itrcweb.org]
- 11. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 13. Unveiling EPA 1634: Pioneering this compound-Quinone Analysis and its Environmental Implications - Eurofins USA [eurofinsus.com]
- 14. sciex.com [sciex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. sciex.com [sciex.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. This compound-Quinone - Eurofins USA [eurofinsus.com]
Validation & Comparative
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for 6PPD Analysis in Environmental Samples
For researchers, scientists, and drug development professionals engaged in the environmental monitoring of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone, a clear understanding of analytical methodologies is paramount. This guide provides a comprehensive comparison of current analytical approaches for this compound and this compound-quinone in various environmental matrices, supported by available experimental data and detailed protocols. The recent discovery of this compound-quinone's acute toxicity to certain aquatic species has accelerated the development of sensitive and reliable analytical methods, making a comparative overview essential for ensuring data quality and comparability across studies.
While a formal, large-scale inter-laboratory comparison study with publicly available, comprehensive datasets is still emerging, this guide synthesizes single-laboratory validation data and application notes from various reputable sources. The primary analytical technique employed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity for detecting these compounds at environmentally relevant concentrations.
Quantitative Performance of Analytical Methods
The performance of an analytical method is determined by several key parameters, including the Limit of Quantification (LOQ), recovery (accuracy), and precision (reproducibility). The following tables summarize the quantitative performance data for the analysis of this compound-quinone in water from various sources.
Table 1: Performance of Analytical Methods for this compound-Quinone in Water
| Issuing Organization/Author | Method Highlights | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Precision (%RSD) |
| U.S. EPA Method 1634 (Draft) | SPE, LC-MS/MS, Isotope Dilution | 1 - 3 | Not specified in summary | Not specified in summary |
| Agilent Technologies | Direct Injection, LC/TQ | 23 | 112.6 - 113.5 | 1 - 3 |
| Shimadzu Corporation | Direct Injection, LCMS-8060 | 10 | 83 - 100 | Not specified |
| SCIEX | Direct Injection, QTRAP 4500 | 5 | 97 - 108 | 1.9 |
| Restek Corporation | Optimized EPA 1634, SPE, LC-MS/MS | Not specified | Meets method requirements | Meets method requirements |
| United Chemical Technologies | Modified EPA 1634, SPE, LC/MS/MS | Below lowest EPA standard | Meets method criteria | Meets method criteria |
Note: The data presented is based on single-laboratory studies and application notes. Direct comparison should be made with caution as the matrices and specific experimental conditions may vary.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results. The following sections outline the key steps for the analysis of this compound-quinone in aqueous and solid samples.
Analysis of this compound-Quinone in Aqueous Samples (Based on EPA Method 1634)
This method is widely adopted for the analysis of this compound-quinone in stormwater and surface water.[1][2][3]
1. Sample Collection and Preservation:
-
Collect samples in amber glass bottles to prevent photodegradation.
-
Preserve samples by cooling to ≤6 °C.
-
Holding time is typically up to 28 days when stored at ≤6 °C.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Add a known amount of an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-quinone) to the water sample.
-
Pass the sample through an SPE cartridge (e.g., polymeric reversed-phase).
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge using an appropriate solvent (e.g., acetonitrile or methanol).
-
Concentrate the eluate to a final volume.
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate, is employed for separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound-quinone and its internal standard.
-
Analysis of this compound in Soil and Sediment
Standardized methods for the analysis of this compound and this compound-quinone in solid matrices are less established than for water. However, the general workflow involves solvent extraction followed by clean-up and LC-MS/MS analysis.
1. Sample Preparation (Solvent Extraction):
-
Homogenize and lyophilize (freeze-dry) the soil or sediment sample.
-
Extract the sample with an organic solvent (e.g., acetonitrile, dichloromethane, or a mixture) using techniques such as sonication, accelerated solvent extraction (ASE), or pressurized liquid extraction (PLE).
-
Centrifuge and collect the supernatant.
2. Extract Clean-up:
-
The extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or dispersive SPE (d-SPE, similar to QuEChERS).
3. Instrumental Analysis (LC-MS/MS):
-
The instrumental analysis is similar to that for aqueous samples, using LC-MS/MS with a C18 column and ESI in positive mode.
Visualizing Key Processes
To better understand the transformation of this compound and the analytical workflow, the following diagrams are provided.
Caption: Transformation of this compound to this compound-quinone through ozonation.
References
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Piperonylic Acid
For scientific researchers delving into the world of piperonylic acid, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline that process, guiding content creation to effectively address specific researcher intents. The keywords are categorized into five distinct stages of scientific inquiry: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.
This curated list moves beyond broad search terms, offering nuanced phrases that reflect the detailed queries of scientists at various stages of their research. From understanding the fundamental properties of piperonylic acid to troubleshooting complex experimental protocols and comparing its efficacy against other compounds, these keywords provide a roadmap for creating valuable and discoverable scientific content.
| Category | Long-tail Keyword |
| Foundational & Exploratory | piperonylic acid chemical properties and structure elucidation |
| piperonylic acid mechanism of action in biological systems | |
| natural sources and isolation of piperonylic acid | |
| piperonylic acid biosynthesis in plants[1] | |
| spectroscopic analysis of piperonylic acid (NMR, IR, MS)[2][3][4][5][6] | |
| piperonylic acid crystal structure and polymorphism | |
| historical synthesis methods of piperonylic acid | |
| piperonylic acid biological activities and pharmacological potential[7] | |
| understanding the phenylpropanoid pathway and piperonylic acid[8][9] | |
| piperonylic acid discovery and original isolation | |
| solubility profile of piperonylic acid in common lab solvents[10][11] | |
| thermal stability and decomposition of piperonylic acid | |
| piperonylic acid CAS number and molecular formula | |
| safety and handling precautions for piperonylic acid | |
| piperonylic acid as a metabolite in plant species | |
| Methodological & Application | piperonylic acid derivatives synthesis protocols[7][12] |
| analytical methods for piperonylic acid characterization | |
| piperonylic acid in drug discovery and development[7] | |
| use of piperonylic acid in agrochemical synthesis[7][12] | |
| piperonylic acid as a scaffold in medicinal chemistry[13] | |
| protocols for synthesizing piperonylic acid esters[12] | |
| piperonylic acid as a starting material for natural product synthesis | |
| application of piperonylic acid in fragrance and flavor industry | |
| using piperonylic acid as a building block in organic synthesis[14] | |
| piperonylic acid derivatization for enhanced biological activity[7] | |
| HPLC methods for quantification of piperonylic acid | |
| piperonylic acid in the synthesis of heterocyclic compounds | |
| enzymatic synthesis or modification of piperonylic acid | |
| piperonylic acid as an inhibitor of specific enzymes | |
| developing novel polymers from piperonylic acid | |
| Troubleshooting & Optimization | troubleshooting piperonylic acid synthesis low yield[15][16] |
| optimizing piperonylic acid solubility for biological assays | |
| piperonylic acid purification techniques and challenges[15] | |
| common impurities in piperonylic acid synthesis[15] | |
| improving the yield of piperonylic acid oxidation reactions[17] | |
| stability of piperonylic acid in different solvents[18][19] | |
| side reactions in the synthesis of piperonylic acid derivatives | |
| challenges in scaling up piperonylic acid production[15] | |
| preventing degradation of piperonylic acid during storage | |
| troubleshooting piperonylic acid recrystallization issues | |
| optimizing reaction conditions for piperonylic acid esterification[14] | |
| overcoming poor reactivity of piperonylic acid in coupling reactions | |
| analytical method validation for piperonylic acid and its derivatives | |
| managing hygroscopicity of piperonylic acid salts | |
| purification of piperonylic acid from natural extracts | |
| Validation & Comparative | piperonylic acid vs benzoic acid biological activity comparison[20] |
| validating piperonylic acid as a precursor for novel compounds[19] | |
| piperonylic acid derivatives structure-activity relationship studies[21][22][23][24] | |
| comparative study of piperonylic acid and protocatechuic acid[25][26][27][28] | |
| validating the purity of synthetic piperonylic acid[29] | |
| comparing the efficacy of different piperonylic acid synthesis routes[30] | |
| biological activity of piperonylic acid versus its methyl ester | |
| in vitro versus in vivo studies of piperonylic acid | |
| comparative analysis of piperonylic acid from different natural sources | |
| validating the mechanism of action of piperonylic acid derivatives | |
| piperonylic acid compared to other cinnamic acid derivatives | |
| cross-reactivity studies of piperonylic acid in biological assays | |
| benchmarking piperonylic acid derivatives against existing drugs[7] | |
| comparative spectroscopic analysis of piperonylic acid analogs[31] | |
| validation of piperonylic acid as a biomarker |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Piperonylic acid(94-53-1) 1H NMR spectrum [chemicalbook.com]
- 3. lehigh.edu [lehigh.edu]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. Spectroscopy Data for Undergraduate Teaching â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase: A New Tool to Control the Flux of Metabolites in the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phenylpropanoid pathway inhibitor piperonylic acid induces broad-spectrum pest and disease resistance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperonylic Acid BP EP USP CAS 94-53-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. Piperonylic acid CAS#: 94-53-1 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Piperonylic acid synthesis - chemicalbook [chemicalbook.com]
- 17. Sciencemadness Discussion Board - Piperic acid oxidation to Piperonal - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
- 19. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure activity relationships in PIPC-analogues against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comparison of Various Easy-to-Use Procedures for Extraction of Phenols from Apricot Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Page loading... [wap.guidechem.com]
- 31. Frontiers | Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety [frontiersin.org]
Accuracy and precision of LC-MS/MS versus GC-MS for 6PPD analysis
In the evolving landscape of environmental analysis and toxicology, the accurate and precise quantification of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone, is of paramount importance. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of each method and select the most appropriate approach for their research needs.
At a Glance: Key Performance Metrics
The selection of an analytical method hinges on its performance characteristics. Below is a summary of reported quantitative data for both LC-MS/MS and GC-MS in the analysis of this compound and this compound-quinone. It is important to note that the available data for GC-MS is less extensive than for LC-MS/MS, particularly for this compound-quinone in aqueous matrices.
| Performance Metric | LC-MS/MS | GC-MS/MS & Py-GC-MS | Matrix |
| Limit of Quantitation (LOQ) | 0.005 ng/mL - 5 ng/L | 0.03 - 0.12 ng/g ww | Water, Biological Tissue |
| Recovery | 78% - 113.5% | ~60% - 100% | Water, Biological Tissue |
| Precision (%RSD) | 1% - 15% | < 5.0% | Water, Tire Rubber |
| **Linearity (R²) ** | > 0.99 | > 0.999 | Various |
In-Depth Comparison: LC-MS/MS and GC-MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the predominant technique for the analysis of this compound-quinone in environmental samples, particularly in water matrices. Its suitability for polar, non-volatile, and thermally labile compounds makes it an ideal choice for the direct analysis of this compound and its derivatives.
Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: LC-MS/MS offers excellent sensitivity, with reported limits of quantification in the low nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range.[1][2][3] The use of multiple reaction monitoring (MRM) enhances selectivity, minimizing interference from complex sample matrices.
-
Direct Analysis of Aqueous Samples: Many LC-MS/MS methods allow for the direct injection of water samples after minimal preparation, such as filtration or dilution.[2][4] This high-throughput approach is advantageous for large-scale monitoring studies.
-
Versatility in Sample Matrices: LC-MS/MS methods have been successfully developed and validated for a variety of matrices, including surface water, stormwater, wastewater, and biological tissues.[1][4][5][6][7]
Challenges of LC-MS/MS:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification. This often necessitates the use of isotopically labeled internal standards for correction.
-
Sample Preparation for Complex Matrices: While direct injection is possible for cleaner samples, more complex matrices like sediment and tissue require more extensive sample preparation, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interferences.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, derivatization or pyrolysis techniques are often required.
Advantages of GC-MS:
-
High Chromatographic Resolution: GC columns typically offer higher separation efficiency than LC columns, which can be beneficial for resolving complex mixtures.
-
Established Libraries: Extensive mass spectral libraries are available for electron ionization (EI), aiding in the identification of unknown compounds.
-
Effectiveness for Tire Wear Particle Analysis: Pyrolysis-GC-MS (Py-GC/MS) has proven to be a valuable tool for the characterization and quantification of this compound directly in tire rubber and tire wear particles.[8]
Challenges of GC-MS:
-
Limited Applicability for Non-Volatile Compounds: Direct analysis of non-volatile and thermally labile compounds like this compound and this compound-quinone is challenging. Derivatization may be necessary, which adds a step to the workflow and can introduce variability.
-
Thermal Degradation: The high temperatures used in the GC inlet and column can potentially lead to the degradation of thermally sensitive analytes.
-
Less Data for Aqueous Samples: There is a notable lack of validated GC-MS methods for the routine analysis of this compound-quinone in water samples, with LC-MS/MS being the preferred method.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative workflows for both LC-MS/MS and GC-MS analysis of this compound and its derivatives.
LC-MS/MS Experimental Workflow for this compound-Quinone in Water
Caption: LC-MS/MS workflow for this compound-quinone analysis in water.
Pyrolysis-GC-MS Experimental Workflow for this compound in Tire Rubber
Caption: Pyrolysis-GC-MS workflow for this compound analysis in tire rubber.
Quantitative Data Summary
The following tables summarize the quantitative performance data for LC-MS/MS and GC-MS based on available literature.
Table 1: LC-MS/MS Quantitative Performance for this compound-quinone Analysis
| Matrix | LOQ | Recovery | Precision (%RSD) | Reference |
| Surface Water | 0.023 ng/mL | 112.6% | 1% | [2] |
| HPLC Water | 0.023 ng/mL | 113.5% | 3% | [2] |
| Creek Water (SPE) | 0.03 ng/L | 87% | 7% | [1][3] |
| Creek Water (Direct) | 1.74 ng/L | 96% | 5% | [1][3] |
| River Water | - | 83% - 100% | - | [4] |
| Runoff Water | 5 ng/L | 78% - 91% | 2.13% - 6.21% | [9][10] |
| Fish Tissue | 0.37 - 0.67 ng/g | 80% - 96% | ≤ 9% | [5] |
| Salmon Tissue | 3.1 pg/g (LOD) | - | 11.4% | [6] |
Table 2: GC-MS Quantitative Performance for this compound and this compound-quinone Analysis
| Analyte | Matrix | LOQ | Recovery | Precision (%RSD) | Technique | Reference |
| This compound | Tire Rubber | - | - | < 5.0% | Py-GC-MS | |
| This compound-quinone | Fish/Shellfish Tissue | 0.03 - 0.12 ng/g ww | ~60% - 100% | - | GC-MS/MS | [11] |
Conclusion
Both LC-MS/MS and GC-MS are powerful analytical techniques with distinct advantages and limitations for the analysis of this compound and its transformation products.
LC-MS/MS is the clear method of choice for the analysis of this compound-quinone in aqueous environmental samples. Its high sensitivity, selectivity, and the ability for direct analysis of water samples make it well-suited for routine monitoring and toxicological studies. The wealth of validated methods and available performance data provides a strong foundation for its application.
GC-MS, particularly Py-GC-MS, is a valuable tool for the direct analysis of this compound in solid matrices like tire rubber. While its application to this compound-quinone, especially in water, is less established, the development of a GC-MS/MS method for tissue samples indicates its potential for specific applications.
The choice between LC-MS/MS and GC-MS will ultimately depend on the specific research question, the analyte of interest, the sample matrix, and the desired performance characteristics. For comprehensive environmental fate and transport studies, the use of both techniques may be complementary, with LC-MS/MS for aqueous phases and GC-MS for solid matrices and tire wear particle characterization. As research in this field continues, further development and validation of both LC-MS/MS and GC-MS methods will be crucial for a complete understanding of the environmental impact of this compound and its derivatives.
References
- 1. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. unitedchem.com [unitedchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 11. Analysis of this compound-Q in finfish, shellfish, and marine mammal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Limits of Detection and Quantification for 6PPD-quinone: A Comparative Guide
The emergence of 6PPD-quinone as a contaminant of significant environmental concern has necessitated the development of sensitive and reliable analytical methods for its detection and quantification. This guide provides a comparative overview of various methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of this compound-quinone, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The determination of this compound-quinone's LOD and LOQ is highly dependent on the analytical method employed, sample matrix, and instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent technique, offering high sensitivity and selectivity. The table below summarizes the performance of different methods.
| Analytical Method | Sample Preparation | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Direct Injection | Surface Water | - | 1.74 ng/L | [1][2] |
| LC-MS/MS | Solid Phase Extraction (SPE) | Aqueous Samples | - | 0.03 ng/L | [1][2] |
| LC-MS/MS | Direct Injection | Surface Water | - | 0.02 µg/L (20 ng/L) | [3] |
| LC-MS/MS | Not Specified | Fish Media | 0.006 µg/L (6 ng/L) | 0.020 µg/L (20 ng/L) | [4] |
| LC-MS/MS | Isotope Dilution | Environmental Samples | - | <10 ng/L | [5] |
| LC-MS/MS | Liquid-Liquid Extraction & SPE | Water Samples | - | 5 ng/L | [6] |
| LC-MS/MS | Direct Injection | Water | - | Mid-ng/L range | [7][8] |
| LC-MS/MS | Solid Phase Extraction (SPE) | Spiked Creek Water | Method LOD: Not specified | Method LOQ: Not specified | [9] |
| LC-MS/MS | Not Specified | Water | Detection Limit: 0.2 ng/L | - | [10] |
| US EPA Method 1634 (Draft) | Solid Phase Extraction (SPE) | Aqueous Matrices | Not explicitly stated in snippets | Not explicitly stated in snippets | [11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for the most common analytical techniques.
Sample Preparation
a) Direct Injection: This method is suitable for relatively clean matrices like surface water.
-
Collect water samples in appropriate containers.
-
Add an internal standard (e.g., D5-6PPD-quinone) to the sample.[3]
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
b) Solid Phase Extraction (SPE): SPE is employed for pre-concentration and sample cleanup, especially in complex matrices.[1][2][12]
-
Spike a known volume of the aqueous sample (e.g., 250 mL) with an extracted internal standard (e.g., 13C6-6PPD-Q).[12]
-
Condition an SPE cartridge (e.g., C18) with appropriate solvents.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound-quinone from the cartridge using a suitable solvent, such as acetonitrile.[12]
-
The eluent is then spiked with a non-extracted internal standard (e.g., D5-6PPD-Q) and concentrated to a final volume.[12]
-
The final extract is ready for LC-MS/MS analysis.
c) Liquid-Liquid Extraction (LLE) followed by SPE: This two-step process offers enhanced cleanup for challenging samples.[6]
-
Perform a liquid-liquid extraction of the water sample.
-
Further purify the extract using a silica-based SPE column.[6]
-
Elute the analyte and prepare for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: An HPLC or UHPLC system equipped with a C18 column is typically used to separate this compound-quinone from other components in the sample extract.[3]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification.[3][14] Specific precursor-to-product ion transitions for this compound-quinone and its isotopically labeled internal standards are monitored.
-
Quantification: Quantification is generally achieved using an internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.[3][14]
Determination of LOD and LOQ
The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).
-
LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of 3:1.[4]
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with a certain level of precision and accuracy, often defined by a signal-to-noise ratio of 10:1.[4]
Alternatively, statistical methods based on the standard deviation of the response and the slope of the calibration curve can be used.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
References
- 1. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Acute Toxicity Testing of the Tire Rubber–Derived Chemical this compound‐quinone on Atlantic Salmon (Salmo salar) and Brown Trout (Salmo trutta) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. ezview.wa.gov [ezview.wa.gov]
- 10. SETAC North America 45th Annual Meeting [setac.confex.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Comparative Toxicity of 6PPD and its Alternatives in Tire Manufacturing: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common tire antioxidant, and its potential alternatives. This document summarizes key experimental data, outlines methodologies for toxicity assessment, and visualizes known signaling pathways to facilitate informed decisions in the development of safer and more sustainable tire formulations.
Executive Summary
The widespread use of this compound in tires has raised significant environmental concerns due to the formation of its highly toxic transformation product, this compound-quinone (this compound-Q). Research has demonstrated the acute toxicity of this compound-Q to various aquatic species, most notably coho salmon, prompting a search for safer alternatives. This guide evaluates the available toxicological data for this compound and several proposed alternatives, including N,N'-dicyclohexyl-p-phenylenediamine (CCPD), graphene-based materials, gallates (e.g., octyl gallate), and hindered phenolic antioxidants like Irganox 1520.
Current findings indicate that CCPD and its quinone derivative (CCPD-Q) exhibit significantly lower aquatic toxicity compared to this compound-Q. While data on other alternatives is less comprehensive, initial assessments suggest potentially lower toxicity profiles that warrant further investigation. This guide aims to consolidate the existing knowledge to aid in the research and development of environmentally benign tire antioxidants.
Comparative Toxicity Data
The following tables summarize the quantitative toxicity data for this compound, its transformation product this compound-quinone, and various alternatives. Data is presented for key aquatic species and mammalian models where available.
Table 1: Aquatic Toxicity Data
| Compound | Species | Endpoint | Value | Citation(s) |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 140 µg/L | [1] |
| Daphnia magna | 48h EC50 | Not specified | [2] | |
| This compound-quinone (this compound-Q) | Oncorhynchus kisutch (Coho Salmon) | 24h LC50 | 0.095 µg/L | [3] |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.47 µg/L | [4][5] | |
| Daphnia magna | 48h LC50 | 55 µg/L | [6] | |
| CCPD | Oncorhynchus kisutch (Coho Salmon) | 96h LC50 | 32 µg/L | [3] |
| Daphnia magna | 48h EC50 | >100 mg/L (No mortality observed) | [7] | |
| CCPD-quinone (CCPD-Q) | Oncorhynchus kisutch (Coho Salmon) | 96h LC50 | >149 µg/L (Not acutely toxic at solubility limit) | [3] |
| Graphene Oxide | Daphnia magna | 48h LC50 | 84.2 mg/L | [3] |
| Octyl Gallate | Data not available for fish or Daphnia magna | |||
| Irganox 1520 | Oncorhynchus mykiss (Rainbow Trout) | 96h LL50 | >100 mg/L (Water Accommodated Fraction) | [8] |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No Observed Effect Concentration. LL50: Lethal loading level for 50% of the test population (used for poorly soluble substances).
Table 2: Mammalian and In Vitro Toxicity Data
| Compound | Test System | Endpoint | Result | Citation(s) |
| This compound | In vitro mammalian cells | Clastogenicity | Positive | [9] |
| CCPD | Rat | Acute Oral LD50 | 500 mg/kg bw | [9] |
| Rat | Acute Dermal LD50 | >2000 mg/kg | [9] | |
| In vitro mammalian cells | Mutagenicity, Clastogenicity, Aneugenicity | Negative | [9] | |
| Irganox 1520 | Rat | Acute Oral LD50 | >2000 mg/kg | [10] |
LD50: Lethal dose for 50% of the test population. bw: body weight.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, based on internationally recognized guidelines.
Fish Acute Toxicity Test (OECD TG 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organisms: Typically, juvenile rainbow trout (Oncorhynchus mykiss) or other sensitive species are used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance. Observations of mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This test identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).
-
Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix). After exposure, the cells are treated with cytochalasin B to block cell division at the binucleate stage. The cells are then harvested, stained, and examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
Ready Biodegradability - Closed Bottle Test (OECD TG 301D)
This test assesses the potential for a substance to be rapidly biodegraded by microorganisms in an aquatic environment.
-
Procedure: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The solution is kept in a completely filled, closed bottle in the dark at a constant temperature for 28 days. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over the 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of ≥60% ThOD within a 10-day window during the 28-day test.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)
This study provides information on the potential health hazards likely to arise from repeated exposure to a substance, including effects on reproduction and development.
-
Test Organisms: Typically rats.
-
Procedure: The test substance is administered daily to groups of male and female animals at three or more dose levels for a set period. For males, this is typically 28 days, and for females, it extends through mating, gestation, and lactation. During the study, observations of the animals' health, behavior, body weight, and food/water consumption are recorded. At the end of the study, the animals are euthanized, and a detailed pathological examination is performed. Reproductive and developmental parameters, such as fertility, gestation length, and pup viability and growth, are also assessed.
-
Data Analysis: The data are analyzed to determine the no-observed-adverse-effect level (NOAEL) and to identify any target organs for toxicity.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms by which these compounds exert their toxic effects is crucial for designing safer alternatives. The following diagrams, generated using Graphviz (DOT language), illustrate some of the known signaling pathways involved in the toxicity of this compound and its transformation product, this compound-quinone.
References
- 1. ezview.wa.gov [ezview.wa.gov]
- 2. epa.gov [epa.gov]
- 3. Toxicity Studies on Graphene-Based Nanomaterials in Aquatic Organisms: Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of this compound-quinone to four freshwater invertebrate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Toxicity Testing of the Tire Rubber–Derived Chemical this compound‐quinone on Atlantic Salmon (Salmo salar) and Brown Trout (Salmo trutta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residues of this compound-Q in the Aquatic Environment and Toxicity to Aquatic Organisms: A Review [mdpi.com]
- 7. Daphnia magna sub-lethal exposure to phthalate pollutants elicits disruptions in amino acid and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating Solid-Phase Extraction Sorbents for 6PPD-quinone Analysis: A Comparative Guide
Introduction
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone) is a transformation product of the tire antioxidant this compound. Its emergence as a contaminant of concern, particularly due to its acute toxicity to certain aquatic species like coho salmon, has necessitated the development of robust and sensitive analytical methods for its detection in environmental samples.[1][2] Solid-phase extraction (SPE) is a critical step in the sample preparation workflow for this compound-quinone analysis, enabling concentration of the analyte and removal of matrix interferences prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides an objective comparison of the performance of different SPE sorbents for the extraction of this compound-quinone from various matrices. The information presented is based on a review of scientific literature and technical documentation, with a focus on providing researchers, scientists, and drug development professionals with the data needed to select the most appropriate SPE strategy for their specific application.
Comparative Performance of SPE Sorbents for this compound-quinone
The selection of an appropriate SPE sorbent is crucial for achieving high recovery, minimizing matrix effects, and obtaining low detection limits. The following table summarizes the performance of various SPE sorbents as reported in the literature.
| Sorbent Type | Sample Matrix | Key Performance Data | Source |
| Polymeric Reversed-Phase | River Water | Recovery: Interim acceptance criteria of ±30% from the true value for mean recovery and <30% for RSD met. | [3][4] |
| Silica-based | Water | Recovery: Good analyte recovery from spiked water samples (78%–91%). | [5] |
| Mixed-mode (Oasis HLB) | Water | LOQ: 5 ng/L. | [5] |
| Captiva EMR-Lipid | Fish Tissue | Extraction Efficiency: 86% | [6] |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results. The following sections outline the key experimental protocols cited in this guide.
Method 1: Polymeric Reversed-Phase SPE (Following Draft EPA Method 1634)
This method utilizes a polymeric reversed-phase SPE cartridge for the extraction of this compound-quinone from water samples.
-
Sorbent: PromoChrom Polymeric Reverse Phase cartridge (Cat. No. C-6PPD-6mL-200mg)
-
Sample Pre-treatment: 250 mL river water samples were spiked with this compound-quinone at 400 ng/L.
-
SPE Cartridge Conditioning: Not explicitly detailed in the provided abstract, but typically involves rinsing with an organic solvent followed by equilibration with water.
-
Sample Loading: The pre-treated water sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: this compound-quinone is eluted from the cartridge using an appropriate organic solvent.
-
Analysis: The eluate is analyzed by LC-MS/MS.
Method 2: Silica-based SPE
This method was developed for the analysis of this compound-quinone in water samples, particularly those with complex matrices like tunnel-wash runoff.
-
Sample Pre-treatment: Water samples undergo liquid-liquid extraction prior to SPE.
-
SPE Cartridge: Silica-based SPE cartridge.
-
Sample Loading: 10 mL of the extracted sample is applied to the SPE cartridge.
-
Washing: The cartridge is washed with 2 mL of water.
-
Drying: The cartridge is vacuum dried for 15 minutes.
-
Elution: this compound-quinone is eluted with four 0.4 mL aliquots of methanol.
-
Post-Elution: The eluate is evaporated to dryness under a stream of nitrogen at 60°C and the residue is reconstituted in 1 mL of acetonitrile.
-
Analysis: The reconstituted sample is analyzed by LC-MS/MS.
Method 3: Mixed-mode SPE (Oasis HLB)
This method has been employed for the sample clean-up and up-concentration of this compound-quinone from water samples.
-
Sorbent: Oasis HLB (30 mg/1 mL)
-
Conditioning: Cartridges are pre-washed with 1 mL of methanol and equilibrated with 5 mL of water.
-
Sample Loading: 10 mL of the water sample is applied to the cartridge.
-
Washing: The cartridge is washed with 2 mL of water.
-
Drying: The cartridge is vacuum dried for 15 minutes.
-
Elution: this compound-quinone is eluted with four 0.4 mL aliquots of methanol.
-
Post-Elution: The eluate is evaporated to dryness and reconstituted for analysis.
-
Analysis: LC-MS/MS.
Experimental Workflow
The following diagram illustrates a general workflow for the solid-phase extraction and analysis of this compound-quinone.
Caption: General workflow for this compound-quinone analysis using SPE.
Conclusion
The choice of SPE sorbent for this compound-quinone analysis depends on the sample matrix, desired limit of quantification, and the available analytical instrumentation. Polymeric reversed-phase sorbents, as highlighted in the draft EPA Method 1634, offer a standardized approach for water samples.[3] For more complex matrices or when aiming for very low detection limits, methods involving silica-based or mixed-mode sorbents have demonstrated good recovery and performance.[5] For lipid-rich samples such as fish tissue, specialized lipid removal cartridges like Captiva EMR-Lipid are effective.[6] Researchers should carefully consider the data presented in this guide and the specific requirements of their study to select the optimal SPE strategy for reliable and accurate quantification of this compound-quinone.
References
- 1. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com [6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com]
- 4. 6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com [6ce2cf14-263c-42c4-bac3-42fe994c427f.filesusr.com]
- 5. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 6. unitedchem.com [unitedchem.com]
Cross-validation of analytical results between different laboratories
In the landscape of scientific research and pharmaceutical development, the ability to reproduce findings across different laboratories is a cornerstone of data integrity and reliability. Inter-laboratory cross-validation, also known as analytical method transfer, is the formal process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[1][2] This guide provides an objective comparison of the methodologies and presents supporting experimental data to aid researchers, scientists, and drug development professionals in designing and assessing inter-laboratory cross-validation studies.
The primary objective of such a study is to ensure that the analytical method, when performed at a receiving laboratory, yields equivalent results to those obtained at the transferring laboratory.[3] A poorly executed analytical method transfer can lead to significant issues, including delayed product releases, costly retesting, and regulatory non-compliance.[3]
Experimental Protocols
A successful inter-laboratory cross-validation study hinges on a well-defined protocol that outlines the objectives, methodologies, and acceptance criteria. The following steps provide a detailed methodology for conducting a robust cross-validation study.
1. Pre-Transfer Activities:
-
Formation of a Cross-Functional Team: Designate leads and team members from both the transferring (originating) and receiving laboratories, including personnel from Analytical Development, Quality Assurance/Quality Control (QA/QC), and Operations.[3]
-
Method Documentation Review: The transferring laboratory must provide all relevant documentation to the receiving laboratory, including the analytical method procedure, validation reports, and development reports.[1]
-
Training and Familiarization: Personnel at the receiving laboratory should be thoroughly trained on the analytical method by experienced analysts from the transferring laboratory.[3] This may involve on-site training or detailed video demonstrations.
-
Equipment and Reagent Qualification: The receiving laboratory must ensure that all necessary equipment is qualified, calibrated, and maintained according to established procedures.[4] All reagents and standards must also be of the appropriate quality.
2. The Cross-Validation Protocol:
The protocol should be a comprehensive document, jointly approved by both laboratories, that includes:
-
Objective and Scope: Clearly state the purpose of the cross-validation study.[1]
-
Materials and Instruments: List all materials, reagents, and instruments to be used, including their specifications.[1]
-
Experimental Design: Describe the number of samples, replicates, and concentration levels to be tested. A common approach is to analyze the same set of well-characterized samples at both laboratories.[2]
-
Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.
-
Acceptance Criteria: Pre-define the statistical methods and acceptance criteria that will be used to compare the results from both laboratories.[1] These criteria are typically based on the performance characteristics of the method, such as accuracy and precision.[5]
3. Execution of the Study:
-
Sample Analysis: Both the transferring and receiving laboratories analyze the same lot of homogeneous samples according to the approved protocol.[2] It is crucial that each laboratory follows its own standard operating procedures (SOPs) for routine analysis.
-
Data Recording: All raw data, observations, and any deviations from the protocol must be meticulously documented.[3]
4. Data Evaluation and Reporting:
-
Statistical Analysis: The data from both laboratories are compiled and statistically compared using the methods defined in the protocol. Common statistical tools include t-tests, F-tests, and equivalence testing.[3]
Data Presentation
The quantitative data generated during the cross-validation study should be summarized in a clear and structured format to facilitate easy comparison. The following table presents a hypothetical example of results from a cross-validation study for an HPLC assay to determine the concentration of a drug substance.
| Parameter | Laboratory A (Transferring) | Laboratory B (Receiving) | Acceptance Criteria | Pass/Fail |
| Precision (RSD) | ||||
| Sample 1 (Low Conc.) | 1.2% | 1.5% | RSD ≤ 2.0% | Pass |
| Sample 2 (Mid Conc.) | 0.9% | 1.1% | RSD ≤ 2.0% | Pass |
| Sample 3 (High Conc.) | 0.8% | 0.9% | RSD ≤ 2.0% | Pass |
| Accuracy (% Recovery) | ||||
| Sample 1 (Low Conc.) | 99.5% | 101.0% | 98.0% - 102.0% | Pass |
| Sample 2 (Mid Conc.) | 100.2% | 100.8% | 98.0% - 102.0% | Pass |
| Sample 3 (High Conc.) | 99.8% | 100.5% | 98.0% - 102.0% | Pass |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 | Pass |
Visualizing the Process and Concepts
To better understand the workflow and the relationships between key validation parameters, the following diagrams are provided.
Caption: Workflow for Inter-Laboratory Analytical Method Transfer.
References
- 1. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 2. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. propharmagroup.com [propharmagroup.com]
Unraveling the Environmental Successors to 6PPD: A Comparative Analysis
The ubiquitous antioxidant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been a mainstay in the tire industry for decades, prized for its ability to prevent the degradation of rubber. However, the discovery of its highly toxic transformation product, this compound-quinone (this compound-q), and its devastating impact on coho salmon populations has catalyzed an urgent search for safer alternatives.[1][2] This guide provides a comprehensive comparison of the environmental impact of this compound and its emerging substitutes, offering researchers, scientists, and drug development professionals a critical assessment of the available data.
Quantitative Toxicity Assessment
The acute toxicity of this compound, this compound-q, and its potential substitutes to various aquatic species is a primary metric for evaluating their environmental risk. The following tables summarize the available 96-hour and 24-hour median lethal concentration (LC50) data, representing the concentration of a substance that is lethal to 50% of the test organisms within a specified timeframe.
Table 1: Acute Toxicity (96h LC50) of this compound and its Substitutes
| Compound | Species | LC50 (µg/L) | Reference |
| This compound | Gobiocypris rarus | 162 | [3] |
| This compound | Zebrafish (Danio rerio) larvae | 443 | [3] |
| CCPD | Coho Salmon (Oncorhynchus kisutch) | 32 | [1] |
Table 2: Acute Toxicity (24h LC50) of this compound-quinone and its Analogs
| Compound | Species | LC50 (µg/L) | Reference |
| This compound-quinone | Coho Salmon (Oncorhynchus kisutch) | 0.095 | [1][4] |
| This compound-quinone | Brook Trout (Salvelinus fontinalis) | 0.59 | [5] |
| This compound-quinone | Rainbow Trout (Oncorhynchus mykiss) | 1 (72h LC50) | [5] |
| CCPD-quinone | Coho Salmon (Oncorhynchus kisutch) | >149 (not acutely toxic at solubility limit) | [1] |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (OECD Guideline 203)
This widely accepted protocol is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.[6][7]
Key Methodological Parameters:
-
Test Organisms: Juvenile fish of a recommended species (e.g., Rainbow Trout, Zebrafish). For this compound and its substitutes, studies have also focused on particularly sensitive species like Coho Salmon.
-
Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in a geometric series. The test is typically conducted under static or semi-static conditions with a controlled photoperiod (e.g., 12-16 hours of light) and temperature.[6][8]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[6] Any abnormal behavioral or physiological responses are also noted.
-
Data Analysis: The LC50 values and their confidence intervals are calculated using statistical methods such as probit analysis.[8]
-
Analytical Monitoring: The concentrations of the test substance in the water are analytically verified at the beginning and end of the test to ensure accurate exposure levels.[6]
Analytical Methods for Quantification
Accurate quantification of this compound, this compound-q, and their analogs in environmental and biological samples is critical for exposure and toxicity assessments. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .
Typical LC-MS/MS Protocol for this compound-q in Water Samples:
-
Sample Preparation: Water samples are often subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Direct injection is also a feasible method for some applications.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the target compounds are separated on a C18 reversed-phase column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes. Isotope-labeled internal standards, such as d5-6PPD-q, are often used to improve the accuracy of quantification.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes involved in assessing the environmental impact of this compound and its substitutes, the following diagrams have been generated using Graphviz.
Conclusion
The data clearly indicates that this compound-quinone is exceptionally toxic to coho salmon, driving the urgent need for safer alternatives. Emerging substitutes like CCPD show promise, with its quinone transformation product (CCPD-q) being significantly less toxic to this sensitive species.[1] However, the parent compound CCPD still exhibits some aquatic toxicity. Further research is imperative to fully characterize the environmental fate and toxicological profiles of a wider range of potential substitutes and their degradation products. This includes not only acute toxicity but also chronic and sublethal effects on a broader array of aquatic organisms. The development of robust and standardized testing protocols, coupled with advanced analytical methods, will be crucial in guiding the tire industry towards environmentally benign and sustainable alternatives.
References
- 1. CCPD: A Potential Safer Alternative to this compound for the Environment | Blue Frog Scientific [bluefrogscientific.com]
- 2. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 3. Exploration of Green Alternatives to this compound (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of 6PPD-Quinone in Aqueous Matrices: A Comparative Guide to EPA Method 1634 and Alternative Approaches
For researchers, scientists, and drug development professionals engaged in the environmental analysis of emerging contaminants, this guide provides a comprehensive comparison of EPA Method 1634 and alternative analytical methods for the determination of 6PPD-quinone in water. This document outlines method performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The recent identification of this compound-quinone, a transformation product of the tire antioxidant this compound, as a potent toxicant to certain aquatic species has spurred the development of sensitive and reliable analytical methods.[1] In January 2024, the U.S. Environmental Protection Agency (EPA) released the draft Method 1634 for the analysis of this compound-quinone in aqueous matrices.[2][3] This method, along with other independently developed laboratory procedures, provides crucial tools for understanding the fate and transport of this contaminant.
This guide focuses on a comparative evaluation of the official draft EPA Method 1634, which utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a common alternative approach: direct injection analysis by LC-MS/MS.
Performance Characteristics at a Glance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for EPA Method 1634 and a representative direct injection LC-MS/MS method, offering a clear comparison of their capabilities.
| Performance Characteristic | EPA Method 1634 (Draft) | Direct Injection LC-MS/MS |
| Method Detection Limit (MDL) / Limit of Quantitation (LOQ) | MDL: 0.285 ng/L | LOQ: 0.005 ng/mL (5 ng/L) |
| Reporting Limit (RL) | 2 ng/L | Not explicitly stated, but method is sensitive to mid-ng/L levels |
| Accuracy / Recovery | Average Recovery: 95.0% (in deionized water)[4] | Absolute Recoveries: 97% - 108% (in various water matrices)[5] |
| Precision (%RSD) | 4.0% (in deionized water)[4] | <10% (in various water matrices)[5] |
| Linear Range | 0.025 - 10 ng/mL | 0.005 - 10 ng/mL[6] |
| Sample Volume | 250 mL[7] | 1 mL[6] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Dilution and direct injection |
| Analysis Time (per sample) | ~10 minutes (can be optimized to ~5.5 minutes)[4] | ~8.5 minutes |
In-Depth Look at Experimental Protocols
A thorough understanding of the experimental workflow is essential for successful method implementation. This section provides detailed protocols for both EPA Method 1634 and a typical direct injection LC-MS/MS method.
EPA Method 1634: SPE-LC-MS/MS
This method employs a concentration and clean-up step using solid-phase extraction prior to instrumental analysis.
1. Sample Preparation (Solid-Phase Extraction) [3][4][7]
-
Sample Collection: Collect a 250 mL aqueous sample in an amber glass bottle.
-
Internal Standard Spiking: Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-quinone).
-
Cartridge Conditioning: Condition a polymeric SPE cartridge with acetonitrile followed by reagent water.
-
Sample Loading: Load the entire 250 mL sample onto the SPE cartridge.
-
Cartridge Washing: Wash the cartridge to remove potential interferences.
-
Elution: Elute the retained this compound-quinone from the cartridge with acetonitrile.
-
Final Volume Adjustment: Adjust the final extract volume to 1 mL.
2. Instrumental Analysis (LC-MS/MS) [8]
-
Chromatographic Separation: Inject an aliquot of the extract onto a C18 reversed-phase HPLC column. A typical mobile phase gradient consists of 0.2% formic acid in water and acetonitrile.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both native this compound-quinone and the labeled internal standard.
Alternative Method: Direct Injection-LC-MS/MS
This approach simplifies the sample preparation process, offering a faster turnaround time.[6][9][10]
-
Sample Collection: Collect a small volume of the aqueous sample (e.g., 1 mL).
-
Internal Standard Spiking and Dilution: Add an isotopically labeled internal standard (e.g., d₅-6PPD-quinone) and dilute the sample with an equal volume of acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet any particulate matter.
2. Instrumental Analysis (LC-MS/MS) [5][6]
-
Chromatographic Separation: Inject an aliquot of the supernatant directly onto a C18 reversed-phase HPLC column. A common mobile phase gradient uses 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer in MRM mode to detect and quantify this compound-quinone and its internal standard based on their characteristic mass transitions.
Visualizing the Method Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for EPA Method 1634 and the direct injection method.
Discussion and Method Selection Considerations
Both EPA Method 1634 and direct injection LC-MS/MS methods offer reliable and sensitive means for the quantification of this compound-quinone in aqueous samples. The primary distinction lies in the sample preparation step.
EPA Method 1634 is designed to be a robust and widely applicable reference method. The solid-phase extraction step serves to concentrate the analyte, thereby achieving very low detection limits, and also to remove matrix components that could interfere with the analysis. This makes it particularly suitable for complex matrices such as stormwater and surface water, where a high degree of sample cleanup is often necessary.[11] The performance-based nature of the method allows for optimization, such as reducing the analysis time, as long as performance criteria are met.[4]
Direct injection LC-MS/MS methods provide a significant advantage in terms of sample throughput and reduced solvent consumption. By eliminating the SPE step, the time and cost per analysis are decreased. These methods have demonstrated excellent recovery and precision in various water matrices, including river water and road runoff.[5][6] However, the potential for matrix effects is higher without a dedicated cleanup step, which may necessitate more careful method validation for each specific matrix type.
The choice between these methods will depend on the specific requirements of the study. For regulatory monitoring and situations requiring the lowest possible detection limits in complex samples, the robustness of EPA Method 1634 is advantageous. For research applications, high-throughput screening, or when dealing with less complex matrices, the speed and efficiency of direct injection methods may be more suitable. As the body of research on this compound-quinone grows, the analytical community will continue to refine and adapt these methods to meet the evolving challenges of environmental analysis.
References
- 1. This compound-Quinone - Eurofins USA [eurofinsus.com]
- 2. epa.gov [epa.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. Optimizing EPA Method 1634 for this compound-Quinone Analysis [restek.com]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. epa.gov [epa.gov]
- 8. apps.nelac-institute.org [apps.nelac-institute.org]
- 9. lcms.cz [lcms.cz]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Unveiling EPA 1634: Pioneering this compound-Quinone Analysis and its Environmental Implications - Eurofins USA [eurofinsus.com]
Navigating the Analytical Landscape of 6PPD and 6PPD-quinone: A Guide to Ensuring Proficiency in an Evolving Field
The recent discovery of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)-quinone as a highly toxic environmental contaminant has spurred a rapid mobilization within the scientific community to develop robust analytical methods for its detection. As regulatory scrutiny and monitoring efforts intensify, laboratories engaged in the analysis of this compound and its toxic transformation product, this compound-quinone, will increasingly require mechanisms to validate the accuracy and comparability of their data. While dedicated, commercial proficiency testing (PT) schemes for these specific compounds are not yet widely established, this guide provides a comprehensive comparison of currently available analytical methodologies and a framework for laboratories to establish internal quality control measures, thereby preparing for the inevitable emergence of formal PT programs.
The analysis of this compound and this compound-quinone presents unique challenges due to the compounds' physicochemical properties and the complex matrices in which they are often found, such as stormwater runoff and surface waters. To ensure data of high quality and reliability, a thorough understanding of the available analytical techniques and adherence to stringent quality control protocols are paramount.
Comparative Analysis of Analytical Methodologies
The cornerstone of reliable this compound and this compound-quinone analysis is the use of highly sensitive and selective instrumentation, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The recent publication of EPA Method 1634 provides a standardized approach that is expected to become the benchmark for regulatory monitoring.[1][2] This method, along with other validated in-house laboratory procedures, forms the basis for the current state of the art in this compound-quinone analysis.
Below is a comparative summary of key analytical parameters and quality control measures that laboratories should consider when developing or refining their methods.
| Parameter | EPA Method 1634 (Draft) | Typical In-House Validated Methods | Key Considerations |
| Instrumentation | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS | High sensitivity and selectivity are crucial for detecting low environmental concentrations. |
| Quantitation | Isotope Dilution | Isotope Dilution (using labeled internal standards like this compound-quinone-d5) | Corrects for matrix effects and variations in extraction efficiency, leading to higher accuracy.[3] |
| Sample Preparation | Solid Phase Extraction (SPE) | SPE, Direct Injection (for less complex matrices) | SPE is often necessary to concentrate the analytes and remove interfering substances from complex samples like stormwater.[3] |
| Reporting Limit | 2 ng/L (ppt) | 0.001 - 0.010 µg/L (1 - 10 ng/L) | The required reporting limit will depend on the specific project objectives and regulatory requirements.[2][3][4] |
| Sample Collection | 100 mL amber glass bottles, cooled to ≤10°C | Amber glass bottles to prevent photodegradation; some studies note HDPE can be used for short periods.[3][5] | Minimizing headspace and ensuring proper storage are critical to prevent analyte loss.[5] |
| Holding Time | 14 days (from sampling to extraction) | Typically 14 days, with some studies indicating stability for longer periods when frozen.[3][6][7] | Adherence to holding times is essential for sample integrity. |
| Quality Control | Method blanks, laboratory control samples, matrix spikes, and duplicates. | Similar to EPA 1634, with acceptance criteria for accuracy and precision (e.g., 80-120% recovery for spikes).[6] | A robust QC program is fundamental to demonstrating data quality and preparing for PT schemes. |
Experimental Protocols: A Closer Look
A successful analysis of this compound and this compound-quinone hinges on meticulous attention to detail throughout the entire workflow, from sample collection to data acquisition.
Sample Collection and Handling
Proper sample collection is the first critical step in obtaining reliable data. Due to the potential for photodegradation and adsorption to container walls, specific protocols should be followed:
-
Containers: Use certified clean amber glass bottles with PTFE-lined caps.[7][8] If glass is not available, high-density polyethylene (HDPE) may be used for short-term storage.[5]
-
Sampling Technique: When collecting grab samples, it is recommended to rinse the bottle with the sample water three times before filling. Minimize headspace to reduce volatilization.[5]
-
Preservation and Storage: Samples should be cooled to ≤10°C immediately after collection and stored in the dark.[3] The holding time from collection to extraction is typically 14 days.[3]
Sample Preparation: Solid Phase Extraction (SPE)
For complex matrices like stormwater, a concentration and clean-up step is often necessary. SPE is the most common technique employed.
-
Cartridge Conditioning: The SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned with a sequence of solvents, typically methanol followed by reagent water.
-
Sample Loading: The aqueous sample, spiked with a labeled internal standard (e.g., this compound-quinone-d5), is passed through the conditioned cartridge. The analytes of interest are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances.
-
Elution: The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Concentration: The eluate is often evaporated to a smaller volume and reconstituted in a solvent compatible with the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS
The prepared sample extract is then analyzed by LC-MS/MS.
-
Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient of mobile phases, typically water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: The separated analytes are ionized (usually by electrospray ionization - ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for each analyte and its labeled internal standard, providing high selectivity and sensitivity.
Visualizing Key Processes
To aid in the understanding of the environmental transformation of this compound and the analytical workflow, the following diagrams are provided.
Caption: Chemical transformation of this compound and its environmental pathway.
Caption: Recommended internal quality control workflow for this compound-quinone analysis.
Preparing for the Future: Internal Proficiency
In the absence of established external PT schemes, laboratories can and should implement a robust internal program to ensure the quality of their this compound and this compound-quinone data. This can include:
-
Certified Reference Materials (CRMs): Regularly analyzing CRMs for this compound and this compound-quinone provides an independent assessment of analytical accuracy.
-
Inter-laboratory Comparison Studies: Collaborating with other laboratories to analyze split samples can provide valuable insights into method performance and potential biases.
-
Control Charting: Trending the results of laboratory control samples and matrix spikes over time can help identify and address drifts in instrument performance or method execution.
By adopting standardized methods, implementing rigorous quality control procedures, and proactively assessing performance, laboratories can generate defensible data and be well-prepared for the future landscape of proficiency testing for these critical environmental contaminants.
References
- 1. coleparmer.co.uk [coleparmer.co.uk]
- 2. LGC AXIO Proficiency Testing - Environmental Evolution: Webinar Session [www2.lgcgroup.com]
- 3. labmix24.com [labmix24.com]
- 4. LGC AXIO Proficiency Testing | 2025 Catalogue [rapidmicrobiology.com]
- 5. NSI Lab Solutions [nsilabsolutions.com]
- 6. environmental-expert.com [environmental-expert.com]
- 7. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 8. ERA Waters | Environmental and Purified Water Standards [eraqc.com]
Uncertainty estimation in the measurement of 6PPD in complex matrices
- 1. researchgate.net [researchgate.net]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 4. What is Aclarubicin Hydrochloride used for? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aclarubicin - Wikipedia [en.wikipedia.org]
- 10. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Phase I-II study of aclarubicin for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forgotten anti-cancer drug for leukemia rediscovered | Netherlands Cancer Institute [nki.nl]
- 20. [Aclarubicin-combined combination chemotherapy in patients with refractory or relapsed non-Hodgkin's lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of the aclacinomycin A--doxorubicin association in reversal of doxorubicin resistance in K562 tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Difference between the resistance mechanisms of aclacinomycin- and adriamycin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of 6PPD and 6PPD-quinone Toxicokinetics in Fish
A detailed examination of the uptake, distribution, metabolism, and excretion of the tire antioxidant 6PPD and its highly toxic transformation product, this compound-quinone, in various fish species.
The widespread use of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound) as an antioxidant in tires has led to the emergence of a significant environmental contaminant: this compound-quinone. Formed through the reaction of this compound with atmospheric ozone, this compound-quinone is washed into aquatic ecosystems via stormwater runoff, posing a severe threat to certain fish species, particularly salmonids.[1][2] Understanding the comparative toxicokinetics of this compound and this compound-quinone is crucial for assessing the ecological risk they pose and for developing effective mitigation strategies. This guide provides a comprehensive comparison of their behavior in fish, supported by experimental data and detailed methodologies.
Comparative Toxicokinetics: Uptake, Biotransformation, and Elimination
While direct comparative studies on the toxicokinetics of this compound and this compound-quinone in the same fish species under identical conditions are limited, a synthesis of available research provides critical insights into their distinct behaviors. This compound-quinone is notably more acutely toxic to sensitive species than its parent compound, this compound.[3]
A study on adult zebrafish exposed to environmentally relevant concentrations (20 μg/L) of both compounds for 28 days revealed that this compound caused more severe liver damage, including hepatic vacuolization and lipid accumulation, than this compound-quinone.[3] This suggests that while this compound-quinone is more acutely lethal to some species, this compound may exert significant chronic toxicity.
Uptake and Distribution
The primary route of exposure for fish to this compound and this compound-quinone in the environment is through contaminated water.[4] Once absorbed, these compounds are distributed to various tissues. In adult zebrafish, this compound-quinone has been found to predominantly accumulate in the brain, intestine, and eyes, with the lowest concentrations detected in the liver.[5] The chorion of zebrafish embryos has been shown to act as a partial barrier, reducing the uptake of this compound-quinone.[6][7]
Biotransformation: A Key Determinant of Species Sensitivity
The biotransformation of this compound and this compound-quinone is a critical factor in determining their toxicity, with significant variations observed between fish species.[8] Tolerant species are generally more efficient at detoxifying these compounds.
In zebrafish embryos, this compound is metabolized to various transformation products, including 4-hydroxydiphenylamine.[9] For this compound-quinone, over 95% of the absorbed compound is biotransformed, with a major metabolite being an O-glucuronide conjugate of hydroxylated this compound-quinone.[7][10] The formation of this glucuronide metabolite is a key detoxification pathway, and higher levels of this metabolite are found in the bile of tolerant fish species compared to sensitive ones.[10][11][12][13]
Tolerant species, such as Chinook salmon and westslope cutthroat trout, exhibit higher levels of hydroxylated metabolites of this compound-quinone, suggesting a more effective detoxification mechanism.[8] In contrast, highly sensitive species like coho salmon, brook trout, and rainbow trout appear to have a lower capacity for this biotransformation, leading to the accumulation of the toxic parent compound.[10][11][12][13] Studies have also shown that the (R)-enantiomer of this compound-quinone is metabolized more rapidly than the (S)-enantiomer in rainbow trout and coho salmon liver S9 fractions.[14]
Elimination
The formation of more water-soluble metabolites, such as glucuronide and sulfate conjugates, facilitates the elimination of this compound and this compound-quinone from the body, primarily through bile and urine. The efficiency of this elimination process is directly linked to the rate of biotransformation, further explaining the differences in sensitivity among fish species.
Quantitative Toxicokinetic Data
The following table summarizes the available quantitative data on the toxicity of this compound-quinone in various fish species. Direct comparative toxicokinetic parameters for this compound are largely unavailable in the current literature.
| Fish Species | Life Stage | Exposure Duration | LC50 (µg/L) | Reference |
| Coho Salmon (Oncorhynchus kisutch) | Juvenile | 24 hours | < 0.10 | [1] |
| Brook Trout (Salvelinus fontinalis) | - | 24 hours | 0.59 | [1] |
| Rainbow Trout (Oncorhynchus mykiss) | - | 72 hours | 1.0 | [1] |
| White-spotted Char (Salvelinus leucomaenis pluvius) | - | 24 hours | 0.51 | [15] |
| Lake Trout (Salvelinus namaycush) | Alevins | 45 days | 0.39 | [16] |
| Lake Trout (Salvelinus namaycisch) | Fry | 96 hours | 0.50 | [16] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below are detailed descriptions of the key experimental protocols.
Fish Exposure Studies
-
Test Organisms: Various fish species and life stages have been used, including zebrafish (Danio rerio) embryos and adults, coho salmon (Oncorhynchus kisutch), rainbow trout (Oncorhynchus mykiss), brook trout (Salvelinus fontinalis), and others.[1][3][9]
-
Exposure Conditions: Fish are typically exposed to varying concentrations of this compound or this compound-quinone in a semi-static or flow-through system. The exposure duration can range from a few hours for acute toxicity tests to several weeks for chronic studies.[3][9] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained at optimal levels.
-
Sample Collection: At predetermined time points, fish tissues (e.g., liver, muscle, brain, intestine), bile, and water samples are collected for analysis.[5][17]
Analytical Chemistry
-
Sample Preparation: Fish tissues are often homogenized and extracted using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), accelerated solvent extraction (ASE), or sonication.[17][18][19] The extracts are then cleaned up using solid-phase extraction (SPE) or other purification techniques to remove interfering matrix components.[18][19]
-
Chemical Analysis: The quantification of this compound, this compound-quinone, and their metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[18][20] This technique provides high sensitivity and selectivity for the target analytes. High-resolution mass spectrometry (HRMS) is used for the identification of unknown metabolites.[10]
Visualizing Toxicokinetic Pathways and Workflows
To better illustrate the processes involved in the toxicokinetics of this compound and this compound-quinone in fish, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for studying this compound-quinone toxicokinetics in fish.
Caption: Metabolic pathway of this compound-quinone detoxification in tolerant fish species.
References
- 1. mdpi.com [mdpi.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Comparative effects of this compound and this compound-Quinone at environmentally relevant concentrations on hepatotoxicity, glucolipid metabolism and ferroptotic response in adult zebrafish [pubmed.ncbi.nlm.nih.gov]
- 4. This compound.itrcweb.org [this compound.itrcweb.org]
- 5. Tissue Accumulation and Biotransformation of this compound-Quinone in Adult Zebrafish and Its Effects on the Intestinal Microbial Community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic evaluation of this compound-quinone toxicity in fish | ToxStrategies [toxstrategies.com]
- 9. Uptake and Biotransformation of the Tire Rubber-derived Contaminants 6-PPD and 6-PPD Quinone in the Zebrafish Embryo (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interspecies Differences in this compound-Quinone Toxicity Across Seven Fish Species: Metabolite Identification and Semiquantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeted quantitation of this compound-quinone in fish tissue samples with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. unitedchem.com [unitedchem.com]
- 19. repository.library.noaa.gov [repository.library.noaa.gov]
- 20. lcms.cz [lcms.cz]
A Comparative Guide to Analytical Techniques for 6PPD and its Quinone Derivative
The tire additive N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its highly toxic ozonation product, this compound-quinone, are contaminants of emerging concern due to their widespread presence in the environment and potent toxicity to certain aquatic species, notably coho salmon.[1][2][3] Accurate and efficient analytical methods are crucial for monitoring their levels in various environmental matrices, understanding their fate and transport, and assessing potential risks to ecosystems and human health. This guide provides a comparative overview of established and new analytical techniques for the detection and quantification of this compound and this compound-quinone, aimed at researchers, scientists, and drug development professionals.
Established Method: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
For years, the gold standard for analyzing this compound and its derivatives in aqueous samples has been liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often preceded by a solid-phase extraction (SPE) step. This approach is favored for its high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in complex matrices. The SPE step serves to concentrate the analytes from a larger sample volume and remove potential interferences, leading to cleaner extracts and improved analytical performance.
New Analytical Techniques: Streamlining Analysis and Enhancing Throughput
Recent advancements in analytical chemistry have focused on developing faster, more environmentally friendly, and higher-throughput methods for this compound and this compound-quinone analysis. These new techniques aim to reduce sample preparation time, decrease solvent consumption, and, in some cases, eliminate the need for chromatographic separation altogether.
Two notable new approaches are:
-
Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (DI-LC-MS/MS): This method bypasses the time-consuming SPE step, allowing for the direct introduction of the sample (often after a simple filtration or dilution) into the LC-MS/MS system.[2] This significantly reduces sample preparation time and solvent usage.[1]
-
Direct Mass Spectrometry: Techniques such as Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) offer a rapid screening approach that eliminates the need for chromatographic separation.[4] In CP-MIMS, analytes directly permeate a membrane into the mass spectrometer, providing a near-instantaneous measurement. This method is particularly well-suited for high-throughput screening of a large number of samples.[4]
Quantitative Data Comparison
The following table summarizes key performance metrics for the established and new analytical techniques for this compound-quinone analysis in water samples.
| Parameter | Established Method (SPE-LC-MS/MS) | New Method (DI-LC-MS/MS) | New Method (CP-MIMS) |
| Limit of Quantification (LOQ) | 0.03 ng/L[1] | 1.74 ng/L[1] | 8 ng/L[4] |
| Sample Volume | 9.6 mL - 500 mL[1] | 9.6 mL[1] | Not specified, typically low |
| Analysis Time per Sample | Hours (including SPE) | < 8 minutes[2] | ~2.5 minutes[4] |
| Solvent Consumption | High | Low[1] | Very Low |
| Precision (%RSD) | 1-3%[2] | Not explicitly stated, but good agreement with established methods (r² = 0.982)[1] | 5%[4] |
| Accuracy/Recovery | 78-91%[5] | 112.6% in stream water[2] | Excellent agreement with LC-MS (slope: 1.01; R² = 0.992)[6] |
Experimental Protocols
Established Method: SPE-LC-MS/MS Protocol
This protocol is a generalized representation based on common practices.
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.[7]
-
Fortification: Spike the sample with an isotopically labeled internal standard (e.g., 13C6-6PPD-quinone) to correct for matrix effects and extraction inefficiencies.[5]
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge. The analytes will be retained on the sorbent material.
-
Washing: Wash the cartridge with a weak solvent to remove any unretained interferences.
-
Elution: Elute the analytes from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile).
-
Analysis: Inject the eluate into an LC-MS/MS system for separation and detection. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]
New Method: Direct Injection LC-MS/MS Protocol
This protocol is a generalized representation of direct injection methods.
-
Sample Collection: Collect water samples in amber glass bottles.
-
Sample Preparation: Centrifuge or filter the sample to remove particulate matter.
-
Fortification: Add an isotopically labeled internal standard (e.g., D5-6PPD-quinone) to the sample.[2]
-
Analysis: Directly inject the prepared sample into the LC-MS/MS system for analysis, as described in the established method.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the established and new analytical techniques.
Caption: Workflow for the established SPE-LC-MS/MS method.
Caption: Workflow for the new direct injection LC-MS/MS method.
Caption: Workflow for the direct mass spectrometry (CP-MIMS) method.
Signaling Pathway of this compound to this compound-Quinone
The transformation of this compound to its toxic quinone derivative is a critical pathway to consider in environmental analysis.
Caption: Formation pathway of this compound-quinone from this compound.
References
- 1. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. A Direct Mass Spectrometry Method for the Rapid Analysis of Ubiquitous Tire-Derived Toxin N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine Quinone (6-PPDQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caltestlabs.com [caltestlabs.com]
Safety Operating Guide
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Elopiprazole
For scientific researchers delving into the properties and applications of the novel compound Elopiprazole, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific researcher intents. From foundational explorations to complex validation studies, these keywords will guide researchers to the most relevant and nuanced information available on this antipsychotic drug candidate.
Elopiprazole, a compound of the phenylpiperazine class, has been identified as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 1A receptors.[1] While it has not been marketed for clinical use, it remains a subject of scientific inquiry for its potential applications in neurological research.[2] The following table provides a structured guide for researchers to effectively navigate the existing body of knowledge and to frame future research endeavors.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Elopiprazole mechanism of action |
| Elopiprazole dopamine D2 receptor antagonist activity | |
| Elopiprazole serotonin 1A receptor agonist properties | |
| Elopiprazole preclinical data and findings | |
| Elopiprazole chemical structure and synthesis | |
| in vitro characterization of Elopiprazole | |
| Elopiprazole pharmacodynamics in animal models | |
| discovery and history of Elopiprazole | |
| Elopiprazole for neuroscience research applications | |
| potential therapeutic targets of Elopiprazole | |
| Methodological & Application | Elopiprazole dopamine receptor binding assay protocol |
| serotonin 1A receptor functional assay with Elopiprazole | |
| using Elopiprazole in rodent models of schizophrenia | |
| Elopiprazole administration route for in vivo studies | |
| calculating Elopiprazole dosage for cell culture experiments | |
| Elopiprazole solution preparation for research | |
| analytical methods for Elopiprazole quantification | |
| experimental design for Elopiprazole behavioral studies | |
| application of Elopiprazole in neuropharmacological screening | |
| Elopiprazole as a tool compound for receptor studies | |
| Troubleshooting & Optimization | improving Elopiprazole solubility for in vitro assays |
| Elopiprazole stability issues in aqueous solution | |
| minimizing Elopiprazole off-target effects in experiments | |
| optimizing Elopiprazole concentration for neuronal cell lines | |
| troubleshooting inconsistent results with Elopiprazole | |
| Elopiprazole vehicle selection for animal studies | |
| addressing Elopiprazole precipitation in stock solutions | |
| impact of Elopiprazole on cell viability assays | |
| controlling for Elopiprazole-induced behavioral side effects in mice | |
| Elopiprazole dose-response curve optimization | |
| Validation & Comparative | Elopiprazole versus Aripiprazole mechanism of action |
| comparing Elopiprazole and Risperidone receptor affinity | |
| efficacy of Elopiprazole vs other atypical antipsychotics | |
| validating Elopiprazole's selectivity for dopamine D2/D3 receptors | |
| cross-reactivity of Elopiprazole with other GPCRs | |
| comparative analysis of Elopiprazole and Haloperidol | |
| assessing the enantiomeric purity of Elopiprazole | |
| biological activity of Elopiprazole enantiomers | |
| head-to-head comparison of Elopiprazole and Brexpiprazole | |
| evaluating the translational potential of Elopiprazole studies |
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6PPD
Essential safety protocols and logistical plans for the handling and disposal of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in a laboratory setting.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides detailed procedural information for the safe handling of this compound, a common antioxidant used in the rubber industry, to minimize exposure and mitigate potential health risks. Adherence to these protocols is crucial for personal safety and the integrity of your research.
Potential Hazards of this compound
This compound presents several health hazards that necessitate careful handling. It is known to be harmful if swallowed and can cause an allergic skin reaction.[1][2] Repeated or prolonged skin contact may lead to skin irritation and dermatitis.[2] Furthermore, this compound is recognized as being harmful to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1][2][3][4][5]
| PPE Category | Recommended Specifications |
| Hand Protection | Wear suitable protective gloves with long cuffs.[3] Impervious gloves are recommended.[2] |
| Eye Protection | Safety glasses with side-shields or safety goggles are recommended to prevent eye contact.[2][3] |
| Skin and Body | Wear lightweight protective clothing to avoid skin contact.[2][5] |
| Respiratory | In case of dust formation, use a suitable dust mask or other respiratory equipment to avoid breathing in dust particles.[4][5] Provide adequate ventilation.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety at every step. The following workflow outlines the key procedures from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[2]
-
Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[1] Do not induce vomiting unless directed by medical personnel.[1]
-
Inhalation : If dust is inhaled, move to an area with fresh air.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.
| Waste Type | Disposal Procedure |
| Excess this compound | Collect as much as possible in a clean, labeled, and sealed container for reuse or disposal.[5] |
| Contaminated PPE | Contaminated work clothing should not be allowed out of the workplace.[1] Place all contaminated disposable PPE in a designated, sealed waste container. |
| Empty Containers | Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2] |
| General Disposal | Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or water courses.[5] |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
